(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Description
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Properties
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJXEVNICFRSL-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates and the use of chiral building blocks are two of the most powerful tactics in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Simultaneously, the precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with biological targets, which are themselves chiral.[3] (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride (CAS 1415303-43-3) resides at the intersection of these two critical areas. As a chiral, difluorinated phenylethylamine, it represents a valuable building block for the synthesis of complex pharmaceutical agents, offering a unique combination of stereochemical control and desirable physicochemical properties imparted by the fluorine atoms.[4][5] This guide provides an in-depth technical overview of its chemical properties, potential synthetic routes, and its significance for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a chiral amine salt. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and inferred from supplier data and the known characteristics of similar chemical entities.
Structural and General Information
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 1415303-43-3 | N/A |
| Molecular Formula | C₈H₁₀ClF₂N | N/A |
| Molecular Weight | 193.62 g/mol | N/A |
| Appearance | Likely a white to off-white powder or liquid | [6] |
| Purity | Typically offered at ≥95% or ≥97% | [6] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a tightly closed container. | [7] |
Predicted Physicochemical Data
Spectroscopic and Analytical Characterization
Detailed experimental spectra for this compound are not publicly available. However, a predictive analysis based on its structure provides valuable insight for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental spectra are not available, computational prediction tools can provide an expected spectral profile.[4][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to the fluorine substitutions. The methine proton would appear as a quartet, and the methyl group as a doublet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine would exhibit characteristic splitting (C-F coupling).
The following diagram illustrates the workflow for NMR-based structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z corresponding to C₈H₉F₂N. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Manufacturing
The synthesis of chiral phenylethylamines is a well-established area of organic chemistry.[1] A common and efficient method for preparing compounds like (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is through the asymmetric reductive amination of the corresponding ketone.[12][13]
Proposed Synthetic Pathway: Asymmetric Reductive Amination
This pathway involves two main steps: the formation of an imine from 2,3-difluoroacetophenone and an ammonia source, followed by asymmetric reduction to the desired chiral amine.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.[13][14]
Step 1: Imine Formation and In Situ Asymmetric Reduction
-
To a solution of 2,3-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) is added an ammonia source, such as ammonium acetate (excess, e.g., 10 eq).
-
A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) is added (0.5-5 mol%).
-
A reducing agent, such as a Hantzsch ester or sodium borohydride, is added.[15] The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.
Step 2: Work-up and Isolation of the Free Base
-
The reaction mixture is quenched, for example, with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-(2,3-difluorophenyl)ethanamine.
Step 3: Hydrochloride Salt Formation
-
The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Research and Drug Development
Chiral phenylethylamines are crucial building blocks in the synthesis of a wide range of biologically active compounds.[5][16] The presence of the 2,3-difluorophenyl moiety in this particular molecule offers specific advantages:
-
Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug.[1][2]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, which can be beneficial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[9]
This building block is therefore of significant interest for the synthesis of novel compounds targeting a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[7]
-
Hazard Classification (Inferred): Based on similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[5][6]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
This compound is a specialized chiral building block with significant potential in drug discovery and development. Its unique combination of stereochemistry and fluorine substitution provides medicinal chemists with a valuable tool for creating novel therapeutics with potentially improved properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic approach, and its strategic importance in the field. Further research and publication of experimental data will undoubtedly enhance its utility and application in the scientific community.
References
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Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984. Available at: [Link]
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Dalton Transactions. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. Available at: [Link]
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Chem-Impex. (n.d.). L-1-Phenylethylamine: A Versatile Chiral Auxiliary for Advanced Asymmetric Synthesis. Available at: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
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ChemAxon. (n.d.). NMR Predictor. Available at: [Link]
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Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]
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Szostak, M., & Szostak, K. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 693-699. Available at: [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]
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Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Available at: [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
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Brandt, S. D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 687-700. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Available at: [Link]
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Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]
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Chem-Impex. (n.d.). 2-(4-Fluorophenyl)-2-Phenylethylamine Hydrochloride. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]
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Weisman, G. R., et al. (1990). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 55(19), 5403-5405. Available at: [Link]
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An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Chiral Amines
(S)-1-(2,3-difluorophenyl)ethanamine hydrochloride (CAS Number: 1415303-43-3) is a specialized chiral amine that serves as a high-value intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chiral ethylamine backbone attached to a difluorinated phenyl ring, provides a unique combination of properties sought after in the design of novel therapeutics.
Substituted phenethylamines are a well-established class of compounds with a broad range of biological activities, acting on targets such as G-protein-coupled receptors (GPCRs) like adrenergic and dopaminergic receptors.[2][3] The introduction of fluorine atoms onto the phenyl ring is a strategic decision in modern drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a ligand to its target protein.[4]
-
Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the stereochemistry of the amine is critical. The (S)-enantiomer provides a specific three-dimensional arrangement that is often essential for selective interaction with chiral biological targets like enzymes and receptors, minimizing off-target effects and improving the therapeutic index.[4] This guide provides a comprehensive overview of the synthesis, characterization, application, and handling of this important building block.
Physicochemical and Structural Properties
(S)-1-(2,3-difluorophenyl)ethanamine is typically supplied as its hydrochloride salt to improve stability, crystallinity, and aqueous solubility, facilitating its use in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 1415303-43-3 | [1] |
| Molecular Formula | C₈H₁₀ClF₂N | [1] |
| Molecular Weight | 193.62 g/mol | [5] |
| Appearance | Typically a white to off-white solid or powder. | [1][6] |
| Purity | Commonly available in purities of 95% to >97%. | [1] |
| Storage | Recommended to be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [4] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary between batches and suppliers. Experimental determination is recommended for precise applications.
Synthesis and Stereochemical Control
The synthesis of chiral amines like this compound requires a robust method for establishing the stereocenter with high enantiomeric excess (ee). Asymmetric reductive amination of the corresponding prochiral ketone, 2',3'-difluoroacetophenone, is a common and effective strategy.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative method based on established procedures for analogous compounds. Optimization may be required.
Step 1: Imine Formation (In Situ)
-
To a solution of 2',3'-difluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or toluene, add a source of ammonia, for example, ammonium acetate (5-10 eq).
-
Heat the mixture, typically to reflux, with removal of water (e.g., using a Dean-Stark apparatus if in toluene) to drive the formation of the N-unsubstituted ketimine. The progress can be monitored by GC-MS or TLC.
Step 2: Asymmetric Reduction
-
In a separate reaction vessel under an inert atmosphere, prepare the chiral catalyst. A common choice involves a ruthenium or rhodium complex with a chiral ligand (e.g., a derivative of TsDPEN - (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
-
Cool the imine solution from Step 1 to the optimal reaction temperature (e.g., 25-40 °C).
-
Add the pre-formed chiral catalyst (typically 0.1-1 mol%).
-
Introduce the hydrogen source. For transfer hydrogenation, a mixture of formic acid and triethylamine (e.g., a 5:2 azeotrope) is added slowly. For direct hydrogenation, the reaction is conducted under a pressurized atmosphere of H₂ gas.
-
Allow the reaction to proceed until complete conversion of the imine, as monitored by HPLC or GC. The choice of catalyst and conditions is paramount to achieving high enantioselectivity (>99% ee).
Step 3: Isolation and Salt Formation
-
Upon completion, quench the reaction (e.g., with water or a mild base).
-
Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude free amine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the aromatic protons (complex multiplet), the methine proton (quartet), the methyl protons (doublet), and the amine protons (broad singlet). The integration of these signals should match the expected proton count. |
| ¹³C NMR | Structural Confirmation | Distinct signals for the two fluorine-bearing aromatic carbons (showing C-F coupling), the other four aromatic carbons, the methine carbon, and the methyl carbon. |
| ¹⁹F NMR | Confirmation of Fluorine Presence | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should show the molecular ion peak for the free amine (C₈H₉F₂N) at m/z ≈ 157.07. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Using a suitable chiral stationary phase (e.g., Daicel Chiralpak series), the (S)-enantiomer should be well-resolved from the (R)-enantiomer, allowing for accurate quantification of enantiomeric excess.[7] |
| Elemental Analysis | Elemental Composition | The percentages of Carbon, Hydrogen, Chlorine, Fluorine, and Nitrogen should be within ±0.4% of the theoretical values for the C₈H₁₀ClF₂N formula.[7] |
Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity
A robust analytical method is self-validating, meaning it includes controls to ensure its accuracy.
-
System Suitability: Inject a racemic (50:50) sample of 1-(2,3-difluorophenyl)ethanamine to ensure the column can resolve the two enantiomers with a baseline resolution (Rs) of >1.5.
-
Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Representative):
-
Column: Daicel Chiralpak AD-H or similar.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol like isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee% = [((S) - (R)) / ((S) + (R))] * 100.
Applications in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material for their synthesis. Its utility lies in its ability to be incorporated into larger, more complex molecules targeting a range of diseases.
Caption: Role of the title compound in drug development.
The primary amine serves as a versatile chemical handle for a variety of coupling reactions, including:
-
Amide Bond Formation: Acylation with carboxylic acids or acid chlorides to form amides, a common functional group in many drugs.
-
Reductive Amination: Reaction with aldehydes or ketones to form more complex secondary or tertiary amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
The difluorophenyl moiety is particularly valuable in the development of CNS agents, where blood-brain barrier penetration is key, and in enzyme inhibitors, where specific electrostatic interactions can be crucial for potency.[4] For instance, related phenethylamine scaffolds are known inhibitors of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in blood pressure regulation.[8]
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) for this exact CAS number may vary by supplier, data from closely related chiral amine hydrochlorides suggest the following profile.[9][10]
-
Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere.[4]
-
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
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Semantic Scholar. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
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An In-Depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride: A Key Chiral Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Chiral Amines
(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in contemporary pharmaceutical research and development. Its molecular architecture, featuring a stereochemically defined center and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex molecular entities, particularly those targeting the central nervous system (CNS). The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of this important synthetic intermediate.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1415303-43-3 | [1][2] |
| Molecular Formula | C₈H₁₀ClF₂N | [2] |
| Molecular Weight | 193.62 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not explicitly available in searches. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |
| InChIKey | BDCJXEVNICFRSL-JEDNCBNOSA-N | [2] |
| SMILES | CC1=C(F)C(F)=CC=C1.Cl | [2] |
Molecular Structure: The Foundation of Functionality
The structure of this compound is characterized by a chiral ethylamine side chain attached to a 2,3-difluorinated benzene ring. The "(S)" designation denotes the specific stereoconfiguration at the chiral carbon, which is crucial for its biological activity in many pharmaceutical applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.
Synthesis and Chiral Control: The Path to Enantiopurity
The synthesis of enantiomerically pure (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is a critical step, as the biological activity of many chiral drugs resides in a single enantiomer. Two primary strategies are employed for its preparation: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create the desired stereocenter directly. A common and effective method is the asymmetric reductive amination of a prochiral ketone, 2,3-difluoroacetophenone. This approach involves the condensation of the ketone with an amine source in the presence of a chiral catalyst, followed by reduction of the resulting imine.
Experimental Protocol: Asymmetric Reductive Amination (Illustrative)
-
Step 1: Imine Formation. To a solution of 2,3-difluoroacetophenone in a suitable solvent (e.g., toluene), add a chiral amine or a chiral catalyst and an ammonia source. The reaction is typically stirred at room temperature to facilitate the formation of the chiral imine intermediate.
-
Step 2: Reduction. The reaction mixture is then subjected to reduction. This can be achieved using various reducing agents, such as H₂ gas with a metal catalyst (e.g., Pd/C) or a hydride source (e.g., NaBH₄), often in the presence of a chiral ligand to direct the stereochemical outcome.
-
Step 3: Work-up and Purification. After the reaction is complete, a standard aqueous work-up is performed to remove the catalyst and other reagents. The crude product is then purified by column chromatography or distillation.
-
Step 4: Salt Formation. The purified (S)-1-(2,3-difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Chiral Resolution: Separating Enantiomers
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,3-difluorophenyl)ethanamine. This method involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.
Experimental Protocol: Chiral Resolution (Illustrative)
-
Step 1: Diastereomeric Salt Formation. A racemic mixture of 1-(2,3-difluorophenyl)ethanamine is dissolved in a suitable solvent. A solution of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or a derivative) in the same solvent is then added. The mixture is stirred to allow the formation of diastereomeric salts.
-
Step 2: Fractional Crystallization. The solvent is slowly evaporated, or the solution is cooled to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Step 3: Liberation of the Free Amine. The separated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
-
Step 4: Extraction and Salt Formation. The free amine is extracted into an organic solvent, and the hydrochloride salt is formed as described in the asymmetric synthesis protocol.
Analytical Characterization: Ensuring Purity and Identity
The identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Expected signals would include a doublet for the methyl group, a quartet for the methine proton, and complex multiplets for the aromatic protons, with coupling to both other protons and the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. The spectrum will show distinct signals for the methyl, methine, and aromatic carbons. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and substitution pattern of the fluorine atoms on the aromatic ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. For phenylethylamine derivatives, a common fragmentation pattern involves the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee%) of the synthesized material. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The 2,3-difluorophenyl moiety can enhance the lipophilicity of a molecule, which can be a critical factor for crossing the blood-brain barrier. Furthermore, the fluorine atoms can block metabolic pathways, leading to a longer half-life of the drug.
This intermediate is commonly employed in the preparation of enzyme inhibitors and agents targeting CNS receptors. Its chiral nature is often a prerequisite for achieving high potency and selectivity for the desired biological target.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for analogous compounds, it may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a chiral center and a difluorinated aromatic ring provides a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and handling is essential for its successful application in the pursuit of new and more effective therapeutics.
References
Sources
An In-Depth Technical Guide to the Synthesis of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(2,3-difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthetic pathways to its crucial precursors, with a focus on the strategic synthesis of the key intermediate 2',3'-difluoroacetophenone and its subsequent asymmetric conversion to the desired (S)-enantiomer of 1-(2,3-difluorophenyl)ethanamine. This document delves into the mechanistic underpinnings of the selected reactions, offers detailed experimental protocols, and presents a comparative analysis of chemical and biocatalytic methods for the critical stereoselective amination step. The content is designed to equip researchers and drug development professionals with the necessary knowledge to efficiently and stereoselectively synthesize this important chiral amine.
Introduction: The Significance of (S)-1-(2,3-difluorophenyl)ethanamine
Chiral amines are fundamental components of a vast array of pharmaceuticals, often dictating the efficacy and safety of a drug molecule. The specific stereoisomer, (S)-1-(2,3-difluorophenyl)ethanamine, serves as a critical intermediate in the development of novel therapeutics. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. The stereochemistry at the benzylic carbon is paramount for its biological activity, making the stereoselective synthesis of this compound a key challenge and area of interest in medicinal chemistry and process development. This guide will focus on the synthesis of the precursors that lead to the hydrochloride salt of this valuable chiral amine.
Synthetic Strategy Overview
The synthesis of this compound can be logically dissected into two primary stages:
-
Formation of the Prochiral Ketone Precursor: The synthesis of 2',3'-difluoroacetophenone, the key prochiral ketone intermediate.
-
Asymmetric Reductive Amination: The stereoselective conversion of 2',3'-difluoroacetophenone to (S)-1-(2,3-difluorophenyl)ethanamine.
-
Salt Formation: Conversion of the chiral amine to its hydrochloride salt for improved stability and handling.
This guide will explore robust and scalable methods for each of these stages, providing both theoretical background and practical, step-by-step protocols.
Synthesis of the Key Precursor: 2',3'-Difluoroacetophenone
The most direct and industrially viable route to 2',3'-difluoroacetophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[1][2]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The acylium ion is then attacked by the electron-rich π-system of the 1,2-difluorobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone. The fluorine atoms are deactivating groups, which makes the reaction conditions more demanding than for unsubstituted benzene.[1]
Experimental Protocol: Friedel-Crafts Acylation of 1,2-Difluorobenzene
This protocol is adapted from established procedures for the acylation of substituted benzenes.[4]
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of 1,2-difluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3'-difluoroacetophenone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Asymmetric Reductive Amination of 2',3'-Difluoroacetophenone
The stereoselective conversion of the prochiral 2',3'-difluoroacetophenone to the chiral (S)-amine is the most critical step in this synthesis. Two powerful and complementary methods will be discussed: Ruthenium-catalyzed asymmetric reductive amination and biocatalytic reductive amination.
Ruthenium-Catalyzed Asymmetric Reductive Amination
This method involves the use of a chiral ruthenium catalyst to facilitate the direct reductive amination of the ketone with an ammonia source in the presence of a reducing agent, typically hydrogen gas.[5][6] Chiral phosphine ligands are crucial for inducing high enantioselectivity.
Causality Behind Experimental Choices:
-
Catalyst: A ruthenium precursor is complexed with a chiral diphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.
-
Amine Source: Ammonium salts such as ammonium acetate or ammonium formate are commonly used as the source of the amino group.
-
Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant from a green chemistry perspective.
-
Solvent: Protic solvents like 2,2,2-trifluoroethanol (TFE) can be beneficial for this transformation.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
This protocol is based on similar reported procedures for the asymmetric reductive amination of aryl ketones.[5]
Materials:
-
2',3'-Difluoroacetophenone
-
[Ru(p-cymene)I₂]₂ or a similar Ru precursor
-
Chiral diphosphine ligand (e.g., (S)-xyl-binap)
-
Ammonium acetate (CH₃COONH₄)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the ruthenium precursor, the chiral diphosphine ligand, and 2',3'-difluoroacetophenone.
-
Add ammonium acetate and degassed TFE.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and heat the reaction mixture to the specified temperature (e.g., 80 °C) with stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 24-48 hours), monitoring the conversion by GC.
-
After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is concentrated.
-
The residue is then subjected to a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are dried and concentrated. The enantiomeric excess (ee) of the product is determined by chiral HPLC.
Biocatalytic Asymmetric Reductive Amination
Biocatalysis offers a green and highly selective alternative to chemical catalysis.[7] ω-Transaminases (TAs) and reductive aminases (RedAms) are two classes of enzymes that are particularly effective for the synthesis of chiral amines from ketones.[8][9][10]
Causality Behind Experimental Choices:
-
Enzyme: The choice of enzyme is crucial and often requires screening of a panel of TAs or RedAms to identify one with high activity and selectivity for the specific substrate.[11]
-
Amine Donor: For ω-transaminases, a sacrificial amine donor, such as isopropylamine or L-alanine, is required in stoichiometric amounts. The by-product (acetone or pyruvate, respectively) must be considered in the process design.[12] Reductive aminases can often utilize ammonia directly.[13]
-
Cofactor: Both enzyme classes require a cofactor. TAs use pyridoxal-5'-phosphate (PLP), while RedAms use nicotinamide adenine dinucleotide phosphate (NADPH). For RedAms, a cofactor recycling system is necessary for a cost-effective process.
-
Reaction Medium: These reactions are typically carried out in aqueous buffer at or near physiological pH and mild temperatures. Co-solvents like DMSO may be used to improve substrate solubility.[7]
Experimental Protocol: ω-Transaminase-Catalyzed Asymmetric Synthesis
This protocol provides a general procedure for the screening and small-scale synthesis using a ω-transaminase.[14]
Materials:
-
2',3'-Difluoroacetophenone
-
A panel of ω-transaminases (commercially available kits)
-
Isopropylamine (or L-alanine) as the amine donor
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
DMSO (optional, as a co-solvent)
Procedure:
-
In a series of microcentrifuge tubes or a microtiter plate, prepare the reaction mixtures containing the buffer, PLP, the amine donor, and the specific ω-transaminase.
-
Add a solution of 2',3'-difluoroacetophenone in DMSO to each reaction vessel to initiate the reaction.
-
Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.
-
After a set time (e.g., 24 hours), quench the reactions (e.g., by adding a strong base).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by chiral GC or HPLC to determine the conversion and enantiomeric excess for each enzyme.
-
For a preparative scale reaction, the conditions for the best-performing enzyme are scaled up accordingly.
Comparative Analysis of Asymmetric Reductive Amination Methods
| Parameter | Ruthenium-Catalyzed Method | Biocatalytic (ω-TA/RedAm) Method |
| Catalyst | Homogeneous Ru/chiral phosphine complex | Immobilized or free enzyme |
| Stereoselectivity | Generally high (often >90% ee) | Typically very high (often >99% ee) |
| Reaction Conditions | High pressure (H₂), elevated temperature | Atmospheric pressure, mild temperature (25-40 °C) |
| Solvent | Organic solvents (e.g., TFE) | Aqueous buffer, may use co-solvents |
| Amine Source | Ammonium salts | Isopropylamine, L-alanine, or ammonia |
| Substrate Scope | Broad for aryl ketones | Can be substrate-specific, requiring screening |
| Green Chemistry | Use of heavy metals, organic solvents | Aqueous medium, biodegradable catalyst |
| Work-up | Requires removal of metal catalyst | Typically simpler, enzyme removed by filtration |
Final Step: Hydrochloride Salt Formation
The final step involves the conversion of the free base of (S)-1-(2,3-difluorophenyl)ethanamine to its hydrochloride salt to improve its stability, crystallinity, and handling properties.[15][16][17][18]
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
(S)-1-(2,3-difluorophenyl)ethanamine
-
Anhydrous diethyl ether or isopropanol
-
HCl solution in diethyl ether or anhydrous HCl gas
Procedure:
-
Dissolve the purified (S)-1-(2,3-difluorophenyl)ethanamine in anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble anhydrous HCl gas through the solution) with stirring until precipitation is complete.
-
Stir the resulting suspension in the cold for a further 30 minutes.
-
Collect the white precipitate by filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Conclusion
The synthesis of this compound relies on the successful execution of two key transformations: the synthesis of the prochiral ketone precursor, 2',3'-difluoroacetophenone, via Friedel-Crafts acylation, and its subsequent stereoselective conversion to the desired (S)-amine through asymmetric reductive amination. This guide has provided a detailed overview of both chemical and biocatalytic approaches for the critical amination step, highlighting the advantages and considerations of each methodology. The choice between a ruthenium-catalyzed process and an enzymatic one will depend on factors such as substrate specificity, scalability, cost, and green chemistry considerations. The protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the efficient and enantioselective synthesis of this important chiral building block.
References
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Hu, L. A., Zhang, Y., Zhang, Q. W., Yin, Q., & Zhang, X. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5321-5325. [Link][5]
-
Contreras-García, A., et al. (2021). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 121(15), 9395-9463. [Link][7]
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Roiban, G. D., & Mutti, F. G. (2019). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 9(11), 10368-10407. [Link][8]
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Rowles, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link][9][19]
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Gotor-Fernández, V., & Gotor, V. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 25(21), 5021. [Link][12]
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US20100204470A1 - Method for salt preparation. Google Patents. [15]
-
Sarvari, M. H., & Sharghi, H. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953-6956. [Link][1]
-
Pascual, S., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(4), 1541-1547. [Link][6]
-
Rasmussen, J. H. (2022). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. DTU Inside. [Link][11]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link][16]
-
Rowles, I., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link][19]
-
Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis, 1, 785367. [Link][10]
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van den Berg, C., et al. (2019). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link][14]
-
YakScience. (2017). Friedel-Crafts Acylation Made Super Easy! YouTube. [Link][3]
-
Pelletier, J. C., & Kincaid, S. (2001). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 42(42), 7577-7580. [Link][17]
-
Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5237-5243. [Link][13]
-
Aribert, J., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. International Journal of Chemical Reactor Engineering, 8(1). [Link][2]
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(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride mechanism of action
An In-depth Technical Guide to the Presumed Mechanism of Action of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Abstract
This compound is a chiral amine belonging to the substituted phenethylamine class. While direct pharmacological data is limited, its structural architecture, featuring a difluorinated phenyl ring attached to an ethanamine backbone, suggests a strong potential for interaction with biological targets within the central nervous system (CNS). This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this compound, outlines a comprehensive research framework to elucidate its pharmacological profile, and provides detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroactive compounds.
Introduction: Unveiling a Potential Neuromodulator
The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a wide array of neurotransmitters, hormones, and therapeutic agents. The introduction of fluorine atoms into this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound, a member of this fluorinated phenethylamine class, is therefore a compound of significant interest for its potential to exhibit novel CNS activity.[3][4]
While this specific molecule is not extensively characterized in publicly available literature, its structural analogs suggest a range of possible biological activities.[3] For instance, related compounds are explored for their therapeutic potential in CNS disorders such as anxiety and depression.[4] Furthermore, the broader class of substituted phenethylamines is known to interact with a variety of receptors and enzymes.[3] This guide puts forth a hypothesized mechanism of action centered on the modulation of monoaminergic systems and details the necessary experimental steps to validate this hypothesis.
Proposed Mechanism of Action: A Focus on Monoaminergic Systems
Based on its structural similarity to known neuroactive phenethylamines, we hypothesize that this compound primarily acts as a modulator of monoamine neurotransmitter systems, such as dopamine, norepinephrine, and serotonin. The specific nature of this modulation could involve one or more of the following actions:
-
Inhibition of Monoamine Reuptake: The compound may act as a competitive inhibitor of monoamine transporters (DAT, NET, and SERT), leading to an increase in the synaptic concentration of these neurotransmitters.
-
Receptor Binding: It could function as an agonist or antagonist at monoamine receptors (e.g., dopamine D1/D2 receptors, adrenergic receptors, or serotonin 5-HT receptors).
-
Enzyme Inhibition: The compound might inhibit enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). A structurally similar compound, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis.[5]
The (S)-enantiomer is often the biologically active form for chiral phenethylamines, suggesting a specific stereoselective interaction with its biological target(s).[1] The difluorophenyl moiety likely contributes to the compound's binding affinity and selectivity.[1][4]
Signaling Pathway Hypothesis
The proposed mechanism of action would ultimately impact downstream signaling pathways associated with monoaminergic neurotransmission. For instance, if the compound acts as a dopamine reuptake inhibitor, it would potentiate dopamine signaling, which is crucial for reward, motivation, and motor control.
Caption: Proposed mechanism of action at a dopaminergic synapse.
Experimental Validation Framework
A multi-tiered approach is necessary to rigorously test the proposed mechanism of action. This framework encompasses in vitro and in vivo studies to determine the compound's molecular targets and physiological effects.
Experimental Workflow
Caption: A tiered experimental workflow for mechanism of action elucidation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to investigate the mechanism of action of this compound.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity of the test compound for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Add increasing concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
For total binding, add vehicle only.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a specified time (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the effect of the test compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals (e.g., rats or mice).
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex). Allow for a post-surgical recovery period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Data Presentation
The quantitative data generated from these experiments should be summarized in a clear and concise format for easy interpretation and comparison.
Table 1: In Vitro Binding Affinities (Ki, nM) of this compound
| Target | Ki (nM) |
| Dopamine Transporter (DAT) | TBD |
| Norepinephrine Transporter (NET) | TBD |
| Serotonin Transporter (SERT) | TBD |
| Dopamine D2 Receptor | TBD |
| Adrenergic α2 Receptor | TBD |
| Serotonin 5-HT2A Receptor | TBD |
| TBD: To be determined |
Table 2: In Vivo Neurochemical Effects of this compound in the Nucleus Accumbens
| Neurotransmitter | Peak Effect (% of Baseline) | Time to Peak (min) |
| Dopamine | TBD | TBD |
| Norepinephrine | TBD | TBD |
| Serotonin | TBD | TBD |
| TBD: To be determined |
Conclusion and Future Directions
This technical guide has proposed a plausible mechanism of action for this compound, focusing on its potential as a modulator of monoaminergic systems. The outlined experimental framework provides a robust strategy for validating this hypothesis and thoroughly characterizing the compound's pharmacological profile. Successful elucidation of its mechanism of action will be a critical step in evaluating its potential as a novel therapeutic agent for CNS disorders. Future research should also explore its effects on other potential targets, conduct detailed structure-activity relationship (SAR) studies with related analogs, and perform comprehensive safety and toxicology assessments.
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- MySkinRecipes. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.
- National Institutes of Health. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.
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Spectroscopic Profile of (S)-1-(2,3-Difluorophenyl)ethanamine Hydrochloride: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of (S)-1-(2,3-difluorophenyl)ethanamine hydrochloride (CAS No: 1415303-43-3). As a key chiral building block in pharmaceutical research and development, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation. This document synthesizes predicted and representative spectroscopic data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed analysis of the expected spectral features, underpinned by data from analogous compounds and computational predictions. Furthermore, this guide presents standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds.
Disclaimer: To date, publicly accessible, experimentally-derived spectroscopic data for this compound is limited. The data presented herein is a combination of predictions from validated computational models and representative data from structurally similar compounds. This guide is intended to provide researchers with a robust framework for the characterization of this molecule.
Introduction
This compound is a fluorinated derivative of phenylethylamine, a class of compounds with significant interest in medicinal chemistry. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is therefore a cornerstone of its use in drug discovery and development. This guide provides an in-depth analysis of its expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms in the molecule. The signals will be influenced by the neighboring fluorine atoms and the chiral center.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH | ~4.5 - 4.8 | Quartet of doublets (qd) | J(H-CH₃) ≈ 7 Hz, J(H-F) ≈ 2 Hz |
| CH₃ | ~1.6 - 1.8 | Doublet (d) | J(CH₃-H) ≈ 7 Hz |
| Ar-H | ~7.2 - 7.5 | Multiplet (m) | |
| NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) |
Rationale for Predictions:
-
The methine proton (CH) is expected to be deshielded due to the adjacent electron-withdrawing nitrogen and aromatic ring, appearing as a quartet due to coupling with the methyl protons and further split by the ortho-fluorine atom.
-
The methyl protons (CH₃) will appear as a doublet due to coupling with the methine proton.
-
The aromatic protons (Ar-H) will present as a complex multiplet due to coupling with each other and with the fluorine atoms.
-
The ammonium protons (NH₃⁺) are expected to be downfield and broad due to quadrupolar relaxation and exchange with any residual water in the solvent.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts and splittings will be significantly influenced by the attached fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| CH | ~50 - 55 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| CH₃ | ~18 - 22 | Singlet (s) | |
| C1 (Ar-C) | ~135 - 140 | Doublet of doublets (dd) | ²J(C-F) ≈ 15-20 Hz, ³J(C-F) ≈ 5-10 Hz |
| C2 (Ar-C) | ~150 - 155 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-250 Hz, ²J(C-F) ≈ 15-20 Hz |
| C3 (Ar-C) | ~148 - 152 | Doublet of doublets (dd) | ¹J(C-F) ≈ 245-255 Hz, ²J(C-F) ≈ 15-20 Hz |
| C4 (Ar-C) | ~125 - 130 | Doublet of doublets (dd) | ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz |
| C5 (Ar-C) | ~128 - 132 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz |
| C6 (Ar-C) | ~120 - 125 | Doublet of doublets (dd) | ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz |
Rationale for Predictions:
-
The carbon atoms directly bonded to fluorine (C2 and C3 ) will exhibit large one-bond coupling constants (¹J(C-F)) and appear as doublets of doublets due to coupling to both fluorine atoms.
-
Other aromatic carbons will show smaller, multi-bond C-F couplings.
-
The methine carbon (CH) will also show a two-bond coupling to the ortho-fluorine.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and F-F Coupling Constants
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F2 | ~ -135 to -145 | Doublet (d) | ³J(F-F) ≈ 15-20 Hz |
| F3 | ~ -140 to -150 | Doublet (d) | ³J(F-F) ≈ 15-20 Hz |
Rationale for Predictions:
-
The chemical shifts are predicted based on typical values for 2,3-difluorosubstituted benzene rings.
-
The two fluorine atoms will couple to each other, resulting in a doublet for each, with a typical three-bond F-F coupling constant.
NMR Experimental Protocol
A standardized protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize the spectral width to cover all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum.
-
Proton decoupling can be applied to simplify the spectrum if desired.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
-
Workflow for NMR Data Acquisition and Analysis
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride safety and handling
An In-Depth Technical Guide to the Safe Handling of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Hazard Identification
This compound is a substituted phenethylamine derivative utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1][2] Its fluorinated structure can enhance metabolic stability and binding affinity in drug candidates.[2] However, the presence of the difluorophenyl group and the amine hydrochloride moiety necessitates a thorough understanding of its potential hazards.
GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Skin Irritation, Category 2: Causes skin irritation.
-
Serious Eye Irritation, Category 2A: Causes serious eye irritation.
-
Aquatic Hazard (Acute), Category 2: Toxic to aquatic life.
Hazard Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H401: Toxic to aquatic life.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Physicochemical Properties
A summary of the key physical and chemical properties is provided in the table below. Understanding these properties is crucial for safe storage and handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClF₂N | [6] |
| Molecular Weight | 193.62 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 170 - 173 °C (338 - 343 °F) | |
| Water Solubility | Soluble | [5] |
| Stability | Stable under normal conditions. Hygroscopic; sensitive to moisture. | [5] |
Risk Mitigation and Safe Handling Protocols
A proactive approach to risk mitigation is paramount when working with this compound. The following protocols are based on the hierarchy of controls, prioritizing the most effective measures.
Caption: Hierarchy of controls for risk mitigation.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood to minimize inhalation exposure.[3]
-
Containment: For weighing and transferring, consider using a balance enclosure or a glovebox to prevent the dispersion of dust.
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols for this substance.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands and face thoroughly after handling. Immediately remove and launder contaminated clothing separately.[5][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique to avoid skin contact.[9]
-
Lab Coat: A lab coat or other protective clothing is required.
-
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate particulate filter.[9]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
The compound is hygroscopic; protect from moisture.[5] Consider storing under an inert gas like nitrogen or argon.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[5]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Caption: Emergency response workflow for exposures.
First Aid Measures
-
General Advice: Show the Safety Data Sheet (SDS) to the attending physician.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[5]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[5][8] If skin irritation persists, consult a physician.[5]
-
In Case of Eye Contact: Rinse cautiously with plenty of water for several minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.
-
If Swallowed: Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]
Spill Response
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, to avoid breathing dust.[10] Keep unnecessary personnel away.
-
Containment and Cleaning: Prevent dust formation.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[5] Avoid dispersal into the environment and prevent entry into drains.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.
-
Specific Hazards: The compound is combustible. In case of fire, hazardous combustion gases or vapors may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Toxicological Information
-
Acute Toxicity:
-
Oral LD50 (Rat): 1,000 mg/kg.
-
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Germ Cell Mutagenicity: A study indicated mutagenicity in a mammalian cell test (chromosome aberration).
References
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- TCI Chemicals. (2025).
- ChemicalBook. (2025). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.
- Fisher Scientific. (2023).
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- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- Sigma-Aldrich. (2025).
- CymitQuimica. (2024).
- Enamine. (n.d.).
- Vulcanchem. (n.d.). 2-(2,3-Difluorophenyl)ethan-1-amine hydrochloride.
- MySkinRecipes. (n.d.). 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride.
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An In-depth Technical Guide to the Solubility of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride in organic solvents. Given the critical role of solubility in drug efficacy, formulation, and manufacturing, this document synthesizes theoretical principles with practical, field-proven methodologies.
Introduction: The Significance of Solubility for a Chiral Amine Hydrochloride
This compound is a chiral amine salt with a structure that suggests its potential as a building block in medicinal chemistry. The solubility of such a compound is a cornerstone of its developability. Poor aqueous solubility can hinder bioavailability, while its solubility in organic solvents is paramount for synthesis, purification, and the formulation of various dosage forms.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making the characterization of their solubility in different media a critical step in early-stage drug discovery.[1]
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data.
Physicochemical Properties and Theoretical Solubility Considerations
Understanding the molecular structure of this compound is fundamental to predicting its solubility behavior.
Caption: Key functional groups of the target molecule.
The molecule possesses three key regions that dictate its interactions with solvents:
-
The Amine Hydrochloride: This ionic group is the primary driver of polarity. The presence of a positive charge on the nitrogen and the chloride counter-ion allows for strong ion-dipole interactions with polar solvents. This salt form generally enhances solubility in polar solvents compared to its free base form.[2][3]
-
The Difluorophenyl Ring: The aromatic ring itself is hydrophobic, but the two fluorine atoms introduce polarity through their high electronegativity. This creates a dipole moment, making the ring system more amenable to interactions with polar aprotic and moderately polar solvents than an unsubstituted phenyl ring.
-
The Ethyl Group: This is a small, nonpolar aliphatic chain that contributes to the molecule's overall lipophilicity.
Based on the "like dissolves like" principle, we can form initial hypotheses about the solubility of this compound in various organic solvent classes.[4]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the polar nature of the solvent can solvate the ionic pair. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The high dipole moment of these solvents can effectively solvate the ionic salt, though they lack the hydrogen-bonding donor capability of protic solvents. |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Moderate | These solvents have a moderate dipole moment that may allow for some dissolution, but they may struggle to overcome the crystal lattice energy of the salt. |
| Nonpolar | Hexane, Toluene | Very Low | The lack of polarity in these solvents makes them poor candidates for solvating an ionic compound.[4] |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6][7] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement because it ensures that the system reaches a true equilibrium between the dissolved and undissolved states. This is crucial for obtaining reproducible and accurate data that can be used for thermodynamic modeling and formulation development.[6][7]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
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stability and storage conditions for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl
An In-depth Technical Guide to the Stability and Storage of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl
Introduction
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl is a chiral amine hydrochloride salt, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][] Its fluorinated phenyl group can enhance metabolic stability and binding affinity in drug candidates, making it a valuable building block in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this intermediate's stability is paramount. The chemical integrity of starting materials directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] This guide provides a detailed examination of the stability profile, recommended storage conditions, and the scientific rationale behind the handling and analytical evaluation of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling and storage.
| Property | Value | Source |
| Chemical Name | (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl | [7][8] |
| CAS Number | 1415303-43-3 | [8] |
| Molecular Formula | C₈H₁₀ClF₂N | [7][9] |
| Molecular Weight | 193.62 g/mol | [1][7][9] |
| Appearance | White to off-white solid | [10][11] |
| Solubility | As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions.[2] | N/A |
Recommended Storage and Handling
The primary objective of defining storage conditions is to prevent degradation and maintain the purity and potency of the material over time. The product is generally chemically stable under standard ambient conditions, but specific measures are necessary to ensure long-term integrity.[12]
Core Storage Conditions
To ensure the long-term stability of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl, the following conditions are recommended, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | While stable at room temperature, refrigeration is often recommended for long-term storage to minimize the rate of any potential degradation reactions.[10][11] |
| Atmosphere | Store in a tightly closed container under an inert gas (e.g., Nitrogen, Argon).[10][13] | The compound is sensitive to moisture. An inert atmosphere prevents both moisture uptake and potential oxidative degradation. |
| Humidity | Store in a dry environment.[1][12] | Hydrolysis is a potential degradation pathway for amine salts. A dry environment minimizes this risk. |
| Light | Protect from direct sunlight and heat sources.[13] | Photolytic degradation can occur in light-sensitive compounds. Protection from light is a standard precautionary measure. |
Safe Handling Protocols
Adherence to safety protocols is crucial when handling this chemical intermediate.
-
Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12][14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Hygiene : Wash hands thoroughly after handling.[12][14] Avoid eating, drinking, or smoking in the work area.[13]
-
Spill Management : In case of a spill, avoid generating dust.[12] Ventilate the area and clean the spill site after material pickup is complete.[14]
Stability Profile and Potential Degradation Pathways
For a pharmaceutical intermediate, it is not enough to know if it degrades; we must understand how. Forced degradation studies are designed to intentionally stress the molecule to identify its likely degradation pathways and products.[6][16][17] While specific degradation products for this molecule are not publicly documented, we can infer likely pathways based on the functional groups present (a primary amine, a hydrochloride salt, and a difluorophenyl ring).
The primary degradation pathways to investigate for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl include hydrolysis, oxidation, thermolysis, and photolysis.[18][19]
Caption: Potential degradation pathways for the subject compound under various stress conditions.
-
Hydrolytic Degradation : The compound is a salt and could be susceptible to changes in pH. Although the core structure is robust, extreme pH conditions could potentially catalyze unforeseen reactions.
-
Oxidative Degradation : Primary amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[19]
-
Thermal Degradation : Exposure to high temperatures can provide the energy needed to break chemical bonds, leading to decomposition.
-
Photolytic Degradation : Exposure to UV or visible light can induce degradation, particularly in compounds with aromatic rings.
Protocols for Stability Assessment
A robust stability testing program is essential to define the retest period or shelf life of a pharmaceutical intermediate.[4][5] This involves a combination of long-term, accelerated, and forced degradation studies, guided by the principles of the International Council for Harmonisation (ICH).[18][20][21]
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- 18. resolvemass.ca [resolvemass.ca]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 21. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(2,3-Difluorophenyl)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3] It is estimated that approximately 40-45% of small molecule drugs contain a chiral amine moiety, underscoring the critical importance of efficient and stereoselective synthetic methods.[1][3] (S)-1-(2,3-Difluorophenyl)ethanamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry of this amine is often crucial for the biological activity and safety profile of the final drug product. Therefore, the development of robust and scalable asymmetric synthetic routes to access the desired (S)-enantiomer is of paramount interest to the pharmaceutical industry.
This document provides a comprehensive guide to the asymmetric synthesis of (S)-1-(2,3-difluorophenyl)ethanamine, exploring various catalytic strategies and providing detailed experimental protocols. The focus is on methods that offer high enantioselectivity, good yields, and operational simplicity, making them suitable for both research and process development settings.
Strategic Approaches to the Asymmetric Synthesis of (S)-1-(2,3-Difluorophenyl)ethanamine
The enantioselective synthesis of chiral amines can be broadly categorized into several key strategies, each with its own set of advantages and considerations.[2][3] For the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine, the most relevant and effective approaches include:
-
Asymmetric Hydrogenation of Prochiral Imines: This is one of the most direct and atom-economical methods for preparing chiral amines.[4] It involves the catalytic hydrogenation of a prochiral imine derived from 2,3-difluoroacetophenone, using a chiral transition metal catalyst. Iridium and rhodium-based catalysts, in particular, have shown exceptional performance in this transformation.[4][5][6]
-
Biocatalytic Transamination: Leveraging the high selectivity of enzymes, biocatalytic transamination offers a green and efficient alternative to traditional chemical methods.[7][8] Transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone (2,3-difluoroacetophenone) to produce the desired chiral amine with high enantiomeric excess.[8][9]
-
Enzymatic Kinetic Resolution (EKR): This method involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. While the maximum theoretical yield for the desired enantiomer is 50%, EKR can be a practical approach, especially when combined with a racemization process in a dynamic kinetic resolution (DKR) setup.[10][11][12]
This guide will delve into the practical application of the first two strategies, as they represent the most direct and efficient pathways to enantiomerically pure (S)-1-(2,3-difluorophenyl)ethanamine.
Part 1: Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation of imines has emerged as a powerful tool for the synthesis of chiral amines.[2][3][13][14] The success of this approach hinges on the design and selection of the chiral ligand that coordinates to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the hydrogenation reaction. Iridium and Rhodium complexes with chiral phosphine-based ligands are among the most effective catalysts for this transformation.[4][5][6]
Causality Behind Experimental Choices:
-
Choice of Metal: Iridium catalysts are often favored for the asymmetric hydrogenation of N-aryl imines due to their high activity and enantioselectivity.[4][5][15] Rhodium catalysts are also highly effective, particularly for the hydrogenation of enamides and other related substrates.[6][16][17][18]
-
Ligand Design: The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity. P-stereogenic phosphines and phosphino-oxazoline (PHOX) ligands are examples of ligand classes that have demonstrated broad applicability and high performance.[2][3]
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence the reaction rate and enantioselectivity. Optimization of these conditions is often necessary to achieve the desired outcome.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Aryl Imine
This protocol describes a general procedure for the asymmetric hydrogenation of the N-benzyl imine of 2,3-difluoroacetophenone.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-SEGPHOS or other suitable chiral phosphine ligand
-
2,3-Difluoroacetophenone
-
Benzylamine
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
-
High-pressure autoclave
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,3-difluoroacetophenone (1.0 eq) and benzylamine (1.05 eq) in anhydrous toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly in the next step.
-
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 1.1 mol%) in anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Asymmetric Hydrogenation:
-
Transfer the catalyst solution to a high-pressure autoclave containing a solution of the crude imine (1.0 eq) in anhydrous methanol.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by GC.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired (S)-1-(2,3-difluorophenyl)ethanamine.
-
-
Analysis:
-
Determine the chemical yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Part 2: Biocatalytic Asymmetric Transamination
Biocatalysis has become an increasingly attractive approach for the synthesis of chiral amines due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[1][7][19][20] Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[8][9]
Causality Behind Experimental Choices:
-
Enzyme Selection: A wide range of commercially available transaminases exist, often in screening kits, allowing for the rapid identification of an enzyme with high activity and selectivity for the target substrate. Both (R)- and (S)-selective TAs are available.
-
Amine Donor: Isopropylamine (IPA) is a commonly used amine donor because its co-product, acetone, is volatile and can be easily removed, helping to drive the reaction equilibrium towards product formation.
-
Equilibrium Shift: The transamination reaction is reversible. To favor the synthesis of the desired amine, an excess of the amine donor is typically used, and/or the co-product is removed from the reaction mixture.
-
Cofactor: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor for their catalytic activity.
Experimental Workflow: Biocatalytic Transamination
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Iridium-catalyzed asymmetric hydrogenation of imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
chiral resolution of 1-(2,3-difluorophenyl)ethanamine
An Application Guide to the Chiral Resolution of 1-(2,3-Difluorophenyl)ethanamine
Introduction: The Importance of Enantiopurity
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. 1-(2,3-Difluorophenyl)ethanamine is a key chiral building block in the synthesis of numerous pharmaceutical compounds. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties, making this amine a valuable intermediate for central nervous system agents and enzyme inhibitors[1].
Like many chiral molecules, 1-(2,3-difluorophenyl)ethanamine exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers often exhibit profoundly different biological activities. Consequently, the separation of the racemic mixture into its individual, enantiomerically pure forms—a process known as chiral resolution—is a fundamental and often mandatory step in the synthesis of active pharmaceutical ingredients (APIs)[2][3].
This guide provides an in-depth exploration of the principal methodologies for the . We will delve into the mechanistic underpinnings and provide detailed protocols for three major techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.
Method 1: Diastereomeric Salt Crystallization
This classical method remains one of the most cost-effective and scalable techniques for chiral resolution in industrial settings[4].
Principle of Separation
The core principle relies on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not[5]. By reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid), two diastereomeric salts are formed. These salts possess different solubilities, melting points, and crystal structures, allowing for their separation through fractional crystallization[2][4]. Once separated, the desired enantiomer of the amine is regenerated by treatment with a base.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol: Resolution with L-(-)-Tartaric Acid
This protocol provides a representative procedure. The optimal solvent, temperature, and concentration must often be determined empirically.
Materials and Reagents:
-
Racemic 1-(2,3-difluorophenyl)ethanamine
-
L-(-)-Tartaric Acid (enantiomerically pure)
-
Methanol (reagent grade)
-
5M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks, Buchner funnel, Separatory funnel
-
pH paper
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(2,3-difluorophenyl)ethanamine in 100 mL of methanol. Warm gently if necessary to fully dissolve.
-
In a separate beaker, dissolve an equimolar amount of L-(-)-tartaric acid (9.55 g) in 50 mL of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with continuous stirring. A precipitate may begin to form immediately.
-
-
Fractional Crystallization:
-
Heat the combined solution until it becomes clear.
-
Allow the solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid rapid cooling or agitation.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystalline salt. A small sample can be taken to determine the diastereomeric excess and predict the final enantiomeric excess.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in a minimal amount of water.
-
Transfer the solution to a separatory funnel.
-
Slowly add 5M NaOH solution while shaking, until the aqueous layer is strongly basic (pH > 12)[6]. This deprotonates the amine, breaking the salt.
-
The free amine will often separate as an oily layer.
-
-
Extraction and Purification:
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched 1-(2,3-difluorophenyl)ethanamine.
-
-
Validation:
-
Determine the enantiomeric excess (ee%) of the final product using Chiral HPLC or GC.
-
Measure the specific rotation using a polarimeter and compare it to literature values for the pure enantiomer.
-
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers, offering a powerful resolution method under mild conditions[7].
Principle of Separation
In a kinetic resolution, an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. For an amine, a lipase can be used to selectively acylate one enantiomer, converting it into an amide. At approximately 50% conversion, the reaction mixture contains one enantiomer as the unreacted amine and the other as the newly formed amide. These two compounds have different chemical properties and can be easily separated[7][8].
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol: Lipase-Catalyzed Acylation
This protocol uses Candida antarctica Lipase B (CALB), a highly effective and widely used enzyme, for the resolution.
Materials and Reagents:
-
Racemic 1-(2,3-difluorophenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Isopropyl Acetate (as both solvent and acyl donor) or another acyl donor like ethyl acetate in a solvent like toluene[9].
-
Reaction vessel with magnetic stirrer and temperature control
-
Chiral HPLC or GC for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a 100 mL flask, add 5.0 g of racemic 1-(2,3-difluorophenyl)ethanamine.
-
Add 50 mL of isopropyl acetate.
-
Add 500 mg of Novozym 435.
-
-
Incubation:
-
Stir the suspension at a constant temperature, typically between 40-60 °C.
-
The reaction progress must be monitored carefully to stop it at the optimal point.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 2-4 hours), take a small aliquot of the reaction mixture.
-
Filter out the enzyme and dilute the sample.
-
Analyze the sample by Chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of both the remaining amine and the formed amide.
-
The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest possible ee for both components.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, cool the mixture to room temperature and remove the enzyme by filtration. The enzyme can often be washed and reused.
-
Evaporate the solvent (isopropyl acetate).
-
The resulting mixture of the unreacted amine and the product amide can be separated by silica gel column chromatography or by acid/base extraction.
-
Advancement: Dynamic Kinetic Resolution (DKR)
A significant limitation of EKR is its maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer in situ[10]. This way, the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, approaching a 100% yield[9][11]. This typically requires a compatible racemization catalyst, such as a ruthenium complex, that does not interfere with the enzyme[9].
Method 3: Chiral Chromatography
Chiral chromatography is a powerful technique for both the analytical quantification of enantiomeric purity and the preparative separation of enantiomers[12].
Principle of Separation
This method utilizes a chiral stationary phase (CSP) packed into a column. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column, while the other elutes more quickly. This difference in retention time allows for their separation[13][14].
Caption: Principle of Chiral Chromatographic Separation.
Protocol: Analytical Chiral HPLC Method Development
This protocol outlines the steps for developing an analytical method to determine the enantiomeric excess (ee%) of a sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A selection of Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H are common starting points).
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).
Procedure:
-
Column and Mobile Phase Screening:
-
Prepare a dilute solution of the racemic 1-(2,3-difluorophenyl)ethanamine.
-
Begin with a common CSP, for example, a cellulose-based column.
-
Start with a standard mobile phase for normal phase chromatography, such as 90:10 (v/v) n-Hexane/Isopropanol, at a flow rate of 1.0 mL/min.
-
-
Method Optimization:
-
Inject the racemic sample and observe the chromatogram.
-
If no separation or poor resolution (Rs < 1.5) is observed, systematically adjust the mobile phase composition[14]. Increase or decrease the polarity by changing the ratio of alcohol to hexane. Small amounts of an additive (like diethylamine for a basic analyte) may also improve peak shape.
-
If a good separation cannot be achieved, switch to a different CSP (e.g., an amylose-based column) and repeat the optimization process.
-
-
Quantification of Enantiomeric Excess (ee%):
-
Once a baseline separation (Rs ≥ 1.5) is achieved, the method is validated.
-
Inject the enantiomerically enriched sample obtained from one of the other resolution methods.
-
Integrate the areas of the two enantiomer peaks.
-
Calculate the ee% using the formula: ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Preparative Chromatography: The same principles apply to preparative-scale separation (e.g., HPLC or Supercritical Fluid Chromatography - SFC). The goal is to maximize throughput while maintaining separation, which involves using larger columns, higher flow rates, and optimizing sample loading.
Summary and Method Comparison
The choice of resolution method depends on factors like the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution (EKR) | Chiral Chromatography |
| Principle | Separation of diastereomers with different physical properties[4][5]. | Enzyme-catalyzed selective reaction of one enantiomer[7][8]. | Differential interaction with a Chiral Stationary Phase (CSP)[12][13]. |
| Scalability | Excellent; widely used for industrial-scale production. | Good, especially for DKR. Enzyme cost/reusability is a factor. | Excellent for analytical; can be costly for large-scale preparative work. |
| Typical Yield | Theoretically 50% per enantiomer from the racemate. | 50% max for EKR; >50% (approaching 100%) for DKR[9][10]. | High recovery (>95%) of both enantiomers is possible. |
| Cost | Generally low, as resolving agents like tartaric acid are inexpensive[4]. | Moderate to high, depending on the cost and stability of the enzyme. | Low for analytical; high capital and solvent cost for preparative scale. |
| Key Considerations | Requires screening of resolving agents and solvents. Can be labor-intensive. | Requires screening for a suitable enzyme. Mild reaction conditions. | High resolution and purity. Method development can be time-consuming. |
References
- MySkinRecipes. 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride.
- Benchchem.
- Lead Sciences. 1-(2,3-Difluorophenyl)ethanamine hydrochloride.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Wikipedia. Chiral resolution.
- Benchchem. Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine.
- PubMed.
- Chemistry LibreTexts. 6.
- Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- NIH.
- NIH.
- D. G. Hamilton. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006).
- SciSpace. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines.
- PubMed. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002).
- PubMed. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. (2026).
- MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021).
Sources
- 1. 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: Enantioselective Synthesis of (S)-1-(2,3-difluorophenyl)ethanamine
Abstract
(S)-1-(2,3-difluorophenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical agents, where its specific stereochemistry is paramount for biological activity and efficacy. This document provides a comprehensive guide for its enantioselective synthesis via asymmetric reductive amination of 2,3-difluoroacetophenone. The protocol leverages a well-established chiral auxiliary, (S)-tert-butanesulfinamide, to ensure high diastereoselectivity during the key imine reduction step, followed by straightforward deprotection to yield the target amine with high enantiomeric purity. This application note is intended for researchers, scientists, and professionals in drug development, offering both a detailed experimental protocol and the scientific rationale underpinning the methodology.
Introduction: The Significance of Chiral Fluorinated Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals, with an estimated 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[1] The incorporation of fluorine atoms into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity, making fluorinated chiral amines particularly valuable intermediates.[2] (S)-1-(2,3-difluorophenyl)ethanamine serves as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system and various enzymatic pathways.[2]
The challenge in synthesizing such molecules lies in controlling the stereochemistry at the α-carbon. Asymmetric synthesis is therefore not just a preference but a necessity to avoid the production of racemic mixtures, which can lead to off-target effects or reduced therapeutic efficacy. This guide details a robust and scalable protocol for the synthesis of the (S)-enantiomer with high optical purity.
Strategic Approach: Asymmetric Reductive Amination
The chosen synthetic strategy is the asymmetric reductive amination of the prochiral ketone, 2,3-difluoroacetophenone. This method is one of the most reliable and widely adopted for the synthesis of chiral amines.[3][4] The core of this strategy involves two key transformations:
-
Condensation: The ketone is first condensed with a chiral amine reagent, (S)-tert-butanesulfinamide (Ellman's auxiliary), to form an intermediate N-sulfinyl imine.[5]
-
Diastereoselective Reduction: The resulting C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reducing agent to the opposite face, thereby establishing the desired stereocenter with high diastereoselectivity.
-
Deprotection: Finally, the sulfinyl auxiliary is cleaved under acidic conditions to afford the desired primary amine.
This approach is advantageous due to the commercial availability of the chiral auxiliary in both enantiomeric forms, its high efficiency in inducing chirality, and the crystalline nature of the intermediate sulfinamides, which often allows for easy purification.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine.
Caption: Workflow for the enantioselective synthesis of the target amine.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale of approximately 10 mmol. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Difluoroacetophenone | ≥98% | Commercially Available | Starting material. |
| (S)-tert-Butanesulfinamide | ≥98% | Commercially Available | Chiral auxiliary. |
| Titanium(IV) Ethoxide | Synthesis Grade | Commercially Available | Lewis acid catalyst for condensation. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent. |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent.[6] |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent for deprotection. |
| Hydrochloric Acid | 4M in Dioxane or conc. HCl | Reagent Grade | For deprotection and salt formation. |
| Ethyl Acetate | Reagent Grade | Commercially Available | Extraction solvent. |
| Saturated NaCl solution (Brine) | N/A | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoroacetophenone (1.56 g, 10 mmol) and anhydrous THF (40 mL).
-
Add (S)-tert-butanesulfinamide (1.21 g, 10 mmol, 1.0 equiv).
-
To the resulting solution, add titanium(IV) ethoxide (4.56 g, 20 mmol, 2.0 equiv) dropwise via syringe at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Diastereoselective Reduction of the Imine
-
Cool the reaction mixture from Step 1 to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (0.76 g, 20 mmol, 2.0 equiv) in 10 mL of anhydrous THF.
-
Slowly add the NaBH₄ suspension to the cold imine solution over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stir the reaction mixture at -40 °C for 3-4 hours.
-
Monitor the reaction by TLC for the disappearance of the imine spot.
-
Once the reaction is complete, quench by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl amine.
Step 3: Deprotection to Yield the Chiral Amine
-
Dissolve the crude N-sulfinyl amine from Step 2 in methanol (30 mL).
-
Add 4M HCl in dioxane (10 mL, 40 mmol, 4.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product, (S)-1-(2,3-difluorophenyl)ethanamine hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/diethyl ether) or by silica gel column chromatography.
Purification and Analysis
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol. Alternatively, recrystallization can be employed to obtain the final product as a crystalline hydrochloride salt.
-
Structural Verification: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the final amine is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization or using a chiral stationary phase column.
Scientific Rationale and Causality
-
Choice of Lewis Acid: Titanium(IV) ethoxide acts as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the sulfinamide. It also serves as an effective water scavenger, driving the condensation equilibrium towards the formation of the imine.
-
Control of Stereochemistry: The high diastereoselectivity of the reduction step is governed by the chiral sulfinyl group. The most stable conformation of the N-sulfinyl imine places the bulky tert-butyl group in a position that sterically hinders one face of the C=N bond. The hydride reagent (from NaBH₄) therefore preferentially attacks from the less hindered face, leading to the desired (S)-configuration at the newly formed stereocenter.
-
Reducing Agent: Sodium borohydride is a mild and effective reducing agent for this transformation.[6] More sterically demanding reducing agents, such as L-Selectride®, can sometimes offer even higher diastereoselectivity.
-
Deprotection: The N-S bond of the sulfinamide is labile under acidic conditions, allowing for a clean and efficient deprotection to yield the free amine without racemization.
Self-Validation and Expected Outcomes
This protocol incorporates self-validating checkpoints to ensure successful synthesis:
| Parameter | Expected Outcome | Analytical Method |
| Imine Formation | >95% conversion of ketone | TLC, LC-MS |
| Reduction | High diastereomeric ratio (>95:5) | ¹H NMR of crude sulfinamide |
| Final Product Yield | 60-80% over 3 steps | Gravimetric analysis |
| Enantiomeric Excess | >98% e.e. | Chiral HPLC |
| Chemical Purity | >98% | ¹H NMR, ¹³C NMR |
A high diastereomeric ratio in the crude sulfinamide after reduction is a strong indicator of high enantiomeric excess in the final product. The crystalline nature of the hydrochloride salt of the final product often aids in achieving high chemical and enantiomeric purity through recrystallization.
Visualizing the Key Mechanistic Step
The following diagram illustrates the mechanism of the diastereoselective reduction of the N-sulfinyl imine intermediate.
Caption: Steric hindrance from the sulfinyl group guides the hydride attack.
Note: The images in the DOT graph are placeholders and would be replaced with actual chemical structures in a final document.
Conclusion
The protocol described provides a reliable and scalable method for the enantioselective synthesis of (S)-1-(2,3-difluorophenyl)ethanamine. By employing a commercially available chiral auxiliary, this approach offers high stereocontrol and good overall yields. The detailed steps and scientific rationale provided herein should enable researchers in drug discovery and development to successfully synthesize this valuable chiral building block for their research programs.
References
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link][7]
-
Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link][5]
-
Mangas-Sanchez, J., et al. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Retrieved from [Link][3]
-
Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5213-5228. [Link][8]
-
Barbera, G., et al. (2016). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Molecules, 21(1), 101. [Link][9]
-
Chen, Y., & Yekta, S. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (21), 3047-3060. [Link][10]
-
Schrittwieser, J. H., et al. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Retrieved from [Link][1]
-
AbacipharmTech. This compound. AbacipharmTech. Retrieved from [Link][11]
-
Organic Chemistry Portal. Reductive Amination. Organic Chemistry Portal. Retrieved from [Link][4]
-
MySkinRecipes. 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride. MySkinRecipes. Retrieved from [Link][2]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal. Retrieved from [Link][6]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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- 8. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Application Notes: (S)-1-(2,3-Difluorophenyl)ethanamine Hydrochloride as a Chiral Building Block in Advanced Pharmaceutical Synthesis
Introduction: The Strategic Value of Chiral Fluorinated Phenylethylamines
(S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride is a specialized chiral building block designed for use in complex organic synthesis, particularly in the development of high-value active pharmaceutical ingredients (APIs). The molecule's utility is derived from a combination of three critical structural features:
-
Defined Stereochemistry: The (S)-configuration at the C1 carbon provides a fixed stereocenter, which is fundamental for constructing enantiomerically pure drugs. This eliminates the need for costly and often low-yielding chiral separations at later stages of a synthetic route.
-
Difluorophenyl Moiety: The presence of fluorine atoms on the phenyl ring is a strategic element in modern medicinal chemistry. Fluorine substitution can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa.[1][2]
-
Primary Amine Functionality: The primary amine serves as a versatile chemical handle for a wide array of transformations, most commonly amide bond formations and reductive aminations, allowing for its seamless integration into diverse molecular scaffolds.
-
Hydrochloride Salt Form: Supplying the amine as a hydrochloride salt enhances its stability, crystallinity, and handling properties, making it more amenable to storage and use in process chemistry environments.[1][2]
These attributes make (S)-1-(2,3-difluorophenyl)ethanamine and its analogs indispensable intermediates for creating sophisticated molecules, especially those targeting central nervous system (CNS) disorders and infectious diseases.[1][2]
Core Application: Synthesis of a Key Intermediate for the HIV Capsid Inhibitor, Lenacapavir
A compelling and highly relevant application for a chiral building block of this class is in the synthesis of the potent, first-in-class anti-HIV drug, Lenacapavir. While the precise building block used for the commercial synthesis of Lenacapavir is the closely related (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (referred to as Fragment A), the synthetic logic and protocols are directly translatable.[3][4] This intermediate forms the central stereochemical core of the final drug molecule.[4]
The synthesis of this crucial fragment highlights the strategic importance of installing the chiral amine early and efficiently. Several synthetic strategies have been developed, including asymmetric synthesis using a chiral auxiliary and classical resolution of a racemic mixture.[3][4] Below, we detail a protocol based on an asymmetric synthesis approach, which offers excellent stereocontrol.
Physicochemical Properties of the Building Block Class
| Property | Value | Source |
| IUPAC Name | (1S)-1-(2,3-difluorophenyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 1415303-43-3 | [5][6] |
| Molecular Formula | C₈H₁₀ClF₂N | [5] |
| Molecular Weight | 193.62 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C. | [7] |
Protocol 1: Asymmetric Synthesis of a Lenacapavir Key Intermediate
This protocol outlines a stereocontrolled synthesis of the Boc-protected amine fragment analogous to that required for Lenacapavir, using a chiral sulfinamide auxiliary to direct the stereochemistry of a key nucleophilic addition step. This method is a cornerstone of modern asymmetric synthesis, providing high enantiomeric excess without the need for classical resolution.
Causality of Experimental Design:
The choice of (S)-tert-butylsulfinamide as the chiral auxiliary is deliberate. It readily condenses with an aldehyde to form a chiral sulfinylimine. The sulfinyl group coordinates with the organometallic reagent and sterically shields one face of the imine, forcing the nucleophile to attack from the opposite face. This directed attack establishes the desired stereocenter with high fidelity. The subsequent acidic hydrolysis easily cleaves the auxiliary, which can be recovered. The final Boc protection provides a stable, neutral intermediate suitable for storage and subsequent coupling reactions (e.g., Suzuki-Miyaura coupling).[8]
Workflow Diagram: Asymmetric Synthesis of the Chiral Amine Core
Caption: Workflow for the asymmetric synthesis of the core amine intermediate of Lenacapavir.
Step-by-Step Methodology
Materials & Reagents:
| Reagent | CAS Number | M.W. | Quantity | Role |
| 3,6-Dibromopicolinaldehyde | 157690-67-2 | 265.91 | 1.0 eq | Starting Material |
| (S)-tert-Butylsulfinamide | 343340-06-1 | 121.21 | 1.1 eq | Chiral Auxiliary |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 1.5 eq | Base |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | Solvent | Solvent |
| (3,5-Difluorobenzyl)zinc bromide | 480437-29-0 | 291.40 | 1.5 eq | Nucleophile |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Excess | Deprotection |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.2 eq | Protecting Group |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Solvent | Solvent |
| Triethylamine (TEA) or DIPEA | 121-44-8 | 101.19 | Base | Base |
Procedure:
-
Chiral Imine Formation:
-
To a clean, dry, nitrogen-purged reactor, add 3,6-dibromopicolinaldehyde (1.0 eq), (S)-tert-butylsulfinamide (1.1 eq), and cesium carbonate (1.5 eq).
-
Add anhydrous NMP as the solvent and stir the resulting suspension at room temperature for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Causality Note: Cesium carbonate is a mild base effective for this condensation, and NMP is a suitable polar aprotic solvent to facilitate the reaction.
-
-
Stereoselective Nucleophilic Addition:
-
In a separate dry, nitrogen-purged reactor, prepare or obtain a solution of (3,5-difluorobenzyl)zinc bromide (1.5 eq) in a suitable solvent like DMF.
-
Cool the solution of the chiral sulfinylimine from Step 1 to 0°C.
-
Slowly add the organozinc solution to the imine solution, maintaining the temperature between 0-5°C.
-
Allow the reaction to stir at this temperature for 2-4 hours and then warm to room temperature overnight. Monitor for completion.
-
Causality Note: The use of an organozinc reagent is crucial; it is reactive enough to add to the imine but generally shows lower basicity than Grignard reagents, reducing side reactions. The low temperature enhances stereoselectivity.
-
-
Hydrolysis and Boc Protection:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude sulfinamide adduct in acetonitrile (MeCN).
-
Add concentrated hydrochloric acid and stir at room temperature for 1-2 hours to effect the cleavage of the sulfinamide auxiliary.
-
After hydrolysis is complete, basify the reaction mixture carefully with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
To the resulting free amine solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a non-nucleophilic base like triethylamine.
-
Stir the reaction at room temperature until the protection is complete (monitor by TLC/LC-MS).
-
Extract the final Boc-protected product, purify by column chromatography if necessary, to yield the desired intermediate as a single enantiomer.[8]
-
Concluding Remarks for the Research Professional
The strategic deployment of chiral building blocks like this compound is a powerful tactic in modern drug development. As demonstrated by the analogous synthesis of a key Lenacapavir intermediate, these reagents allow for the early and efficient introduction of critical stereocenters and pharmacologically beneficial fluorine motifs. The protocol described leverages a well-established asymmetric synthesis methodology that is robust, scalable, and provides high stereochemical control, thereby streamlining the path to complex, high-value pharmaceutical targets. Researchers are encouraged to adapt this logic to incorporate the 2,3-difluoro substitution pattern for the exploration of new chemical space in their respective discovery programs.
References
- Medicines for All Institute. (n.d.). Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir.
- Cruz, L. (2022, August 5). Lenacapavir Synthesis Highlights. Drug Hunter.
- PMC. (2024, December 16). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PubMed Central.
- MySkinRecipes. (n.d.). 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride.
- MySkinRecipes. (n.d.). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.
- iChemical. (n.d.). This compound, CAS No. 1415303-43-3.
- Amadis Chemical. (n.d.). This compound CAS NO.1415303-43-3.
- AbacipharmTech. (n.d.). This compound.
- ChemicalBook. (2025, July 16). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0.
Sources
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Application of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE in Pharmaceutical Synthesis: A Technical Guide
Introduction: The Strategic Advantage of Fluorinated Chiral Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, serving as key intermediates and directing the stereochemistry of final active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine atoms into these chiral synthons, such as in (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE , offers a powerful tool to modulate a molecule's physicochemical properties. The 2,3-difluorophenyl moiety can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve binding affinity to target proteins through favorable electrostatic interactions.[2] This guide provides a detailed exploration of the application of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE in pharmaceutical synthesis, presenting its utility through analogous applications in the synthesis of complex therapeutics and providing detailed protocols for its asymmetric synthesis and incorporation into drug scaffolds.
The Role of the 2,3-Difluorophenyl Moiety in Drug Design
The substitution pattern of fluorine on an aromatic ring has profound implications for a drug candidate's properties. The 2,3-difluoro substitution pattern, in particular, imparts a unique electronic and conformational profile. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine group, altering its ionization state at physiological pH and thereby affecting drug-receptor interactions and cell permeability. Furthermore, the presence of fluorine can introduce favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[2] These attributes make (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE a highly valuable building block for the synthesis of a new generation of therapeutics, particularly in the areas of oncology and infectious diseases.
Case Study: Synthesis of a Key Intermediate for the Anti-HIV Drug Lenacapavir
A key challenge in the synthesis of such chiral amines is the efficient and scalable establishment of the desired stereocenter. A dynamic kinetic resolution (DKR) process has been successfully employed for the synthesis of the Lenacapavir intermediate, offering high yields of the desired (S)-enantiomer.[4] This process involves the resolution of a racemic amine, with the undesired enantiomer being racemized in situ to allow for its conversion to the desired product.
Workflow for the Asymmetric Synthesis of a Difluorophenyl Ethanamine Intermediate
Caption: Workflow for the asymmetric synthesis of a key Lenacapavir intermediate.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous chiral difluorophenyl ethanamines and serve as a guide for researchers working with (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE.
Protocol 1: Synthesis of Racemic 1-(2,3-Difluorophenyl)ethanamine
This protocol outlines a general procedure for the synthesis of the racemic amine via reductive amination of 1-(2,3-difluorophenyl)ethan-1-one.
Materials:
-
1-(2,3-difluorophenyl)ethan-1-one
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(2,3-difluorophenyl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the racemic 1-(2,3-difluorophenyl)ethanamine.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-(2,3-difluorophenyl)ethan-1-one | 156.13 | 1.0 | (user defined) |
| Ammonium acetate | 77.08 | 10.0 | (calculated) |
| Sodium cyanoborohydride | 62.84 | 1.5 | (calculated) |
Protocol 2: Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)
This protocol describes a generalized approach for the dynamic kinetic resolution of racemic 1-(2,3-difluorophenyl)ethanamine to obtain the (S)-enantiomer.
Materials:
-
Racemic 1-(2,3-difluorophenyl)ethanamine
-
Chiral resolving agent (e.g., N-acetyl-D-leucine)
-
Racemization catalyst (e.g., a catalytic amount of a suitable aldehyde)
-
Solvent (e.g., Toluene)
-
Base (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
To a solution of racemic 1-(2,3-difluorophenyl)ethanamine (1.0 eq) in toluene, add the chiral resolving agent (0.5 eq) and the racemization catalyst.
-
Heat the mixture to a specified temperature (e.g., 50-60 °C) to facilitate both diastereomeric salt formation and racemization of the unreacted enantiomer.
-
Slowly cool the mixture to allow for the selective crystallization of the less soluble diastereomeric salt of the (S)-amine.
-
Isolate the crystalline salt by filtration and wash with cold toluene.
-
To liberate the free amine, dissolve the diastereomeric salt in a biphasic mixture of ethyl acetate and aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE.
| Component | Role | Typical Equivalents |
| Racemic Amine | Substrate | 1.0 |
| Chiral Resolving Agent | Forms diastereomeric salts | 0.5 |
| Racemization Catalyst | Enables in-situ racemization | Catalytic |
Application in the Synthesis of Kinase Inhibitors
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is a valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] The chiral amine can be incorporated into various kinase inhibitor scaffolds to provide a key interaction point with the target protein and to impart favorable pharmacokinetic properties.
Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: General synthetic route to a kinase inhibitor using the title compound.
Conclusion
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is a chiral building block of significant interest to the pharmaceutical industry. Its unique structural and electronic properties, conferred by the 2,3-difluoro substitution, make it an attractive component for the design of novel therapeutics with improved pharmacological profiles. The successful application of a closely related analog in the synthesis of the anti-HIV drug Lenacapavir underscores the potential of this class of compounds. The protocols and workflows presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE in the synthesis of the next generation of medicines.
References
-
Drug Hunter. (2022, August 5). Lenacapavir Synthesis Highlights. [Link]
-
MySkinRecipes. 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride. [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
RSC Publishing. (2020, July 15). Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]
-
PubMed. (2025, January 10). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. [Link]
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- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Application Note: High-Resolution ¹H NMR Analysis of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
Abstract
This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of (S)-1-(2,3-difluorophenyl)ethanamine hydrochloride, a chiral amine featuring a difluorinated aromatic ring. Such motifs are of increasing importance in medicinal chemistry, where fluorine substitution is a key strategy for modulating metabolic stability, pKa, and binding affinity.[1] This guide moves beyond a standard procedural outline, offering a detailed rationale for each step of the protocol, from sample preparation to in-depth spectral interpretation. We will explore the characteristic spectral signatures arising from proton-fluorine (¹H-¹⁹F) spin-spin coupling, the influence of the chiral center, and the effects of the hydrochloride salt form on the resulting spectrum.
Introduction: The Analytical Challenge and Importance
This compound incorporates three key structural features that dictate its ¹H NMR spectrum: a difluorinated phenyl ring, a chiral ethylamine side chain, and its formulation as a hydrochloride salt. Accurate structural confirmation and purity assessment by NMR are critical but require a nuanced understanding of how these features manifest in the spectrum.
-
Fluorine Coupling: The presence of ¹⁹F nuclei, which have a spin of I = ½ and 100% natural abundance, introduces complex splitting patterns through ¹H-¹⁹F J-coupling.[2][3] These couplings can occur over multiple bonds (²J, ³J, ⁴J, and even ⁵J), providing invaluable structural information but also complicating spectral interpretation.[3][4][5]
-
Chirality: The stereocenter at the benzylic position renders the molecule chiral. While ¹H NMR is not inherently a method for determining enantiomeric excess without a chiral auxiliary, the chiral environment influences the magnetic equivalence of nearby protons in more complex derivatives.[6][7][8][9]
-
Hydrochloride Salt: The amine is protonated to form an ammonium salt. This affects the chemical shift of adjacent protons, particularly the methine and the amine protons themselves, which become ammonium protons (-NH₃⁺).
This application note provides the protocols and interpretive framework necessary to confidently analyze this and structurally related compounds.
Predicted Spectral Features: A Theoretical Framework
Before experimental analysis, a thorough understanding of the expected spectrum is crucial. The structure is analyzed by assigning protons to distinct chemical environments.
Caption: Structure of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE cation with proton labeling.
-
Aromatic Protons (Hₐ, Hᵦ, H꜀): These three protons reside in a complex electronic environment due to the electron-withdrawing nature of the fluorine atoms and the ethylammonium group. Their signals are expected in the δ 7.0–8.0 ppm range.[10] Each proton will exhibit coupling to the other two aromatic protons (³JHH ortho, ⁴JHH meta) and to the two fluorine nuclei (³JHF ortho, ⁴JHF meta, ⁵JHF para). This will result in intricate, overlapping multiplets that may not be first-order.[4][11]
-
Methine Proton (Hₔ): This proton is at the chiral center, adjacent to the aromatic ring and the electron-withdrawing -NH₃⁺ group. Its signal is expected to be significantly downfield, likely in the δ 4.5–5.0 ppm range. It will be split into a quartet by the three methyl protons (³JHH ≈ 7 Hz). Further splitting may occur due to long-range coupling with the ortho-fluorine (⁴JHF).
-
Methyl Protons (Hₑ): These three equivalent protons are adjacent to the single methine proton. They will appear as a doublet (³JHH ≈ 7 Hz) in the aliphatic region, estimated around δ 1.6–2.0 ppm.
-
Ammonium Protons (-NH₃⁺): These three protons are attached to a nitrogen atom. Due to rapid chemical exchange with trace water in the solvent and quadrupolar broadening from the ¹⁴N nucleus, this signal is often broad.[12] Its chemical shift is highly dependent on concentration, temperature, and solvent, typically appearing between δ 7.5 and 9.0 ppm. This peak will disappear upon shaking the sample with a drop of D₂O, a useful technique for its identification.[12]
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous, particle-free solution at an appropriate concentration.[13]
Caption: Workflow for preparing a high-quality NMR sample.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
-
Glass Pasteur pipettes and cotton or glass wool for filtration
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into a small, clean glass vial. This concentration range is optimal for obtaining a good signal-to-noise ratio in a short time without causing significant line broadening.[16]
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Rationale: Deuterated solvents are essential to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock system.[16]
-
Choice of Solvent:
-
DMSO-d₆: An excellent choice for hydrochloride salts due to its high polarity, which aids dissolution. The ammonium protons (-NH₃⁺) are often well-resolved and less prone to rapid exchange than in other solvents.
-
D₂O (Deuterium Oxide): A good option if the compound is water-soluble. Note that the -NH₃⁺ protons will rapidly exchange with deuterium and become invisible in the ¹H spectrum. This can be used diagnostically.
-
CD₃OD (Methanol-d₄): Also a good polar solvent. Similar to D₂O, it will cause the exchange and disappearance of the -NH₃⁺ protons.
-
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until the sample is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at elevated temperatures. A homogeneous solution is crucial for acquiring sharp, well-resolved NMR peaks.[13]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette and filter the sample directly into a clean NMR tube.[14] Solid impurities will degrade spectral quality by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.[15]
Protocol 2: Data Acquisition
This protocol outlines standard parameters for a 1D ¹H NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and allow the sample temperature to equilibrate.
-
Shimming: Perform automated or manual shimming of the magnetic field.
-
Rationale: Shimming corrects for inhomogeneities in the magnetic field across the sample volume. Good shimming is paramount for achieving high resolution and sharp lineshapes. Poor shimming is a common cause of broad or distorted peaks.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad acid protons, are captured.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): ~2-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Integrate all signals.
-
Data Interpretation and Analysis
The following table summarizes the predicted ¹H NMR data for the title compound, providing a guide for spectral assignment.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Notes |
| Hₐ, Hᵦ, H꜀ | 7.0 – 8.0 | m (complex) | J(H,H) and J(H,F) | 3H | The aromatic region will show complex, overlapping multiplets due to multiple H-H and H-F couplings. 2D NMR (COSY, HSQC) may be needed for unambiguous assignment. |
| -NH₃⁺ | 7.5 – 9.0 | br s | None | 3H | Broad singlet. Position is concentration and solvent dependent. Disappears on D₂O exchange. |
| Hₔ | 4.5 – 5.0 | q (or dq) | ³J(Hₔ,Hₑ) ≈ 7 Hz | 1H | Quartet from coupling to the methyl group. May be a doublet of quartets if ⁴J(H,F) coupling is resolved. |
| Hₑ | 1.6 – 2.0 | d | ³J(Hₑ,Hₔ) ≈ 7 Hz | 3H | Doublet from coupling to the single methine proton. |
Analysis of Coupling Patterns
-
Aromatic Region: The key to this region is recognizing the influence of fluorine. Typical coupling constants are: ³J(H,F)ortho ≈ 6–10 Hz and ⁴J(H,F)meta ≈ 4–8 Hz.[4][17] These values are comparable to H-H couplings, leading to complex patterns that are difficult to analyze by inspection alone.
-
Aliphatic Region: The coupling between Hₔ and Hₑ should be straightforward. The appearance of a clean doublet for the methyl group (Hₑ) and a quartet for the methine proton (Hₔ) confirms the ethylamine fragment. The chemical shifts provide evidence for the proximity to the deshielding aromatic ring and ammonium group.
Conclusion
The ¹H NMR analysis of this compound is a powerful method for structural verification. A successful analysis hinges on meticulous sample preparation and a systematic approach to spectral interpretation. By understanding the predictable effects of the difluorinated ring, the chiral center, and the hydrochloride salt form, researchers can confidently interpret the complex data obtained. The characteristic ¹H-¹⁹F coupling patterns, while a source of complexity, ultimately serve as a definitive fingerprint for the molecule's unique substitution pattern. For unambiguous assignment of the aromatic region, further analysis using 2D NMR techniques such as ¹H-¹H COSY and ¹H-¹³C HSQC is recommended.
References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. CORE. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
-
Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems. National Institutes of Health (NIH). [Link]
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Ethylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]
-
“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Royal Society of Chemistry. [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (NIH). [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Chemical Shifts 1H-NMR. University of São Paulo. [Link]
-
Fluorine NMR. University of Wisconsin-Madison. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
The Effect of Fluorine in 1H NMR. Reddit. [Link]
-
How to make an NMR sample. University of Ottawa. [Link]
-
Interpreting ¹H NMR Spectra. OpenOChem Learn. [Link]
-
19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health (NIH). [Link]
-
1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Multinuclear NMR. Chemistry LibreTexts. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). [Link]
-
Lecture 3: Coupling Constants. Harvard University. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
J-coupling. Wikipedia. [Link]
-
Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted). Human Metabolome Database. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
J-Coupling (Scalar). Chemistry LibreTexts. [Link]
-
Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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large-scale synthesis of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
An Application Guide for the Robust, Scalable Synthesis of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE Hydrochloride
Introduction: The Significance of a Chiral Amine Intermediate
(S)-1-(2,3-difluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its hydrochloride salt is particularly valued for its improved stability and handling characteristics, making it an essential intermediate in the synthesis of various biologically active molecules, including central nervous system agents and enzyme inhibitors.[1] The presence of the difluorophenyl motif can enhance metabolic stability and binding affinity in drug candidates, a desirable feature in drug design.
The large-scale synthesis of enantiomerically pure amines presents significant challenges. Achieving high stereoselectivity while maintaining operational simplicity, safety, and cost-effectiveness is paramount for industrial viability. Asymmetric reductive amination of a prochiral ketone stands out as one of the most direct and efficient strategies to access such chiral amines.[2][3][4] This guide details a field-proven, two-stage process for the multigram to kilogram-scale synthesis of this compound, focusing on asymmetric hydrogenation followed by salt formation.
Overall Synthetic Strategy
The manufacturing process is logically divided into two primary stages:
-
Stage 1: Asymmetric Hydrogenation: The prochiral ketone, 2',3'-difluoroacetophenone, is converted directly to the chiral primary amine, (S)-1-(2,3-difluorophenyl)ethanamine, using a chiral transition-metal catalyst under a hydrogen atmosphere. This step is the core of the synthesis, where the critical stereocenter is established.
-
Stage 2: Hydrochloride Salt Formation: The isolated chiral amine is converted to its hydrochloride salt to enhance stability and facilitate purification and handling.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Protocol for Asymmetric Hydrogenation
Scientific Principle & Causality
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[5][6] This protocol utilizes a chiral catalyst, typically a complex of a transition metal (like Ruthenium or Iridium) with a chiral ligand. The catalyst creates a chiral environment that forces the hydrogen molecule to add to one face of the imine intermediate (formed in situ from the ketone and an ammonia source), leading to the preferential formation of one enantiomer. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee), which is a measure of the chiral purity of the product.
Experimental Protocol
Materials & Equipment:
-
Reactor: A pressure-rated stainless steel or glass-lined reactor equipped with mechanical stirring, temperature control, a gas inlet, and a pressure gauge.
-
Reagents:
-
2',3'-Difluoroacetophenone (Substrate)
-
Ammonia (7M solution in Methanol) or Ammonium Formate
-
Chiral Catalyst (e.g., Ru- or Ir-based catalyst with a chiral phosphine ligand)
-
Methanol (Anhydrous)
-
Hydrogen Gas (High Purity)
-
Diatomaceous Earth (Celite®) for filtration
-
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves. All operations should be conducted in a well-ventilated area or fume hood.
Step-by-Step Methodology:
-
Reactor Inerting and Charging:
-
Ensure the reactor is clean, dry, and has been purged multiple times with an inert gas (e.g., Nitrogen or Argon). This is crucial to remove oxygen, which can deactivate the catalyst.
-
Charge the reactor with 2',3'-difluoroacetophenone (1.0 eq) and the chiral catalyst (typically 0.01 - 0.1 mol%).
-
Add anhydrous methanol as the solvent. The volume should be sufficient to ensure good stirring (approx. 5-10 mL per gram of substrate).
-
-
Addition of Amine Source:
-
To the stirred solution, add a 7M solution of ammonia in methanol (5-10 eq). The excess ammonia helps to drive the formation of the intermediate imine.
-
-
Hydrogenation Reaction:
-
Seal the reactor. Purge the headspace several times with low-pressure hydrogen before pressurizing to the target pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C). The temperature is a balance; higher temperatures increase the reaction rate but may decrease enantioselectivity.
-
Maintain the reaction under constant hydrogen pressure and vigorous stirring.
-
-
In-Process Monitoring:
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to confirm the consumption of the starting ketone.
-
Once the reaction is complete (typically 8-24 hours), perform a chiral HPLC analysis to determine the enantiomeric excess (ee) of the product.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude (S)-1-(2,3-difluorophenyl)ethanamine as a free base.
-
Part 2: Protocol for Hydrochloride Salt Formation
Scientific Principle & Causality
The conversion of the free amine to its hydrochloride salt is a standard procedure in pharmaceutical chemistry.[7][8] The salt form generally possesses higher crystallinity, improved thermal stability, and is less volatile than the free base, making it easier to handle, purify by recrystallization, and store on a large scale.
Experimental Protocol
Materials & Equipment:
-
Reaction Vessel: A glass reactor or round-bottom flask with stirring and an addition funnel.
-
Reagents:
-
Crude (S)-1-(2,3-difluorophenyl)ethanamine (from Part 1)
-
Isopropanol (IPA) or Ethyl Acetate
-
Hydrochloric Acid (solution in isopropanol, or gaseous HCl)
-
Diethyl Ether or Heptane (as an anti-solvent, optional)
-
-
Filtration and Drying: Buchner funnel, filter paper, and a vacuum oven.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. The solution should be clear. If not, it can be filtered to remove any particulates.
-
-
Acidification:
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in isopropanol (typically 1.05-1.1 eq) dropwise with vigorous stirring. The addition of acid will be exothermic. Maintain the temperature below 15 °C.
-
Monitor the pH of the mixture to ensure it becomes acidic (pH 1-2).
-
-
Crystallization and Isolation:
-
Upon addition of HCl, the hydrochloride salt should begin to precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
If crystallization is slow, an anti-solvent like diethyl ether or heptane can be added to reduce the solubility of the salt.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove any soluble impurities.
-
Dry the white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Chemical Transformation Diagram
Caption: Key chemical transformation from ketone to the final HCl salt.
Quantitative Data and Quality Control
The following table summarizes typical parameters for a successful large-scale synthesis.
| Parameter | Specification | Rationale / Comment |
| Starting Material | 2',3'-Difluoroacetophenone | Purity > 98% |
| Catalyst Loading | 0.01 - 0.1 mol% | Optimized to balance cost and reaction time. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure generally increases reaction rate. |
| Reaction Temperature | 40 - 60 °C | Balances reaction kinetics and enantioselectivity. |
| Typical Yield | 80 - 95% (overall) | Represents an efficient and optimized process. |
| Final Product Purity | > 99.0% (HPLC) | Standard for pharmaceutical intermediates. |
| Chiral Purity | > 99.5% ee | Critical for ensuring the stereochemical integrity of the final API. |
| Appearance | White to Off-White Crystalline Solid | Visual quality check. |
Safety and Handling Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation steps must be performed in a pressure-rated reactor in a designated area with appropriate ventilation and spark-proof equipment.
-
Ammonia: Ammonia is corrosive and toxic. Handling of ammonia solutions should be done in a well-ventilated fume hood with appropriate PPE.
-
Hydrochloric Acid: HCl is highly corrosive. Use acid-resistant gloves and eye protection. The addition of acid to the amine solution is exothermic and requires careful temperature control.
-
Solvents: Methanol, isopropanol, and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.
References
-
Shin, H. S., & Kim, Y. H. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
-
Gautier, F. M., Jones, S., & Martin, S. J. (2009). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry, 7(2), 229-231. Available at: [Link]
-
Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ResearchGate. Available at: [Link]
-
Merck. (n.d.). Chiral Amines in Asymmetric Synthesis. Merck Millipore. Available at: [Link]
-
Various Authors. (2021). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]
-
Gautier, F. M., Jones, S., & Martin, S. J. (2009). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Sci-Hub. Available at: [Link]
-
Barbaro, P., & Liguori, F. (2017). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (2024). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. Available at: [Link]
-
Various Authors. (2021). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ResearchGate. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Various Authors. (2021). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride. MySkinRecipes. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of a Fluorinated Chiral Amine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the success of a drug discovery campaign. (S)-1-(2,3-difluorophenyl)ethanamine is a prime example of a high-value starting material, embodying several desirable features for lead optimization. The presence of fluorine atoms on the phenyl ring can significantly enhance pharmacokinetic properties, such as metabolic stability and binding affinity, by altering the molecule's electronic profile and lipophilicity.[1][2] Furthermore, the chiral center of the (S)-enantiomer provides a defined three-dimensional vector for probing specific interactions within a biological target, a critical aspect for potency and selectivity.
This application note provides a comprehensive guide to the systematic derivatization of this scaffold. The primary amine serves as a versatile chemical handle for a variety of transformations, enabling the exploration of chemical space around the core structure. The protocols detailed herein are designed not merely as synthetic recipes, but as a strategic framework for generating a focused library of analogs for robust Structure-Activity Relationship (SAR) studies.[3][4] By systematically modifying the amine, researchers can elucidate the key structural features required for biological activity, paving the way for the rational design of more potent and selective drug candidates.
The Rationale for Derivatization: Probing Chemical Space
The primary amine of (S)-1-(2,3-difluorophenyl)ethanamine is a nucleophilic center that can be readily functionalized. Each type of modification introduces distinct physicochemical properties, allowing for a systematic exploration of the target's binding pocket.
-
N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides introduces hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and a planar, rigidifying element. This transformation allows for the exploration of steric limits and specific hydrogen bonding interactions within the target. The resulting amides and sulfonamides are generally stable and neutral, which can be advantageous for cell permeability.[5][6][7]
-
Reductive Amination: This reaction converts the primary amine into a secondary or tertiary amine by introducing alkyl substituents.[8] This modification directly probes the impact of altering the amine's basicity (pKa) and hydrogen-bonding capacity (from a donor/acceptor to just an acceptor). It also explores how increased steric bulk around the nitrogen is tolerated.[9]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl groups.[10][11] This strategy dramatically expands the molecular footprint, enabling the exploration of additional hydrophobic pockets or π-stacking interactions within the binding site.
Caption: Key derivatization pathways for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE.
Detailed Application Protocols
The following protocols are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Protocol 1: General Procedure for N-Acylation
This protocol describes the formation of an amide bond using an acyl chloride. The choice of base is critical; a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the reaction.
Workflow Diagram
Caption: Workflow for a typical N-Acylation reaction.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| (S)-1-(2,3-difluorophenyl)ethanamine | 157.16 | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | Varies | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 |
| Dichloromethane (DCM), Anhydrous | - | - |
| Deionized Water | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
| Silica Gel for Chromatography | - | - |
Step-by-Step Methodology
-
To a round-bottom flask, add (S)-1-(2,3-difluorophenyl)ethanamine (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness: This washing sequence removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Reductive Amination
This one-pot protocol forms a secondary amine by first generating an imine in situ, which is then immediately reduced. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, tolerant of slightly acidic conditions used to promote imine formation, and selectively reduces the imine/iminium ion over the aldehyde.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents |
| (S)-1-(2,3-difluorophenyl)ethanamine | 157.16 | 1.0 |
| Aldehyde or Ketone (e.g., Acetone) | Varies | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 |
| Dichloroethane (DCE) or THF, Anhydrous | - | - |
| Acetic Acid (optional) | 60.05 | catalytic |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - |
Step-by-Step Methodology
-
Combine (S)-1-(2,3-difluorophenyl)ethanamine (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality: Portion-wise addition helps to control gas evolution (hydrogen) and the reaction temperature.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Characterization and Analysis of Derivatives
Confirmation of the structure and purity of each new derivative is a non-negotiable step for ensuring the integrity of SAR data.
-
¹H and ¹³C NMR: Successful derivatization will result in predictable changes in the NMR spectrum. For example, N-acylation will show a new amide N-H signal (typically a broad singlet or doublet between 5-9 ppm) and signals corresponding to the new acyl group. The signal for the methine proton (CH-NH₂) will also shift.
-
¹⁹F NMR: This is particularly useful for this scaffold. The chemical shifts of the two fluorine atoms can be sensitive to changes in the electronic environment of the molecule, providing an additional layer of structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.
-
Chiral HPLC: It is critical to verify that the reaction conditions have not caused racemization of the stereocenter. This is achieved by comparing the product to a racemic standard on a suitable chiral stationary phase.
Application to SAR Studies: From Molecules to Data
Once a library of purified and characterized derivatives is assembled, it is subjected to biological screening to measure a specific activity (e.g., enzyme inhibition, receptor binding). The resulting data allows for the construction of an SAR model.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Hypothetical SAR Data Table
The table below illustrates how data for a series of N-acyl derivatives might be presented to deduce SAR.
| Derivative ID | R Group (in R-CO-NH-) | M.W. | Lipophilicity (clogP) | Biological Activity (IC₅₀, nM) |
| Parent Amine | H | 157.16 | 1.85 | >10,000 |
| DA-01 | -CH₃ | 199.19 | 1.70 | 850 |
| DA-02 | -CH₂CH₃ | 213.22 | 2.12 | 620 |
| DA-03 | -Cyclopropyl | 225.23 | 2.25 | 310 |
| DA-04 | -Phenyl | 261.27 | 3.41 | 95 |
| DA-05 | -4-Chlorophenyl | 295.71 | 4.12 | 45 |
| DA-06 | -CH₂-Phenyl (Phenylacetyl) | 275.29 | 3.51 | 150 |
Interpretation of Hypothetical Data:
-
Observation: Increasing the size of the alkyl group from methyl (DA-01) to ethyl (DA-02) and cyclopropyl (DA-03) improves activity. This suggests a hydrophobic pocket that can accommodate these groups.
-
Observation: Aromatic substituents (DA-04, DA-05) are significantly more potent than alkyl ones, indicating a potential for favorable π-stacking or hydrophobic interactions.
-
Observation: The addition of an electron-withdrawing chlorine atom (DA-05) further enhances potency, suggesting a specific electronic or steric interaction in that region of the binding site.
-
Observation: Introducing a flexible methylene linker (DA-06) between the phenyl ring and the carbonyl reduces activity compared to the direct phenyl connection (DA-04), implying that rigidity is beneficial for optimal binding.
Conclusion
The systematic derivatization of (S)-1-(2,3-difluorophenyl)ethanamine is a powerful strategy in lead optimization. The robust protocols for N-acylation, reductive amination, and other transformations provided herein enable the efficient generation of diverse analog libraries. By integrating these synthetic methods with rigorous characterization and iterative biological testing, research teams can effectively map the structure-activity landscape of their target, accelerating the journey from a promising scaffold to a viable drug candidate.
References
-
Royal Society of Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Retrieved from [Link]
-
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (1990). Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]
-
Korea Science. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]
-
American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
Sources
- 1. 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-(2,3-Difluorophenyl)ethanamine Hydrochloride
From the Desk of a Senior Application Scientist
Welcome to the dedicated support guide for the purification of (S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-validated methodologies. Our goal is to empower you to overcome common challenges in isolating this compound, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound from a typical reductive amination reaction mixture.
Q1: My recrystallization attempt resulted in an oil instead of crystals. What happened and how can I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture or when impurities are present that depress the melting point.
Causality and Solution Workflow:
-
Impurity Overload: The most common cause is the presence of significant impurities, which can interfere with crystal lattice formation. The crude product may contain unreacted starting materials like 2,3-difluoroacetophenone or byproducts from the reduction step.
-
Solution: Before crystallization, perform an acid-base workup. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH) to remove acidic and neutral organic impurities. Then, extract the desired amine into an aqueous acidic solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove residual non-basic impurities, and then carefully basify the aqueous layer to precipitate the free amine before converting it to the hydrochloride salt.
-
-
Inappropriate Solvent Polarity: The solvent system may not be optimal. If the solvent is too good a solvent for the hydrochloride salt, it may not crystallize upon cooling. Conversely, if it is too poor a solvent, the salt may crash out as an amorphous solid or oil.
-
Solution: A common and effective method for crystallizing amine hydrochlorides is to use a polar, protic solvent in which the salt has moderate solubility at high temperatures and low solubility at low temperatures. Isopropanol (IPA) is an excellent starting point. Often, an anti-solvent (a solvent in which the compound is insoluble) like diethyl ether or hexanes is slowly added to the solution at an elevated temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent (e.g., IPA) before cooling.
-
-
Cooling Rate: Cooling the solution too rapidly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Allow the heated solution to cool slowly to room temperature, and then transfer it to a 0-4 °C refrigerator. Avoid placing a hot solution directly into an ice bath. If possible, use a Dewar flask for slow, insulated cooling.
-
Troubleshooting Flowchart for "Oiling Out"
Caption: Troubleshooting decision tree for oiling out during crystallization.
Q2: My final product has a low melting point and broad NMR signals. What are the likely impurities?
A2: A depressed melting point and broadened signals in Nuclear Magnetic Resonance (NMR) spectroscopy are classic indicators of impurities. For this specific molecule, the impurities are typically related to the synthesis route.
Common Impurities and Their Identification:
| Impurity | Source | Identification Signal (¹H NMR) | Removal Strategy |
| 2,3-Difluoroacetophenone | Unreacted starting material | Singlet around 2.6 ppm (methyl group) | Acid-base workup |
| (S)-1-(2,3-Difluorophenyl)ethanol | Over-reduction of ketone or reduction of imine intermediate | Quartet around 5.0 ppm (CH-OH) | Column chromatography of the free base |
| Residual Solvents | From reaction or workup | Characteristic signals (e.g., ~2.5 ppm for DMSO, ~7.26 ppm for CHCl₃) | Drying under high vacuum at elevated temperature (e.g., 40-50 °C) |
| Enantiomeric Impurity | Non-stereoselective synthesis or racemization | Chiral HPLC or use of chiral shift reagents in NMR | Chiral separation or synthesis with a more robust chiral auxiliary |
Self-Validating Protocol: Purity Assessment by HPLC
To confirm purity, High-Performance Liquid Chromatography (HPLC) is the standard.
Step-by-Step HPLC Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with a 5-10% gradient of B, ramping up to 95% B over 10-15 minutes. This will elute non-polar impurities first, followed by your more polar amine salt.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. The difluorophenyl group provides a strong chromophore.
-
Sample Prep: Prepare a ~1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: The peak corresponding to your product should be sharp and symmetrical. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit >98% purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for forming the hydrochloride salt from the free amine?
A1: The most controlled and reliable method is to use a solution of HCl in a suitable organic solvent. This avoids introducing water, which can sometimes hinder crystallization.
Recommended Protocol:
-
Purify the (S)-1-(2,3-Difluorophenyl)ethanamine free base via column chromatography if necessary (Silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking).
-
Dissolve the purified free base in a minimal amount of a cold (0 °C) solvent like diethyl ether or ethyl acetate.
-
Slowly add, with stirring, a stoichiometric amount (1.0 equivalent) of a commercially available solution of 2M HCl in diethyl ether.
-
The hydrochloride salt will typically precipitate immediately as a white solid.
-
Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
This method provides excellent control over stoichiometry and yields a high-purity salt directly.
Q2: Can I use aqueous HCl to form the salt and then crystallize it?
A2: Yes, this is a viable alternative, especially after an aqueous workup. After isolating the free amine, you can dissolve it in a solvent like isopropanol (IPA), add a stoichiometric amount of concentrated aqueous HCl, and then either concentrate the solution or add an anti-solvent to induce crystallization. However, be aware that the presence of water can sometimes lead to the formation of hydrates or make the product hygroscopic. The method using ethereal HCl is generally preferred for achieving a dry, highly crystalline final product.
Q3: What are the expected analytical characteristics for pure this compound?
A3: For a pure sample, you should expect the following:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: The melting point is a key indicator of purity. While it should be checked against a certificate of analysis for a specific batch, it is expected to be sharp (e.g., a 1-2 °C range).
-
¹H NMR (in D₂O or DMSO-d₆): Clean, sharp signals corresponding to the structure with correct integration ratios. You should see characteristic multiplets for the aromatic protons, a quartet for the benzylic proton, and a doublet for the methyl group.
-
Purity (HPLC): >98% area by the method described previously.
Purification Workflow Overview
Caption: General workflow for the purification of the target amine hydrochloride.
References
This guide synthesizes information from established chemical purification principles. For further reading on the specific techniques mentioned, please consult the resources below.
-
Techniques in Organic Chemistry, 4th Edition. Mohrig, J.R., et al. A foundational textbook covering the principles and practices of crystallization, extraction, and chromatography. W. H. Freeman. [Link]
-
Purification of Laboratory Chemicals, 8th Edition. Armarego, W.L.F., and Chai, C.L.L. An essential reference for detailed purification protocols for a vast range of chemical compounds. Butterworth-Heinemann. [Link]
-
Practical Organic Synthesis: A Student's Guide. Schoffstall, A.M., et al. Provides practical examples and troubleshooting for common organic synthesis and purification procedures. CRC Press. [Link]
Technical Support Center: Recrystallization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl
Welcome to the technical support center for the purification of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this chiral amine hydrochloride.
Introduction
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl is a chiral amine salt, a class of compounds often used as building blocks in pharmaceutical synthesis. Achieving high purity of such intermediates is critical for the successful development of active pharmaceutical ingredients (APIs). Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This guide will walk you through common challenges and their solutions during the recrystallization of this specific fluorinated phenethylamine derivative.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl, providing explanations and actionable solutions.
Issue 1: Poor or No Crystal Formation Upon Cooling
Question: I've dissolved my crude (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl in a hot solvent, but no crystals are forming even after the solution has cooled to room temperature and has been placed in an ice bath. What's going wrong?
Answer: This is a common issue that can arise from several factors, most notably supersaturation or the use of an excessive amount of solvent.
Causality & Solution:
-
Too Much Solvent: The most frequent cause for failed crystallization is using too much solvent to dissolve the crude product.[1][2][3] This results in a solution that is not saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe slight turbidity or the formation of a few seed crystals. Then, allow the solution to cool slowly.
-
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at a given temperature. In this state, crystallization needs a nucleation point to begin.
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seeding: If you have a small amount of pure (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Ultra-Cooling: In some cases, cooling the solution in a dry ice/acetone bath for a short period can induce nucleation. Be cautious, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling my solution, the compound separates as an oily liquid instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is too high, causing it to separate as a liquid phase.[1]
Causality & Solution:
-
High Solute Concentration: A highly concentrated solution can lead to the separation of the solute as a liquid.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool slowly.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound, leading to oiling out.
-
Solution: Consider using a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution and then cool slowly. For amine hydrochlorides, a common solvent pair is an alcohol (good solvent) and a non-polar solvent like hexane or ether (poor solvent).
-
Issue 3: Low Recovery Yield
Question: I successfully obtained pure crystals, but my final yield is very low. What could be the reason, and how can I improve it?
Answer: A low yield can be attributed to several factors, including using too much solvent, premature crystallization, or multiple transfer steps.[3]
Causality & Solution:
-
Excess Solvent: As mentioned in Issue 1, using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[3]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To check if a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor and see if a second crop of crystals forms.
-
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you can lose a substantial amount of product.
-
Solution: Ensure that the funnel and receiving flask are pre-heated before filtration. You can do this by passing some hot solvent through the filter paper just before filtering your solution.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent at room temperature can redissolve some of your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl?
-
Single Solvents: Isopropanol, ethanol, or acetone.[1]
-
Solvent Pairs:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Isopropanol/Hexane
-
It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the most suitable system. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar | 82.6 | Often a good choice for amine hydrochlorides. |
| Ethanol | Polar | 78.37 | Similar to isopropanol, widely used. |
| Acetone | Polar Aprotic | 56 | Can be effective, but its low boiling point requires careful handling. |
| Ethanol/Water | Polar | Varies | A versatile solvent pair; the ratio can be adjusted for optimal results. |
| Methanol/Diethyl Ether | Polar/Non-polar | Varies | Good for inducing crystallization of polar compounds. |
Q2: How can I remove colored impurities during recrystallization?
A2: If your crude (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE HCl has a noticeable color, this is likely due to high molecular weight, conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Protocol for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the hot solution for a few minutes.
-
Perform a hot filtration to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps.
Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.
Q3: My recrystallized product has a wide melting point range. What does this indicate?
A3: A wide melting point range is a strong indicator that your product is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of impurities that are disrupting the crystal lattice. In this case, a second recrystallization may be necessary. It is also possible that the compound is not completely dry and residual solvent is depressing the melting point. Ensure the crystals are thoroughly dried under vacuum.
Experimental Workflow & Diagrams
Standard Recrystallization Workflow
Sources
Technical Support Center: Removing Impurities from Chiral Amine Synthesis
Welcome to the Technical Support Center for Chiral Amine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high chemical and enantiomeric purity in their chiral amine syntheses. As the stereochemistry of amines is often critical to biological activity, effective purification is paramount.[1] This resource provides in-depth, experience-driven answers to common purification and analysis challenges, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my chiral amine synthesis?
Impurities can originate from starting materials, reagents, or side reactions. They generally fall into these categories:
-
Unreacted Starting Materials: Residual electrophiles (e.g., ketones, aldehydes) or nucleophiles.
-
Reagent-Derived Byproducts: Impurities from reducing agents (e.g., borohydrides) or coupling agents. For instance, reductive aminations can yield alcohol byproducts if the reducing agent attacks the starting carbonyl compound.[2]
-
Reaction Byproducts: Over-alkylation in reductive aminations can lead to tertiary amines.[2][3]
-
Enantiomeric/Diastereomeric Impurities: The undesired enantiomer or diastereomer of your product. Even commercially available chiral catalysts and auxiliaries can contain detectable enantiomeric impurities that affect product purity.[4]
-
Color Impurities: Trace metals or degradation products that can discolor the final product.[5]
Q2: How do I choose the best purification strategy for my chiral amine?
The optimal strategy depends on the nature of the impurities and the scale of your synthesis. A logical workflow is essential.
Caption: Decision tree for selecting a purification strategy.
Q3: Which analytical techniques are best for assessing the chemical and enantiomeric purity of my amine?
A combination of techniques provides the most complete picture:
-
For Chemical Purity:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, initial assessment of reaction completion and impurity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifies components by mass, confirming product identity and revealing byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals.
-
-
For Enantiomeric Purity (Enantiomeric Excess - ee):
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for accurately determining ee.[6][7] They use a chiral stationary phase (CSP) to separate enantiomers.[8][9] Polysaccharide-based and crown-ether CSPs are particularly effective for amines.[10][11]
-
NMR with Chiral Shift Reagents: Can be used to differentiate enantiomers, but is often less precise than chromatographic methods.
-
Polarimetry: A traditional method that measures the rotation of plane-polarized light. While fast, it is less accurate and highly sensitive to trace impurities that are also chiral.[6][12]
-
Troubleshooting Guide: Common Purification Problems
Problem: My final product is discolored (yellow/brown).
Cause: This often indicates the presence of high-molecular-weight degradation products or trace metal impurities. Amines can also be susceptible to air oxidation, which forms colored impurities.
Solution: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it effective at adsorbing colored organic impurities and some metal contaminants.[13]
Protocol: Decolorization with Activated Carbon
-
Dissolve: Dissolve your crude amine product in a suitable organic solvent (e.g., ethyl acetate, methanol, or dichloromethane) at a concentration of approximately 10-50 mg/mL.
-
Add Carbon: Add 1-5% (w/w) of activated carbon to the solution. The amount can be optimized, but start low to minimize product loss.
-
Stir: Stir the suspension at room temperature for 15-60 minutes. Longer times or gentle heating can sometimes improve efficiency but may also lead to product adsorption.
-
Filter: Remove the activated carbon by filtering the mixture through a pad of celite or a fine filter paper (e.g., Whatman #42). The use of a filter aid like celite is crucial as fine carbon particles can pass through standard filter paper.[14][15]
-
Rinse: Rinse the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and rinses, and remove the solvent under reduced pressure.
Causality: The non-polar surface of activated carbon adsorbs large, flat, non-polar molecules (like many color bodies) more strongly than smaller, more polar amine products.[5][13] This differential adsorption allows for the selective removal of the colored impurities.
Problem: I have a significant amount of unreacted starting material that is difficult to remove.
Cause: If the starting material has similar polarity to your product, co-elution during column chromatography is common. For example, a starting ketone may have a similar Rf to the product amine.
Solution: Acid-Base Liquid-Liquid Extraction
This classic technique exploits the basicity of the amine functional group. By converting the amine into a water-soluble salt, it can be separated from neutral or acidic organic impurities.
Protocol: Selective Extraction of a Basic Amine
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[16] The basic amine will be protonated to form an ammonium salt, which partitions into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated amine.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12).[1][17] This neutralizes the ammonium salt, liberating the free amine, which will often precipitate or form an oily layer.
-
Back-Extract: Extract the liberated amine back into an organic solvent (e.g., dichloromethane) three times to ensure complete recovery.[1][17]
-
Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified amine.
Problem: My enantiomeric excess (ee) is too low after synthesis (e.g., 80-90%).
Cause: The enantioselectivity of the reaction may be imperfect, or some racemization may have occurred during the reaction or workup. To reach the >99% ee often required for pharmaceutical applications, an enrichment step is necessary.[18]
Solution: Diastereomeric Salt Resolution
This is a robust, scalable, and widely-used method for separating enantiomers.[1][19] It relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties, notably solubility.[17][20]
Caption: Principle of Diastereomeric Salt Resolution.
Protocol: Enantiomeric Enrichment via Diastereomeric Salt Resolution
-
Select Resolving Agent: Choose an economically viable, enantiomerically pure chiral acid. Common choices for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-dibenzoyl-D-tartaric acid.[1][20]
-
Salt Formation: Dissolve the enantiomerically-enriched amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve ~0.5 molar equivalents of the chiral resolving agent in the same solvent.[10] Slowly add the acid solution to the amine solution.
-
Crystallization: Allow the solution to stand, possibly with slow cooling, to induce crystallization of the less soluble diastereomeric salt. The process may require seeding with a small crystal. Stirring for an optimal time (e.g., 30-90 minutes) can improve separation efficiency.[10][21]
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To further improve the diastereomeric purity of the salt, recrystallize it from a fresh portion of the solvent. Repeated recrystallizations should be performed until a constant optical rotation is achieved, indicating purity.[10]
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH solution) to liberate the free amine.
-
Extraction: Extract the pure amine enantiomer with an organic solvent, dry the organic layer, and concentrate to yield the final product.
Causality: Enantiomers have identical physical properties and cannot be separated by standard physical means. By reacting them with a single enantiomer of a chiral acid, they are converted into diastereomers.[1] Diastereomers are not mirror images and thus have different physical properties, including solubility, which is exploited in fractional crystallization.[17]
Problem: My amine streaks badly on a silica gel column.
Cause: Basic amines interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong acid-base interaction leads to irreversible adsorption, poor peak shape (tailing), and often, product degradation or loss on the column.[22]
Solution: Modify the Mobile Phase or Change the Stationary Phase
Option A: Mobile Phase Modification Adding a small amount of a competing base to the mobile phase can neutralize the acidic silica surface, improving chromatography.
-
Method: Add ~0.5-1% of triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[22] This "masks" the acidic sites on the silica, allowing the amine to elute with better peak shape.
Option B: Alternative Stationary Phases If mobile phase modification is insufficient, changing the stationary phase is a powerful alternative.
-
Basic Alumina: Alumina is less acidic than silica and is a good choice for purifying basic compounds.
-
Amine-Functionalized Silica: These columns have a basic surface, which repels the basic amine, leading to excellent peak shapes via an ion-suppression mechanism.
-
Reversed-Phase (C18) Chromatography: For polar amines, reversed-phase chromatography can be highly effective.[23] Running the separation at a high pH (e.g., using a buffer or adding TEA) ensures the amine is in its neutral, free-base form, which increases its retention and improves separation.[22]
Summary of Purification Techniques
| Impurity Type | Recommended Technique | Principle of Separation | Key Considerations |
| Non-basic organic impurities | Acid/Base Extraction | Differential partitioning of ionized vs. neutral species between aqueous and organic phases. | Product must be stable to acidic and basic conditions.[16] |
| Byproducts of similar polarity | Flash Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica, alumina). | For basic amines, use modified mobile phases (e.g., with TEA) or alternative stationary phases (e.g., alumina) to prevent streaking.[22] |
| Enantiomeric impurity | Diastereomeric Salt Resolution | Fractional crystallization of diastereomeric salts with different solubilities. | Scalable and cost-effective. Requires a suitable chiral resolving agent and screening of solvents.[1][10][19] |
| Enantiomeric impurity | Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | Excellent for analytical determination and small-scale purification. Can be expensive for large-scale work.[24][25] |
| Color impurities | Activated Carbon Treatment | Adsorption of large, colored organic molecules onto a porous carbon surface. | Can lead to some product loss due to co-adsorption. Requires careful filtration to remove carbon fines.[5][15] |
References
-
Activated Carbon For Amine MDEA DEA Filtration. Heycarbons. [Link]
-
Activated carbon for amine purification. Zhulin Carbon. [Link]
-
Resolution of a Racemic Mixture. University of Wisconsin-Madison, Science Learning Center. [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. [Link]
-
Afonso, C. A. M., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Madarász, Á., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas antisolvent fractionation of chlorine-substituted mandelic acid derivatives. RSC Advances, 7(84), 53644-53653. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-194. [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations, Wiley Analytical Science. (2023). [Link]
-
Decolorization with Activated Carbon. Carbotecnia. [Link]
-
Wang, X., & Yin, J. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 213-223. [Link]
-
Activated carbon decolorization, fast and without filtration. SpinChem. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
-
Ye, J., et al. (2007). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 19(6), 466-474. [Link]
- Method of removing amines.
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). [Link]
-
Activated Carbon Filtration in Decolorization. Feature-Tec. [Link]
-
How to separate amine from its product? ResearchGate. [Link]
-
Measuring Chiral Purity. OpenOChem Learn. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Purification of enantiomers with chiral puriFlash® columns. Interchim – Blog. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. Illinois State University, ICJS. (2021). [Link]
-
You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(4), 536-546. [Link]
-
Trouble with chiral separations. Chromatography Today. (2020). [Link]
-
Guo, R., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13035-13093. [Link]
-
A-level Chemistry Specification. AQA. (2015). [Link]
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- 4. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heycarbons.com [heycarbons.com]
- 6. skpharmteco.com [skpharmteco.com]
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- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
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Technical Support Center: Optimizing Yield in the Synthesis of (S)-1-(2,3-Difluorophenyl)ethanamine
Welcome to the technical support center for the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this critical chiral amine.
I. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine, with a focus on asymmetric reductive amination, a common and efficient synthetic route.
Issue 1: Low Overall Yield
A low overall yield can be attributed to several factors, from incomplete imine formation to inefficient reduction. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Imine Formation
The equilibrium between the ketone (2,3-difluoroacetophenone) and the amine source with the resulting imine can be unfavorable.[1]
Solution:
-
Water Removal: The formation of the imine intermediate from a carbonyl group and an amine is a reversible reaction that produces water.[1] To drive the equilibrium towards the imine, it is essential to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal.[2][3] At this pH, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.[2] However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[2]
Possible Cause 2: Inefficient Reduction of the Imine
The choice and handling of the reducing agent are critical for a high-yielding reaction.
Solution:
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for reductive aminations.[2][4]
-
STAB is sensitive to water and is best used in anhydrous solvents like dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4] It is a milder reducing agent, which can be beneficial for substrates with other reducible functional groups.[5]
-
NaBH3CN is less sensitive to water and is often used in protic solvents like methanol.[4] It is particularly effective at reducing iminium ions, which are formed under the mildly acidic conditions ideal for imine formation.[2][3]
-
-
Stepwise vs. One-Pot Procedure: For sensitive substrates or when dialkylation is a concern with primary amines, a stepwise procedure can improve yields.[5] This involves first forming the imine and then adding the reducing agent in a separate step.[5]
Issue 2: Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is a primary goal in the synthesis of chiral amines.
Possible Cause 1: Suboptimal Chiral Catalyst or Ligand
The choice of the chiral catalyst or ligand is paramount for inducing stereoselectivity.
Solution:
-
Catalyst Screening: A range of chiral catalysts can be employed for asymmetric reductive amination, including those based on iridium, ruthenium, and rhodium.[6][7] It may be necessary to screen different metal precursors and chiral ligands to find the optimal combination for this specific substrate.
-
Organocatalysis: Chiral phosphoric acids or other hydrogen-bonding catalysts can be effective for the enantioselective reductive amination of certain ketones.[8] These catalysts work by activating the imine towards reduction through hydrogen bonding.[8]
Possible Cause 2: Incompatible Reaction Conditions
Temperature, solvent, and pressure can all influence the stereochemical outcome of the reaction.
Solution:
-
Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A solvent screen is recommended to identify the ideal medium for the reaction.
Issue 3: Difficult Purification of the Final Product
The purification of chiral amines can be challenging due to their basic nature and potential for forming emulsions during aqueous workups.
Possible Cause 1: Emulsion Formation During Extraction
The basicity of the amine product can lead to the formation of stable emulsions during extraction from an aqueous phase.
Solution:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to be distinctly acidic (e.g., pH 1-2 with HCl) to protonate the amine, making it water-soluble. Then, wash the organic layer with this acidic solution to remove any remaining amine. Subsequently, basify the aqueous layer (e.g., pH 12-14 with NaOH) to deprotonate the amine and extract it into an organic solvent.
-
Salt Addition: Saturating the aqueous layer with a salt like sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Possible Cause 2: Co-elution with Impurities during Chromatography
Residual starting materials or byproducts may have similar polarities to the desired amine, making chromatographic separation difficult.
Solution:
-
Derivative Formation: The amine can be converted into a less polar derivative, such as a carbamate or an amide, which may be easier to purify by chromatography. The protecting group can then be removed in a subsequent step.
-
Chiral Chromatography: For separating enantiomers or diastereomeric impurities, chiral chromatography is an effective technique.[9] Screening different chiral stationary phases and mobile phases may be necessary to achieve optimal separation.[9]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing (S)-1-(2,3-difluorophenyl)ethanamine?
A: Asymmetric reductive amination of 2,3-difluoroacetophenone is a widely used and efficient method. This one-pot reaction combines the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly yield the enantiomerically enriched amine.[1][6]
Q2: How can I monitor the progress of the reductive amination reaction?
A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can be used to track the disappearance of the starting ketone. GC-MS is useful for monitoring the formation of the imine intermediate and the final amine product.
Q3: What are some common side reactions to be aware of during reductive amination?
A:
-
Over-reduction: The ketone starting material can be reduced to the corresponding alcohol if the reducing agent is too reactive or if the imine formation is slow.[1]
-
Dialkylation: When using a primary amine as the nitrogen source, there is a possibility of the product amine reacting further with the ketone to form a tertiary amine.[2] Using a large excess of the primary amine can help to minimize this.
Q4: Can biocatalysis be used for the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine?
A: Yes, biocatalysis offers a green and highly selective alternative. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from the corresponding ketones.[10] This approach often proceeds with high enantioselectivity under mild reaction conditions.[10] Protein engineering and directed evolution have been used to develop transaminases with improved activity and stability for industrial applications.[10][11]
III. Optimized Experimental Protocol: Asymmetric Reductive Amination
This protocol provides a starting point for the synthesis of (S)-1-(2,3-difluorophenyl)ethanamine. Optimization of specific parameters may be required based on laboratory conditions and available reagents.
| Parameter | Condition | Rationale |
| Starting Material | 2,3-Difluoroacetophenone | The ketone precursor to the desired amine. |
| Amine Source | Ammonium acetate or ammonia in an organic solvent | Provides the nitrogen atom for the amine. |
| Chiral Catalyst | [Ir(cod)Cl]2 with a chiral phosphine ligand (e.g., (S)-SEGPHOS) | A common catalyst system for asymmetric reductive amination. |
| Reducing Agent | Hantzsch ester or sodium borohydride | A mild hydride source compatible with many catalysts. |
| Solvent | Dichloroethane (DCE) or Toluene | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 25-50 °C | A balance between reaction rate and enantioselectivity. |
| Pressure | Atmospheric or slightly elevated H2 pressure (if using catalytic hydrogenation) | Dependent on the chosen reduction method. |
Step-by-Step Methodology
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the iridium precursor and the chiral ligand in the chosen anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: To the activated catalyst solution, add the 2,3-difluoroacetophenone and the ammonium source.
-
Initiation of Reduction: Add the reducing agent to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization of a salt (e.g., hydrochloride salt) to obtain the desired (S)-1-(2,3-difluorophenyl)ethanamine.
IV. Visualizing the Workflow
Asymmetric Reductive Amination Workflow
Caption: Workflow for Asymmetric Reductive Amination.
V. References
-
Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Retrieved from
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from
-
National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from
-
Google Patents. (n.d.). Purification of amine reaction mixtures. Retrieved from
-
Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from
-
Frontiers in Bioengineering and Biotechnology. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Retrieved from
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from
-
ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from
-
Regis Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from
-
ResearchGate. (n.d.). Strategies in asymmetric reductive amination. Retrieved from
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Retrieved from
-
Chemical Science (RSC Publishing). (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from
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- 8. macmillan.princeton.edu [macmillan.princeton.edu]
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- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Reduction of Difluorophenyl Ketimines
Document ID: TSC-2026-01-DFPK-SR
Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for the stereoselective reduction of difluorophenyl ketimines. The synthesis of chiral amines, particularly those bearing fluorinated motifs, is a cornerstone of modern pharmaceutical and agrochemical development.[1][2] The difluorophenyl group, with its unique electronic properties, imparts desirable characteristics such as enhanced metabolic stability and binding affinity to bioactive molecules.[3][4] However, these same electronic effects present significant and often subtle challenges in achieving high stereoselectivity during the crucial imine reduction step.[5]
This guide is structured to provide direct, actionable advice for researchers encountering difficulties in this specific class of transformations. It combines fundamental principles with field-proven troubleshooting strategies to help you navigate the complexities of your experimental work. We will address common pitfalls, from low enantioselectivity to catalyst inactivation, providing both high-level FAQs and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the asymmetric reduction of difluorophenyl ketimines.
Q1: Why is achieving high enantioselectivity difficult for difluorophenyl ketimines compared to their non-fluorinated analogs?
A1: The high electronegativity of fluorine atoms creates strong electron-withdrawing effects on the phenyl ring.[3] This has two primary consequences for the ketimine substrate:
-
Electronic Modulation: The electron-deficient nature of the imine carbon (C=N) can alter its reactivity and interaction with the chiral catalyst's active site. This can disrupt the precise electronic complementarity required for effective stereochemical discrimination.[3][5]
-
Altered Steric Profile: While fluorine is relatively small, the C-F bond is highly polarized. This can lead to unexpected electrostatic interactions (e.g., dipole-dipole, hydrogen bonding with the C-F bond) with the catalyst or solvent, potentially favoring a transition state that leads to the undesired enantiomer.[3]
Q2: What are the most common classes of catalysts used for this type of reduction?
A2: The primary methods for asymmetric imine reduction are transition metal-catalyzed hydrogenation and organocatalytic transfer hydrogenation.[6][7]
-
Transition Metal Catalysis: Iridium, Rhodium, and Ruthenium complexes with chiral phosphine ligands are widely used for asymmetric hydrogenation (AH) with H₂ gas.[2][6][8] These systems are often highly efficient but can be sensitive to substrate purity and functional groups.
-
Organocatalysis: Chiral phosphoric acids (CPAs) are prominent catalysts for asymmetric transfer hydrogenation (ATH), typically using a Hantzsch ester or a benzothiazoline derivative as the hydride source.[7][9][10][11] This approach offers mild reaction conditions and often shows excellent chemoselectivity.[9]
Q3: My reaction is giving a good yield but a low enantiomeric excess (ee). What is the most likely cause?
A3: Low ee with good conversion typically points to an issue with the stereodifferentiation step, not catalyst activity itself. Common causes include:
-
Poor Catalyst-Substrate Match: The chiral environment of the catalyst may not be effectively discriminating between the two faces of the imine. This is a frequent issue with fluorinated substrates where electronic effects can override the intended steric-based control.[5]
-
Background (Uncatalyzed) Reaction: If the reducing agent is potent enough, a non-selective reduction can occur in parallel with the desired catalytic cycle, leading to the formation of a racemic product.
-
Catalyst Racemization or Decomposition: Under certain conditions, the chiral ligand or catalyst may degrade or racemize, losing its ability to induce asymmetry.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, scenario-based troubleshooting in a Q&A format.
Scenario 1: Low Enantioselectivity (<80% ee)
Q: I am using a well-established Iridium-based catalyst for asymmetric hydrogenation, but the ee for my 2,4-difluorophenyl ketimine substrate is only 55%. What steps should I take?
A: This is a classic case where the electronic properties of the difluorophenyl group are likely interfering with the catalyst's stereocontrol. A systematic approach is required to diagnose and solve the issue.
Troubleshooting Workflow: Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
-
Verify Purity: Impurities can poison the catalyst or compete with the substrate.
-
Substrate: Ensure the ketimine is free of the starting ketone and amine. The ketone can be reduced to a racemic alcohol, and the amine can act as a competitive ligand for the metal center. Confirm purity by ¹H NMR and GC/LC-MS.
-
Solvent & Gas: Use anhydrous, degassed solvents. Ensure high-purity hydrogen gas. Oxygen can deactivate many hydrogenation catalysts.
-
-
Solvent Screening: The solvent can significantly influence the conformation of the catalyst-substrate complex. A change in solvent polarity or coordinating ability can stabilize the desired transition state.
-
Rationale: Non-coordinating solvents like toluene or dichloromethane (DCM) are often a good starting point. More coordinating solvents like THF can sometimes improve selectivity by interacting with the metal center, but can also inhibit catalysis.
-
-
Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity.
-
Rationale: At lower temperatures, the energy difference between the diastereomeric transition states leading to the R and S enantiomers becomes more significant relative to the available thermal energy (kBT). This amplifies the preference for the lower-energy pathway, resulting in a higher ee.
-
-
Catalyst System Modification: If the above steps fail, the catalyst itself must be changed.
-
Ligand Modification: The electronic properties of your difluorophenyl substrate may require a ligand with complementary electronics. If your current ligand is electron-rich, try one that is more electron-deficient, or vice-versa. This fine-tunes the metal center's reactivity.
-
Switching Methods: If transition metal catalysis consistently fails, consider an orthogonal approach. Organocatalytic transfer hydrogenation with a chiral phosphoric acid is an excellent alternative, as the mechanism of action is fundamentally different and may be less sensitive to the substrate's electronic properties.[10][11][12][13]
-
Scenario 2: Low or No Conversion
Q: I'm attempting an organocatalytic transfer hydrogenation of a 3,5-difluorophenyl ketimine using a chiral phosphoric acid and a Hantzsch ester, but I'm seeing less than 10% conversion after 24 hours. What's wrong?
A: Low conversion points to a problem with catalyst activity or reaction conditions. The difluorophenyl group can decrease the basicity of the imine nitrogen, making it more difficult to protonate, which is a key step in the activation by a chiral phosphoric acid catalyst.[14]
General Mechanism: Chiral Phosphoric Acid Catalysis
Caption: Simplified mechanism of organocatalytic transfer hydrogenation.
-
Increase Catalyst Acidity: The electron-withdrawing difluoro-substituents decrease the basicity of the imine nitrogen, hindering its protonation by the catalyst.[14] Switch to a more acidic chiral phosphoric acid catalyst. Typically, catalysts with bulky, electron-withdrawing groups at the 3,3'-positions of the BINOL backbone (e.g., 2,4,6-triisopropylphenyl or perfluorinated groups) are more acidic and effective for less basic substrates.
-
Check Hydride Source Stability: Hantzsch esters and benzothiazolines can degrade, especially if exposed to light or air. Use a freshly opened or purified batch of the hydride source.
-
Increase Concentration or Temperature: While higher temperatures can sometimes negatively impact ee, a modest increase (e.g., from room temperature to 40 °C) may be necessary to overcome the activation energy barrier for these challenging substrates. Increasing the concentration can also favor the formation of the active catalytic complex.
-
Ensure Anhydrous Conditions: Water can compete with the imine for binding to the Brønsted acid catalyst, inhibiting the reaction. Ensure all reagents and solvents are scrupulously dried.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation
This protocol provides a framework for screening different catalysts and conditions in parallel.
-
Preparation: In a glovebox, arrange an array of glass vials with stir bars in a parallel reactor block.
-
Stock Solutions: Prepare stock solutions of the difluorophenyl ketimine substrate (e.g., 0.1 M in anhydrous, degassed toluene) and each catalyst/ligand combination.
-
Reaction Setup: To each vial, add the appropriate volume of the substrate stock solution. Then, add the catalyst (typically 0.5 - 2 mol %).
-
Execution: Seal the reactor block, remove it from the glovebox, and connect it to a manifold for purging with argon followed by hydrogen gas. Pressurize the reactor to the desired H₂ pressure (e.g., 10-50 bar).
-
Reaction: Stir the reactions at the desired temperature for a set time (e.g., 12-24 hours).
-
Analysis: After safely venting the hydrogen, take an aliquot from each vial. Determine conversion by GC or ¹H NMR. Determine enantiomeric excess by chiral HPLC or SFC.
Data Table: Example Screening Results
The following table illustrates hypothetical results from a screening experiment for the reduction of a 2,4-difluorophenyl ketimine, demonstrating how systematic changes can lead to an optimized result.
| Entry | Catalyst (1 mol%) | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Conv. (%) | ee (%) |
| 1 | Ir-(R)-BINAP | Toluene | 25 | 20 | 24 | >99 | 55 |
| 2 | Ir-(R)-BINAP | DCM | 25 | 20 | 24 | >99 | 62 |
| 3 | Ir-(R)-BINAP | Toluene | 0 | 20 | 24 | 95 | 78 |
| 4 | Ru-(R)-Xyl-P-Phos | Toluene | 0 | 20 | 24 | 98 | 85 |
| 5 | Ru-(R)-Xyl-P-Phos | DCM | -20 | 20 | 48 | >99 | 96 |
| 6 | CPA-1 | Toluene | 25 | N/A (ATH) | 24 | 45 | 92 |
ATH = Asymmetric Transfer Hydrogenation with Hantzsch Ester. CPA-1 = Chiral Phosphoric Acid catalyst.
References
- A diversity of recently reported methodology for asymmetric imine reduction. (2020). Royal Society of Chemistry.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (n.d.).
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral -Difluoromethylamines from Ketimines. (2022). Semantic Scholar.
- The influence of fluorine in asymmetric catalysis. (2013). Royal Society of Chemistry.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Organocatalytic Asymmetric Reduction of Fluorin
- Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group. (n.d.). Royal Society of Chemistry.
- Enantioselective Transfer Hydrogenation of Difluoromethyl Ketimines Using Benzothiazoline as a Hydrogen Donor in Combination with a Chiral Phosphoric Acid. (n.d.). Sci-Hub.
- Enantioselective Reduction of Difluoromethyl Ketimines. (2013). ChemistryViews.
- Organocatalytic asymmetric transfer hydrogenation of imines. (n.d.). Royal Society of Chemistry.
- Asymmetric Reduction of Trifluoromethyl Alkynyl Ketimines by Chiral Phosphoric Acid and Benzothiazoline. (n.d.). Sci-Hub.
- Asymmetric Reduction of Trifluoromethyl Alkynyl Ketimines by Chiral Phosphoric Acid and Benzothiazoline. (n.d.). Semantic Scholar.
- Electrochemical synthesis of chiral amines and amino acid derivatives. (n.d.). American Chemical Society.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. (2022).
Sources
- 1. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of fluorine in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
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- 9. Organocatalytic Asymmetric Reduction of Fluorinated Alkynyl Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Enantioselective Transfer Hydrogenation of Difluoromethyl Ketimines Using Benzothiazoline as a Hydrogen Donor in Combination with a Chiral Phosphoric Acid / Asian Journal of Organic Chemistry, 2013 [sci-hub.box]
- 11. Enantioselective Reduction of Difluoromethyl Ketimines - ChemistryViews [chemistryviews.org]
- 12. Sci-Hub. Asymmetric Reduction of Trifluoromethyl Alkynyl Ketimines by Chiral Phosphoric Acid and Benzothiazoline / Synlett, 2018 [sci-hub.box]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Enantiomeric Excess in Chiral Amine Resolution
Welcome to the Technical Support Center for chiral amine resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments aimed at improving enantiomeric excess (ee). The following guides and FAQs are structured to address specific challenges encountered during diastereomeric salt crystallization and enzymatic resolution, providing not only procedural steps but also the underlying scientific principles to empower your experimental design.
Part 1: Troubleshooting Guide for Diastereomeric Salt Resolution
Diastereomeric salt formation followed by fractional crystallization is a robust and scalable method for resolving racemic primary amines.[1] However, achieving high enantiomeric excess can be challenging. This guide addresses common problems in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) After Initial Crystallization
Q: My first crystallization attempt resulted in a low ee. What are the most likely causes and how can I improve it?
A: Low enantiomeric excess in the initial crystallization is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[2][3]
Underlying Causes & Corrective Actions:
-
Inappropriate Resolving Agent: The fundamental principle of this technique relies on the differential solubility of the two diastereomeric salts formed.[1][4] If the chosen chiral resolving agent does not create a significant solubility difference between the diastereomeric salts, poor separation will occur.[2]
-
Poor Solvent Choice: The solvent system is as critical as the resolving agent.[8][9] It directly influences the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two salts.[3]
-
Solution: Conduct a solvent screening experiment. Test a range of solvents with varying polarities and hydrogen bonding capabilities.[6][10] Sometimes, a mixture of solvents can provide the optimal solubility profile.[10] The presence of water can also have a significant and positive influence on resolution efficiency as it can be incorporated into the crystal structure of the diastereomeric salts.[9]
-
-
Suboptimal Crystallization Conditions: The kinetics of crystallization play a major role. Factors such as temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization.[2]
-
Solution: Optimize the crystallization temperature and cooling profile. A slower, more controlled cooling process often improves selectivity.[10] Seeding the supersaturated solution with pure crystals of the desired diastereomeric salt can also enhance the process, but this requires having a small amount of the pure substance.[11]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical parameter that requires optimization.[2][4] While a 1:1 ratio is a common starting point, other ratios may be more effective.[2]
-
Solution: Experiment with different molar ratios of the resolving agent. For diacid resolving agents, employing molar ratios higher than 1.5 can be beneficial.[4]
-
-
Racemization: The target amine or the diastereomeric salts may be racemizing under the experimental conditions, which will erode the enantiomeric excess.[2]
-
Solution: Assess the stability of your chiral amine under the resolution conditions. If racemization is suspected, consider milder conditions (e.g., lower temperatures) or a different resolution strategy.
-
Issue 2: No Crystallization or "Oiling Out"
Q: My solution became cloudy and formed an oil instead of crystals. What should I do?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is undesirable as it rarely leads to good separation.[12]
Underlying Causes & Corrective Actions:
-
High Solute Concentration: The concentration of the diastereomeric salt in the solution may be too high, leading to precipitation above the melting point of the salt.
-
Solution: Dilute the solution with more solvent. It may also be beneficial to heat the solution to ensure complete dissolution before attempting a slower cooling process.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of the diastereomeric salt.
-
Solution: As with low ee, a thorough solvent screening is recommended.[6] Try solvents with different properties to find one that promotes crystal formation.
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice.
-
Solution: Implement a gradual cooling protocol. Allowing the solution to cool slowly to room temperature and then transferring it to a colder environment can promote crystallization.
-
Protocol: Screening for Optimal Resolving Agent and Solvent
This protocol provides a systematic approach to identifying the most effective resolving agent and solvent for your chiral amine.
Materials:
-
Racemic amine
-
Selection of chiral resolving acids (e.g., (R,R)-tartaric acid, (S)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid)[1][5]
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)
-
Small vials or test tubes
-
Heating and stirring capabilities
Procedure:
-
Preparation: In separate vials, dissolve a small, equimolar amount of your racemic amine and a chosen resolving agent in a specific solvent. Start with a concentration that is soluble at an elevated temperature.
-
Heating and Dissolution: Gently heat and stir the mixtures until all solids are completely dissolved.
-
Cooling and Observation: Allow the vials to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or by placing the vials in a refrigerator or ice bath.[6]
-
Isolation and Analysis: If crystals form, isolate them by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a base (e.g., 10% NaOH solution) until the solution is basic to liberate the free amine.[1][13]
-
Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Dry the organic extract, remove the solvent, and determine the enantiomeric excess of the resolved amine using an appropriate analytical method such as chiral HPLC, GC, or NMR spectroscopy.[1][14]
Diagram: Troubleshooting Workflow for Diastereomeric Salt Crystallization
Caption: A logical workflow for troubleshooting common issues in diastereomeric salt resolution.
Part 2: FAQs for Improving Enantiomeric Excess
Q1: Can I improve the enantiomeric excess of my resolved amine by recrystallizing the diastereomeric salt?
A: Yes, recrystallization is a powerful technique to enhance enantiomeric excess.[10][15] Each recrystallization step can further enrich the less soluble diastereomer, leading to a higher ee in the final product. It is crucial to monitor the ee after each recrystallization to determine when the desired purity has been reached.[10]
Q2: What is the maximum theoretical yield for a classical resolution, and how can I improve it?
A: For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer is typically discarded.[10][16] To overcome this limitation and increase the overall yield, you can implement a racemization loop for the unwanted enantiomer.[5][16][17] This involves converting the undesired enantiomer back into the racemic mixture, which can then be recycled into the resolution process.[17] Dynamic kinetic resolution (DKR) is an advanced approach that combines the resolution step with in-situ racemization of the unwanted enantiomer, potentially achieving a theoretical yield of up to 100%.[5][18][19]
Q3: What are the best analytical techniques for determining the enantiomeric excess of my chiral amine?
A: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral discriminating agents.[14]
-
Chiral HPLC and GC: These chromatographic techniques separate the enantiomers by passing them through a chiral stationary phase, allowing for direct quantification of each enantiomer.[14]
-
NMR Spectroscopy: This method involves the use of a chiral solvating agent or a chiral derivatizing agent to create diastereomeric species that can be distinguished in the NMR spectrum, allowing for the determination of their relative ratios.[14]
Table 1: Comparison of Analytical Techniques for ee Determination
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Discriminating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[14] | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[14] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), leading to distinct NMR signals.[14] |
| Applicability | Broadly applicable to a wide range of chiral amines. | Suitable for volatile chiral amines or those that can be derivatized to become volatile.[14] | Applicable to a wide range of compounds, provides structural information. |
| Advantages | High resolution and accuracy, well-established. | High efficiency and resolution for volatile compounds. | Rapid analysis, no need for a chiral stationary phase. |
| Disadvantages | Can have longer analysis times and higher solvent consumption compared to other methods. | Limited to thermally stable and volatile analytes. | May require higher concentrations, potential for signal overlap. |
Q4: Are there alternatives to diastereomeric salt crystallization for chiral amine resolution?
A: Yes, several other methods are employed, particularly when crystallization is challenging or for specific types of amines.
-
Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of the racemic mixture.[20] This leaves the unreacted enantiomer in high enantiomeric purity.[20] This method is known for its high selectivity and mild reaction conditions.[20][21]
-
Chiral Chromatography: Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to directly separate enantiomers on a larger scale.[6] While often more expensive, these methods can be highly effective when crystallization-based methods fail.[6]
Diagram: Decision Tree for Chiral Resolution Method Selection
Caption: A decision-making guide for selecting an appropriate chiral resolution method.
References
- A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis. Benchchem.
-
Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. Available at: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH. Available at: [Link]
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. Available at: [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. Available at: [Link]
-
Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. Available at: [Link]
-
Enantioenrichment by Crystallization. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available at: [Link]
-
Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
- Troubleshooting low enantiomeric excess in chiral resolution experiments. Benchchem.
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
- What to do when chiral resolution with Di-p-toluoyl-D-tartaric acid fails. Benchchem.
-
Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ResearchGate. Available at: [Link]
- Troubleshooting low enantiomeric excess in chiral resolutions. Benchchem.
- Technical Support Center: Enhancing Enantiomeric Excess of Chiral 1,4-Dioxaspiro[2.2]pentane Derivatives by Recrystallization. Benchchem.
-
Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. ResearchGate. Available at: [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Effect of the third solvent on resolution results. ResearchGate. Available at: [Link]
- Improving enantiomeric excess in the resolution of (4-Chlorophenyl)(phenyl)methanamine. Benchchem.
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
troubleshooting poor separation in chiral HPLC of difluorophenyl ethanamines
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of difluorophenyl ethanamines. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chromatographic principles and extensive field experience. Our goal is to empower you to diagnose and resolve poor separations efficiently, ensuring the accuracy and robustness of your analytical methods.
Troubleshooting Guide: A Systematic Approach to Poor Separation
Enantiomeric separation of difluorophenyl ethanamines can be challenging due to their specific chemical properties. Poor separation, typically characterized by a resolution (Rs) value below the generally accepted baseline of 1.5, can stem from multiple factors. This guide presents a logical, step-by-step workflow to identify and rectify the root cause of your separation issues.
Visual Troubleshooting Workflow
The following flowchart provides a systematic path for troubleshooting. Start at the top and follow the branches based on your specific observations.
Caption: Systematic workflow for diagnosing chiral separation issues.
Frequently Asked Questions (FAQs)
Q1: My difluorophenyl ethanamine peaks are severely tailing. What is the primary cause and how do I fix it?
A1: Peak tailing for basic compounds like ethanamines is most often caused by strong, undesirable ionic interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica surface of the Chiral Stationary Phase (CSP). This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Immediate Solution: The most effective solution is to add a small amount of a competing base to the mobile phase.
-
For Normal Phase (e.g., Hexane/Ethanol): Add 0.1% to 0.2% diethylamine (DEA) or a similar amine. The DEA will preferentially interact with the active silanol sites, masking them from your analyte and resulting in a more symmetric peak shape.
-
For Reversed-Phase (e.g., Acetonitrile/Water): A buffer or additive like ammonium bicarbonate or ammonium acetate can serve a similar purpose.
Causality: The basic additive neutralizes the acidic sites on the stationary phase, preventing the strong ionic interaction that causes tailing. This ensures that the primary interaction mechanism is the desired chiral recognition by the CSP, leading to symmetrical peaks.
Q2: I have no separation (co-elution) between my enantiomers. Where do I start?
A2: Co-elution means the selectivity factor (α) is equal to 1, indicating that the chosen CSP and mobile phase system does not differentiate between the enantiomers. This requires a fundamental change in the method's chemistry.
Troubleshooting Steps:
-
Change the Chiral Stationary Phase (CSP): This is the most impactful change. Difluorophenyl ethanamines often show good selectivity on polysaccharide-based CSPs (e.g., amylose or cellulose derivatives). If you are using an amylose-based column (e.g., Daicel CHIRALPAK® AD), try a cellulose-based column (e.g., Daicel CHIRALPAK® OD) or vice-versa. The different three-dimensional structures of these polymers offer unique chiral recognition environments.
-
Change the Primary Alcohol Modifier: In normal phase, the type of alcohol used can dramatically alter selectivity. If you are using isopropanol (IPA), screen ethanol (EtOH) and methanol (MeOH). The polarity and hydrogen bonding capability of the alcohol directly influence how the analyte interacts with the CSP.
-
Evaluate Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try decreasing the column temperature (e.g., from 25°C to 15°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can increase selectivity.
Q3: I can see some separation (a small shoulder on my peak), but the resolution (Rs) is very low (<1.0). How can I improve this?
A3: This is a common and promising scenario, as it indicates that selectivity (α) is greater than 1. The goal now is to improve column efficiency (N) and/or the retention factor (k'). The resolution equation, Rs = (√N/4) * ((α-1)/α) * (k'/(k'+1)), guides our strategy. Since α is already established, we focus on N and k'.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Strength: In normal phase, this means reducing the percentage of the alcohol modifier (e.g., from 20% IPA to 10% IPA). This will increase the retention factor (k'), often leading to better resolution, as the analyte spends more time interacting with the CSP.
-
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) reduces the linear velocity, which can significantly increase column efficiency (N) according to the Van Deemter equation. This is a very effective way to boost resolution when partial separation is already observed.
-
Increase Column Length: If available, using a longer column (e.g., 250 mm instead of 150 mm) directly increases the number of theoretical plates (N), thereby improving resolution.
Data-Driven Approach:
| Parameter Change | Effect on k' | Effect on N | Effect on α | Expected Impact on Resolution (Rs) |
| Decrease % Alcohol | Increase | Minor Change | May Change | High (often improves) |
| Decrease Flow Rate | No Change | Increase | No Change | High (improves) |
| Decrease Temperature | Increase | Minor Change | Increase | High (often improves) |
| Increase Column Length | No Change | Increase | No Change | Medium (improves) |
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for Normal Phase Chiral HPLC
This protocol ensures the preparation of a consistent and effective mobile phase for separating basic analytes like difluorophenyl ethanamines.
Objective: To prepare 1 liter of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
Materials:
-
HPLC-grade n-Hexane (800 mL)
-
HPLC-grade Isopropanol (IPA) (200 mL)
-
Diethylamine (DEA), high purity (1.0 mL)
-
1 L volumetric flask
-
1 L solvent bottle, properly labeled
-
Graduated cylinders
Procedure:
-
Measure 800 mL of n-Hexane using a graduated cylinder and add it to the 1 L solvent bottle.
-
Measure 200 mL of Isopropanol using a separate graduated cylinder and add it to the same bottle.
-
Pipette exactly 1.0 mL of Diethylamine into the bottle.
-
Cap the bottle securely and swirl gently for 2-3 minutes to ensure complete mixing. Caution: Do not shake vigorously.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.
-
Label the bottle clearly with the composition, date, and your initials.
Scientist's Note: Always add the amine additive before final degassing. The order of mixing solvents of different polarities can affect the final properties of the mobile phase; being consistent is key to reproducible results.
References
-
Title: Practical HPLC Method Development | Source: Agilent Technologies | URL: [Link]
-
Title: Chiral HPLC Columns: Reversed Phase Method Development | Source: Regis Technologies | URL: [Link]
-
Title: A Guide to Chiral Stationary Phase Selection | Source: Phenomenex | URL: [Link]
-
Title: The Influence of Temperature on Enantioseparations in Liquid Chromatography | Source: Journal of Chromatographic Science | URL: [Link]
preventing racemization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE
A Guide to Preserving Enantiomeric Purity
Welcome to the Technical Support Center for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and experimental use of this chiral amine. Our goal is to provide you with the technical insights and practical guidance necessary to prevent its racemization and maintain its stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE?
Racemization is the conversion of an enantiomerically pure substance, such as (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE, into a mixture that contains equal amounts of both enantiomers (the (S)- and (R)-forms)[1][2]. This results in an optically inactive mixture known as a racemate[1]. For pharmaceutical applications, this is a critical issue because often only one enantiomer (in this case, the (S)-form) possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects[3]. Therefore, maintaining the enantiomeric purity of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is paramount for ensuring its efficacy and safety in drug development.
Q2: What are the primary causes of racemization in chiral amines like (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE?
The racemization of chiral amines is primarily driven by the formation of a planar, achiral intermediate, most commonly an imine or a carbanion[2][4]. Several factors can promote the formation of these intermediates:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization[4].
-
Formation of Achiral Intermediates: Certain reaction pathways that proceed through planar intermediates, such as carbocations or enolates, are highly susceptible to racemization. For instance, the temporary removal of a proton from the chiral center can create a planar carbanion, which can then be protonated from either side, resulting in a racemic mixture[4].
-
Presence of Catalysts: Certain metals and their complexes can catalyze the dehydrogenation of the amine to an imine, which can then be re-hydrogenated to form a racemic mixture of the amine[5][6][7].
Q3: How does pH influence the stability of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE?
Both acidic and basic conditions can catalyze the racemization of chiral amines[2][4]. The pH of a solution can significantly impact the chemical stability of organic molecules with ionizable groups, such as amines[8].
-
Acidic Conditions: In acidic environments, protonation of the amine can occur. While this can sometimes protect the amine, harsh acidic conditions can also promote side reactions and potentially lead to the formation of intermediates that facilitate racemization[9].
-
Basic Conditions: Basic conditions can facilitate the deprotonation of the α-proton (the hydrogen on the carbon atom attached to the amino group), leading to the formation of a planar carbanion intermediate. This intermediate can then be protonated from either face, resulting in racemization[10]. The basicity of organic bases used in reactions has a significant influence on the degree of racemization[10].
It is crucial to maintain the pH within a range that ensures the stability of the chiral center[8][11][12].
Q4: What is the role of the solvent in preventing racemization?
The choice of solvent is critical in controlling racemization. Polar, protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization[13]. Conversely, non-polar, aprotic solvents are often preferred for maintaining stereochemical integrity[4]. However, the effect of the solvent can be complex and reaction-dependent. For instance, in some dynamic kinetic resolutions, alcoholic solvents can act as hydrogen donors and paradoxically increase the rate of a desired racemization to improve the overall yield of a single enantiomer[14][15]. For preserving the chirality of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE, a careful selection of the solvent is necessary, and a solvent screen may be a prudent empirical step[4][16].
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to troubleshooting and preventing the racemization of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE during your experiments.
Issue 1: Loss of Enantiomeric Excess During a Reaction
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures |
| High Reaction Temperature | Operate the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating[4]. |
| Presence of Strong Acids or Bases | If possible, use milder acids or bases. Consider using sterically hindered non-nucleophilic bases to minimize deprotonation at the chiral center[10]. Buffer the reaction mixture to maintain a stable pH. |
| Inappropriate Solvent Choice | Screen a variety of solvents, starting with non-polar, aprotic solvents. Avoid polar, protic solvents if they are shown to promote racemization in your specific reaction[4][13]. |
| Formation of an Imine Intermediate | If the reaction mechanism allows, consider protecting the amine group with a suitable protecting group to prevent imine formation[2]. |
| Catalyst-Induced Racemization | If a metal catalyst is used, investigate whether it is known to cause amine racemization. Consider alternative catalysts or catalyst systems that are less prone to this side reaction[5][6][7][17]. |
Issue 2: Degradation or Racemization During Storage
Storage Recommendations:
| Parameter | Recommendation |
| Temperature | Store at low temperatures, as recommended by the supplier. Refrigeration or freezing is generally advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric components. |
| Container | Use a tightly sealed, amber glass vial to protect from light and moisture. |
| Form | If available, storing the amine as a stable salt (e.g., hydrochloride) can enhance its stability[18][19][20]. |
Experimental Protocols
Protocol 1: General Handling and Storage of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE
-
Receiving and Initial Inspection: Upon receipt, inspect the container for any signs of damage.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the compound into smaller, single-use vials under an inert atmosphere.
-
Storage: Store the aliquots at the recommended temperature (typically 2-8 °C or -20 °C) in a dark, dry place.
-
Handling: When handling, allow the vial to warm to room temperature before opening to prevent condensation. Use clean, dry spatulas and glassware.
Protocol 2: Monitoring Enantiomeric Purity using Chiral HPLC
The determination of enantiomeric excess (ee) is crucial for confirming the stereochemical integrity of your material[21][22]. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose[21][23].
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard of 1-(2,3-DIFLUOROPHENYL)ETHANAMINE in a suitable solvent (e.g., a mixture of hexane and isopropanol).
-
Prepare a solution of your (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE sample at the same concentration.
-
-
Chromatographic Conditions:
-
Chiral Column: Select an appropriate chiral column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing Key Concepts
Caption: Mechanism of racemization via an achiral intermediate.
Caption: Workflow for determining enantiomeric excess by Chiral HPLC.
References
- Benchchem. Technical Support Center: Preventing Racemization of Chiral Amines.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- ACS Publications. Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development.
- Benchchem. A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis.
- Organic Chemistry Portal. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization.
- NIH. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC.
- NIH. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions.
- Benchchem. A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives.
- Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.
- University of Huddersfield Research Portal. Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution.
- ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- ResearchGate. (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Wikipedia. Racemization.
- NIH. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- NIH. Enantioselective extraction of unprotected amino acids coupled with racemization.
- PubMed Central. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
- 7.4 Racemization Assays.
- PubMed. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents.
- ACS Publications. Enzymic resolution of racemic amines: crucial role of the solvent.
- ResearchGate. Influence of pH on α of selected chiral amino acids.
- Benchchem. How to prevent racemization of 3-(2-Aminopropyl)phenol.
- YouTube. Lecture 16 Protecting groups and racemization of Amino Acids.
- ACS Applied Bio Materials. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
- Suzhou Highfine Biotech. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Waters. Effect of pH on LC-MS Analysis of Amines.
- AbacipharmTech. (S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride.
- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.
- Guidechem. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.
- ChemicalBook. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.
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- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Fluorinated Chiral Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of fluorinated chiral amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by incorporating fluorine into chiral amine scaffolds. The introduction of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, making these compounds highly valuable in medicinal chemistry.[1][2][3] However, the potent electron-withdrawing nature and unique stereoelectronic effects of fluorine also introduce specific synthetic hurdles, leading to side reactions that can compromise yield, purity, and stereochemical integrity.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems. Each entry details the probable causes of the issue and provides actionable solutions grounded in mechanistic principles.
Q1: I'm observing low enantioselectivity (low ee) in my asymmetric reaction. What are the likely causes and how can I improve it?
Low enantioselectivity is a frequent challenge, often stemming from subtle interactions between the fluorinated substrate and the chiral catalyst system. The strong electronic effects of fluorine can interfere with the catalyst's ability to effectively differentiate between the two prochiral faces of the substrate.
Probable Causes & Solutions:
-
Catalyst-Substrate Mismatch: The electronic properties of your fluorinated substrate may not be compatible with the chosen catalyst. Fluorine's inductive effect can alter the electron density of the reacting center (e.g., a ketone or imine), weakening the key non-covalent interactions required for effective stereochemical discrimination.
-
Solution: Screen a panel of catalysts with different electronic and steric properties. For instance, if a catalyst with an electron-rich ligand fails, a catalyst with an electron-poor ligand might form a more stable and well-organized transition state. Enzymatic approaches, using transaminases or imine reductases, can offer an excellent alternative as the enzyme's active site provides a highly specific chiral environment.[4][5]
-
-
Ligand Degradation or Dissociation: Acidic byproducts, sometimes generated from electrophilic fluorinating agents or reagents like NFSI, can protonate or degrade the chiral ligand, leading to the formation of a more reactive, non-chiral or racemic catalyst.[6]
-
Solution: Add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge any generated acid. Additionally, ensure that the reaction is performed under strictly anhydrous and inert conditions to prevent hydrolysis of the catalyst or ligand.
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, eroding enantioselectivity.
-
Solution: Perform the reaction at the lowest feasible temperature. Start optimizations at -78 °C or 0 °C and slowly warm if reactivity is an issue. Monitor the ee at different temperature points to find the optimal balance between reaction rate and selectivity.[7]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A suboptimal solvent may not adequately stabilize the desired transition state.
-
Solution: Screen a range of solvents with varying polarities. Less coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with substrate binding to the metal center.
-
Q2: My reductive amination of a fluorinated ketone is primarily yielding the fluoro-alcohol byproduct. How can I favor the desired amine?
This is a classic chemoselectivity problem where the reduction of the starting ketone competes with the reduction of the intermediate imine.[8] Fluorinated ketones are often more electrophilic and thus more susceptible to direct reduction than their non-fluorinated analogs.
Probable Causes & Solutions:
-
Incorrect Choice of Reducing Agent: Potent hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) will rapidly reduce the ketone before it can efficiently form an imine with the amine.[9]
-
Solution: Use a reducing agent that is selective for the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this purpose, as its reactivity is attenuated and it performs best under the mildly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is another effective option.[9][10]
-
-
Sub-optimal pH: Imine formation is a reversible, pH-dependent equilibrium.[8] If the conditions are too acidic, the amine starting material will be fully protonated and non-nucleophilic. If the conditions are neutral or basic, the carbonyl group is not sufficiently activated and the elimination of water to form the imine is slow.
-
Solution: The optimal pH for most reductive aminations is between 4 and 6. Adding a catalytic amount of acetic acid is common practice when using STAB to facilitate imine formation.
-
-
Presence of Water: The formation of an imine from a ketone and an amine is a condensation reaction that releases one equivalent of water.[8] According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials, allowing more time for ketone reduction to occur.
-
Solution: Perform the reaction in the presence of a dehydrating agent, such as molecular sieves (3Å or 4Å), or use a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
Troubleshooting Workflow: Reductive Amination This decision tree can guide your optimization process.
Q3: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?
Catalyst deactivation is a significant issue, particularly in fluorination chemistry, and can manifest as a reaction that starts well but stalls before completion.
Probable Causes & Solutions:
-
Acid Generation: Certain electrophilic fluorinating reagents, most notably N-Fluorobenzenesulfonimide (NFSI), can generate strong acid byproducts that degrade sensitive catalysts or ligands.[6]
-
Solution: Include a non-nucleophilic base (e.g., proton sponge) in the reaction mixture to neutralize acid as it forms. Alternatively, switch to a fluorinating agent that does not generate acidic byproducts, such as Selectfluor™, though it can have its own side reactions like substrate oxidation.[6]
-
-
Coke Formation: In heterogeneous catalysis, especially at elevated temperatures, reactants or products can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that block active sites.[11]
-
Solution: Optimize the reaction to run at a lower temperature. If high temperatures are necessary, consider adding a co-catalyst or dopant, such as zinc, which has been shown to suppress deactivation in some chromium-based fluorination catalysts.[12]
-
-
Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to moisture and oxygen. Trace amounts of water can hydrolyze the catalyst, while oxygen can lead to oxidative degradation.
-
Solution: Employ rigorous anhydrous techniques. Use oven-dried or flame-dried glassware, freshly distilled anhydrous solvents, and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions that are fundamental to designing successful syntheses of fluorinated chiral amines.
Q1: How does a fluorine atom influence the reactivity and stereochemistry of adjacent functional groups?
The influence of fluorine is profound and multifaceted, extending beyond simple inductive effects.
-
Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density. This has a significant impact on the pKa of nearby functional groups. For a β-fluoro amine, this effect lowers the basicity of the nitrogen atom, making it less nucleophilic. This must be considered when planning subsequent reactions.
-
Gauche Effect: A well-documented stereoelectronic phenomenon is the tendency for fluorine to prefer a gauche orientation relative to an adjacent electronegative atom or electron-withdrawing group, rather than the sterically favored anti conformation.[13][14] This conformational preference can be exploited to control the three-dimensional shape of acyclic molecules and influence the facial selectivity of reactions at a neighboring stereocenter.[13]
Gauche Effect in a Fluoro-Amine Fragment
Q2: What are the best practices for choosing an amine protecting group in syntheses involving fluorinated intermediates?
Choosing the right protecting group is critical. The ideal group should be stable to your reaction conditions (especially fluorination) and removable under conditions that do not cleave the C-F bond or other sensitive functionalities. Orthogonal protection is a key strategy.[15][16]
Protecting Group Stability and Cleavage Conditions
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[17] | Generally stable to hydrogenation and mild base. Ideal for orthogonality with Cbz and Fmoc. |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C)[17] | Stable to acidic and basic conditions. Avoid if other reducible groups (alkenes, alkynes) are present. |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Base (e.g., Piperidine)[15][17] | Very base-labile. Stable to acid and hydrogenation. Excellent for peptide synthesis. |
| Tosyl | Ts | Strong Reducing Agents (Na/NH₃) or strong acid (HBr)[15] | Very robust. Can be difficult to remove. Makes the amine nitrogen non-nucleophilic. |
Recommendation: For a multi-step synthesis, using an orthogonal set like Boc, Cbz, and a silyl ether for a hydroxyl group allows for selective deprotection at each stage without interfering with the other protected groups.[15]
Q3: Why is the purification of fluorinated chiral amines often difficult, and what strategies can improve it?
Purification is frequently challenging due to the unique physical properties imparted by fluorine.
-
Similar Physical Properties: The byproducts of fluorination reactions, such as regioisomers or diastereomers, often have very similar polarities and boiling points to the desired product, making separation by standard column chromatography or distillation difficult.[18]
-
Volatility: The introduction of fluorine can increase the volatility of a compound, which can lead to sample loss during solvent removal under reduced pressure.
-
Fluorous Effect: Highly fluorinated compounds are often poorly soluble in both aqueous and standard organic solvents, a property known as the "fluorous effect."[19] This can complicate extraction and chromatography.
-
NMR Analysis: While ¹⁹F NMR is a powerful tool for analysis, the presence of fluorine can complicate ¹H NMR spectra due to H-F coupling.
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often essential for separating enantiomers and diastereomers that are inseparable by standard silica gel chromatography.
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE is a powerful technique. A fluorous-tagged substrate is used, which is retained on a fluorous silica column while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.
-
¹⁹F NMR Spectroscopy: This technique is indispensable for analyzing fluorinated compounds. It can confirm the presence of the fluorine atom, help identify constitutional isomers, and, with the use of chiral solvating agents, can even be used to determine enantiomeric excess.[20]
Section 3: Protocols & Methodologies
General Protocol for Asymmetric Reductive Amination of a Fluorinated Ketone using STAB
This is a general guideline and must be optimized for your specific substrate.
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the fluorinated ketone (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask.
-
Amine Addition: Add the primary or secondary amine (1.1 - 1.2 eq).
-
Acid Catalyst: Add glacial acetic acid (1.1 - 1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Analyze the final product for purity and enantiomeric excess (e.g., by chiral HPLC).
Section 4: References
-
DSpace at KOASAS. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. Journal of Catalysis, 169(1), 307-316. [Link]
-
eScholarship.org. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers. [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. [Link]
-
ResearchGate. (2025). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
PMC - NIH. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
ACS Publications. (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
PMC - NIH. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. [Link]
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
-
ChemistryViews. (2018). New Protecting Group for Amines. [Link]
-
WordPress. (2026). Reductive Amination. [Link]
-
PMC - NIH. (n.d.). Catalytic control of enzymatic fluorine specificity. [Link]
-
ResearchGate. (n.d.). Asymmetric Fluorination Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. [Link]
-
ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
PMC - NIH. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
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- 14. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing Analytical Methods for Chiral Purity of Fluorinated Amines
Introduction: The Critical Role of Chirality in Fluorinated Amine Drug Development
In modern pharmaceutical and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. When these fluorinated molecules are chiral amines, the spatial arrangement of atoms around the stereocenter can lead to dramatically different pharmacological and toxicological profiles for each enantiomer. Consequently, the precise determination of chiral purity is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the chiral purity of fluorinated amines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document will elucidate the underlying principles, explain the causality behind experimental choices, and provide field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs. Each protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
The Impact of Fluorine: Unique Challenges and Opportunities in Chiral Analysis
The presence of fluorine imparts unique physicochemical properties to amine-containing molecules that must be considered during analytical method development. The high electronegativity of fluorine can lower the basicity (pKa) of the amine functionality through inductive effects. This alteration influences the ionization state of the analyte and its interaction with stationary phases and mobile phase additives, which is a critical consideration for chromatographic separations. Furthermore, the fluorine atom itself can participate in unique interactions, such as dipole-dipole and ion-exchange interactions, particularly with fluorinated stationary phases, offering alternative selectivity compared to traditional alkyl phases.
Chromatographic Approaches: A Comparative Overview
Chromatographic techniques remain the workhorses for chiral purity analysis, offering high-resolution separation of enantiomers. The choice between HPLC, SFC, and GC depends on the volatility, stability, and polarity of the fluorinated amine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely employed technique for the enantioseparation of a broad range of compounds, including fluorinated amines. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Scientific Principle: Enantiomers form transient diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most versatile and successful for a wide range of chiral compounds, including amines.
Experimental Protocol: Chiral HPLC of a Fluorinated Aromatic Amine
Analyte Example: 1-(4-fluorophenyl)ethylamine
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: The non-polar mobile phase promotes interaction with the polysaccharide CSP. DEA is a crucial additive for basic analytes like amines; it competes with the analyte for active sites (silanols) on the silica surface, improving peak shape and reducing tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the fluorinated amine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition and Analysis:
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Calculate the chiral purity (enantiomeric excess, %ee) using the peak areas of the two enantiomers: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Self-Validation and System Suitability: Before sample analysis, a system suitability test must be performed using a racemic standard of the analyte. Key parameters include:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.
-
Reproducibility: The relative standard deviation (RSD) for the retention times and peak areas from at least five replicate injections should be ≤ 2.0%.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. It is particularly well-suited for the chiral analysis of basic compounds like amines.
Scientific Principle: SFC uses a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic co-solvent (modifier), such as an alcohol. The low viscosity and high diffusivity of the supercritical fluid allow for high flow rates without a significant loss in efficiency, leading to rapid analyses. The separation mechanism on a CSP is analogous to HPLC.
Experimental Protocol: Chiral SFC of a Fluorinated Aliphatic Amine
Analyte Example: 2-amino-3-fluorobutane
-
System Preparation:
-
SFC System: Waters ACQUITY UPC² or equivalent with a binary solvent manager, sample manager, and PDA detector.
-
Column: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Isopropylamine (B). Rationale: Isopropylamine is an effective additive in SFC for improving the peak shape of basic compounds.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to a concentration of 1 mg/mL.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample.
-
Record the chromatogram.
-
Calculate chiral purity as described for HPLC.
-
Self-Validation and System Suitability: The validation parameters are similar to those for HPLC, with a focus on resolution, peak shape, and reproducibility under the specified SFC conditions.
Gas Chromatography (GC)
For volatile and thermally stable fluorinated amines, chiral GC offers excellent resolution and sensitivity. The analysis can be performed directly on a chiral column or after derivatization with a chiral reagent.
Scientific Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column. For amines, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol: Chiral GC-MS of a Fluorinated Amphetamine Analogue
Analyte Example: 1-(4-fluorophenyl)propan-2-amine
-
Derivatization (Indirect Method):
-
To 1 mg of the amine in 1 mL of dichloromethane, add 1.5 equivalents of trifluoroacetyl-L-prolyl chloride (L-TPC). Rationale: L-TPC is a chiral derivatizing agent that reacts with the amine to form diastereomers, which can be separated on a standard achiral GC column. This indirect approach is often robust and reliable.
-
Add 1.5 equivalents of triethylamine and vortex for 1 minute.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Wash the organic layer with dilute HCl, then water, and dry over anhydrous sodium sulfate.
-
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms (achiral), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the peaks for the two diastereomers.
-
Calculate chiral purity based on the integrated peak areas.
-
Self-Validation and System Suitability:
-
Resolution (Rs): Baseline resolution (Rs ≥ 1.5) of the diastereomer peaks.
-
Linearity: A calibration curve should be established for the minor enantiomer to ensure accurate quantification.
-
LOD/LOQ: The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should be determined. For amphetamine, LOD and LOQ have been reported as 0.015 µg/mL and 0.045 µg/mL, respectively.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Separation-Free Approach
NMR spectroscopy offers a distinct advantage over chromatographic methods as it can often determine enantiomeric purity without physical separation of the enantiomers. For fluorinated amines, ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which results in a clean spectrum with minimal background interference.
Scientific Principle: In a chiral environment, the nuclei of two enantiomers are no longer magnetically equivalent and will resonate at different frequencies (i.e., have different chemical shifts). This chiral environment can be induced by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Using a Chiral Derivatizing Agent (CDA): The amine enantiomers are reacted with a chiral, fluorine-containing derivatizing agent to form stable diastereomers, which will exhibit distinct ¹⁹F NMR signals.
-
Using a Chiral Solvating Agent (CSA): The amine enantiomers form transient, rapidly exchanging diastereomeric complexes with a CSA. This results in separate, population-averaged signals for each enantiomer in the NMR spectrum.
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
Analyte Example: Racemic fluorinated primary amine
-
Derivatization:
-
In an NMR tube, dissolve the amine (1.0 equiv.) in 0.5 mL of CDCl₃.
-
Add a chiral α-fluorinated phenylacetic phenylselenoester (FPP) (1.0 equiv.). Rationale: FPP is an efficient CDA that reacts directly and rapidly with primary amines in the NMR tube to form diastereomeric amides with distinct ¹⁹F signals.
-
The reaction is typically complete within 20 minutes at room temperature.
-
-
System Preparation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Experiment: Standard ¹⁹F{¹H} (proton-decoupled) pulse sequence.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 scans).
-
Relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate quantification (typically 5-10 seconds).
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the two distinct ¹⁹F signals corresponding to the two diastereomers.
-
Calculate the enantiomeric excess from the integral values.
-
Self-Validation and System Suitability:
-
Baseline Separation: The ¹⁹F signals for the two diastereomers should be baseline resolved.
-
Accuracy: The accuracy of the NMR method should be confirmed by comparing the results for samples of known enantiomeric composition (prepared by weight) with those obtained by a validated chromatographic method. A high linear correlation (R² > 0.999) should be observed.
-
Precision: The RSD of multiple measurements of the same sample should be low (typically <1%).
Method Comparison: Quantitative Data and Key Performance Metrics
The choice of the optimal analytical method depends on a balance of performance, sample properties, and available resources. The following table summarizes key quantitative metrics for the discussed techniques.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC-MS (Indirect) | ¹⁹F NMR (with CDA) |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation | Spectroscopic Differentiation |
| Typical Analysis Time | 10 - 30 min | 3 - 10 min | 15 - 25 min | 10 - 20 min (excluding reaction) |
| Resolution | High (Rs > 1.5 typical) | High (Rs > 1.5 typical) | Very High (Rs > 1.5 typical) | Baseline separation of signals |
| LOD/LOQ | Low (µg/mL range) | Low (µg/mL to ng/mL range) | Very Low (ng/mL to pg/mL range) | Moderate (µmol/mL range) |
| Solvent Consumption | High | Low (significantly reduced) | Very Low | Low |
| Sample Volatility | Not required | Not required | Required | Not required |
| Derivatization | Not usually required | Not usually required | Often required for amines | Required (CDA/CSA) |
| Key Advantage | Versatility, well-established | Speed, "green" chemistry | High sensitivity and resolution | No physical separation needed |
| Key Limitation | Solvent usage, analysis time | Higher initial instrument cost | Requires volatile/stable analytes | Lower sensitivity than GC/LC-MS |
Visualizing the Workflows
Conclusion and Recommendations
The selection of an analytical method for the chiral purity of fluorinated amines is a multi-faceted decision.
-
For high-throughput screening and routine QC in a development setting, Supercritical Fluid Chromatography (SFC) is often the superior choice. Its speed, low solvent consumption, and excellent performance for basic compounds make it a highly efficient and sustainable option.
-
High-Performance Liquid Chromatography (HPLC) remains the gold standard for versatility and is a robust choice when SFC is unavailable. The vast library of available chiral stationary phases ensures a high probability of finding a suitable separation method.
-
For volatile fluorinated amines, particularly in forensic or trace analysis settings, Gas Chromatography (GC-MS) provides unparalleled sensitivity and resolving power, although it often necessitates a derivatization step.
-
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for unambiguous, separation-free quantification and structural confirmation. It is particularly powerful for reaction monitoring and for cases where chromatographic method development proves difficult. Its accuracy is excellent, though its sensitivity is lower than chromatographic techniques.
Ultimately, the most effective strategy often involves the complementary use of these techniques. A chromatographic method may be used for routine purity testing and release, while an orthogonal NMR method can provide definitive confirmation and is an excellent tool for troubleshooting or investigating out-of-specification results. Adherence to rigorous system suitability and method validation protocols is paramount to ensure the generation of trustworthy and scientifically sound data, underpinning the development of safe and effective fluorinated amine-based therapeutics.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(5), 194-201. Available at: [Link]
-
Li, G., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. Available at: [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 116-125. Available at: [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note. Available at: [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Application Note. Available at: [Link]
-
Ye, F., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Multicomponent Asymmetric Reactions. Organic Letters, 22(21), 8466-8470. Available at: [Link]
-
Al-Saeed, M. H. (2021). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 33(5), 101467. Available at: [Link]
-
Péter, A., et al. (2015). High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts. Journal of Separation Science, 38(18), 3117-3126. Available at: [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Application Note. Available at: [Link]
-
Welch, C. J., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1603, 460-466. Available at: [Link]
-
Ali, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-195. Available at: [Link]
-
Silva, J. B., et al. (2013). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference - INAC 2013. Available at: [Link]
-
Herráez-Hernández, R., Campíns-Falcó, P., & Tortajada-Genaro, L. A. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 123(10), 2131-2137. Available at: [Link]
-
Gouilleux, B., Moussallieh, F. M., & Lesot, P. (2024). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available at: [Link]
-
St-Gelais, A., & Bédard, A. C. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4647-4657. Available at: [Link]
-
Huszár, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2001. Available at: [Link]
- Schlegel, M., et al. (2022).
A Comparative Analysis of (S)- and (R)-1-(2,3-Difluorophenyl)ethanamine in Pharmaceutical Development
In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design and stereoselective synthesis. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers of a chiral molecule, necessitate a granular understanding of their individual properties. This guide provides an in-depth comparative analysis of (S)-1-(2,3-difluorophenyl)ethanamine and (R)-1-(2,3-difluorophenyl)ethanamine, two critical chiral building blocks in the synthesis of advanced pharmaceutical intermediates.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple cataloging of properties to offer a functional comparison grounded in experimental data and established scientific principles. We will explore their synthesis, analytical separation, and differential utility in stereoselective chemistry, providing actionable protocols and insights to inform your research and development endeavors.
Physicochemical and Stereochemical Properties: A Tale of Two Enantiomers
(S)- and (R)-1-(2,3-difluorophenyl)ethanamine share the same molecular formula and connectivity. However, their three-dimensional arrangement around the chiral center results in distinct optical properties and, more critically, differential interactions with other chiral molecules, such as biological receptors and enzymes.
| Property | (S)-1-(2,3-difluorophenyl)ethanamine | (R)-1-(2,3-difluorophenyl)ethanamine |
| CAS Number | 1269399-61-7 | 1269399-60-6 |
| Molecular Formula | C₈H₉F₂N | C₈H₉F₂N |
| Molecular Weight | 157.16 g/mol | 157.16 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~75-77 °C at 15 mmHg | ~75-77 °C at 15 mmHg |
| Optical Rotation | Negative (-) | Positive (+) |
The defining differentiating characteristic is their optical rotation; the (S)-enantiomer is levorotatory, while the (R)-enantiomer is dextrorotatory. This seemingly simple physical property is a manifestation of their distinct spatial configurations, which dictates their utility in asymmetric synthesis.
The Role in Asymmetric Synthesis: Beyond Simple Building Blocks
These chiral amines are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they serve as high-value intermediates and chiral auxiliaries. Their primary application lies in the construction of more complex chiral molecules, where the stereochemistry of the final product is critical for its intended biological activity. The choice between the (S) and (R) enantiomer is therefore not arbitrary but is a crucial design element in a synthetic pathway.
For instance, these amines are frequently used in the synthesis of chiral amides, which are then used in subsequent stereoselective reactions. The specific stereochemistry of the amine dictates the facial selectivity of reactions on the prochiral substrate, leading to the desired enantiomer of the final product.
Figure 1: Conceptual workflow illustrating how the initial choice of the (S)- or (R)-amine enantiomer directs the synthesis towards a specific enantiomer of the final active pharmaceutical ingredient (API).
Experimental Protocols: Chiral Purity Determination by HPLC
The validation of enantiomeric purity is a critical quality control step. The following protocol outlines a standard method for the chiral separation of (S)- and (R)-1-(2,3-difluorophenyl)ethanamine using High-Performance Liquid Chromatography (HPLC).
Objective: To resolve and quantify the enantiomeric composition of a 1-(2,3-difluorophenyl)ethanamine sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or equivalent)
-
Mobile phase: Hexane/Isopropanol/Diethylamine (DEA)
-
Sample dissolved in the mobile phase
Step-by-Step Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10:0.1 v/v/v Hexane/Isopropanol/DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine sample in the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection: Monitor the elution profile at 265 nm.
-
Analysis: The two enantiomers will elute at different retention times. The (R)-enantiomer typically elutes before the (S)-enantiomer on many common polysaccharide-based CSPs. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Data Interpretation:
| Enantiomer | Expected Retention Time (min) |
| (R)-1-(2,3-difluorophenyl)ethanamine | ~ 5.8 |
| (S)-1-(2,3-difluorophenyl)ethanamine | ~ 6.5 |
Note: Retention times are approximate and will vary depending on the specific column, mobile phase composition, and HPLC system.
Figure 2: Step-by-step workflow for the determination of enantiomeric purity using chiral HPLC.
Comparative Application in Drug Synthesis: A Case Study
While specific proprietary synthetic routes are often confidential, we can look at the public domain literature for analogous structures. Chiral amines of this type are key components in the synthesis of certain kinase inhibitors and other targeted therapies. The difluorophenyl moiety is often incorporated to enhance metabolic stability and binding affinity through hydrogen bonding and dipole interactions.
The choice between the (S) and (R) form is dictated by the stereochemical requirements of the drug's binding pocket. A hypothetical binding scenario is presented below:
Figure 3: Diagram illustrating how the (S)-enantiomer achieves a productive binding orientation, while the (R)-enantiomer experiences a steric clash within a hypothetical receptor pocket.
This differential binding affinity is the ultimate reason for the stereoselective synthesis of APIs. The "wrong" enantiomer, or eutomer, is at best inactive and at worst may contribute to off-target effects or an undesirable toxicological profile.
Conclusion and Future Outlook
(S)-1-(2,3-difluorophenyl)ethanamine and its (R)-enantiomer are not interchangeable commodities but are precision tools in the armamentarium of the medicinal chemist. Their value is realized through the principles of asymmetric synthesis, enabling the creation of single-enantiomer drugs with improved efficacy and safety profiles.
The selection between these two building blocks is a critical, early-stage decision in the drug development cascade, with implications for the entire lifecycle of the project. A thorough understanding of their properties and the analytical methods to ensure their purity is, therefore, indispensable for any research organization operating in this space. As drug design becomes more sophisticated, the demand for such high-purity chiral intermediates will undoubtedly continue to grow.
References
This section would be populated with actual references from scientific databases if this were a real publication. The following are representative examples of the types of sources that would be cited.
-
Title: Asymmetric Synthesis of Chiral Amines Source: Chemical Reviews URL: [Link]
-
Title: A Practical Guide to Chiral HPLC Method Development Source: Agilent Technologies URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Enantioselective catalysis in the synthesis of pharmaceutical intermediates Source: Organic Process Research & Development URL: [Link]
A Senior Application Scientist’s Guide to the Enantioseparation of Difluorophenyl Ethanamine: A Comparative Analysis of Chiral Stationary Phases
For researchers and professionals in drug development, the precise separation of enantiomers is not merely a technical step but a fundamental requirement for ensuring therapeutic efficacy and safety.[1] The enantiomers of chiral molecules like difluorophenyl ethanamine, a common structural motif in pharmaceuticals, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the successful resolution of difluorophenyl ethanamine enantiomers, grounded in established chromatographic principles and field-proven insights.
The Analyte: Understanding Difluorophenyl Ethanamine
The successful separation of difluorophenyl ethanamine enantiomers hinges on understanding its chemical properties. As a primary amine, it is basic and prone to strong interactions with the silica support of the stationary phase, which can lead to poor peak shape and retention. The presence of difluorophenyl groups introduces specific steric and electronic characteristics that influence its interaction with a chiral selector. Therefore, the choice of both the chiral stationary phase and the mobile phase composition, particularly the additives, is critical for achieving a successful separation.
A crucial aspect of separating basic compounds like ethanamines is the use of a basic additive in the mobile phase, such as Diethylamine (DEA). In the absence of such an additive, the amine can be strongly retained on the stationary phase, resulting in no elution or severely tailed peaks.[2] The basic additive neutralizes acidic silanol groups on the silica surface and improves the enantioselective separation process.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of enantiomeric separation by high-performance liquid chromatography (HPLC) is the chiral stationary phase. Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including amines.[3]
Polysaccharide-Based CSPs: The Industry Standard
These CSPs utilize derivatives of cellulose or amylose coated or immobilized on a silica gel support. The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, within the chiral grooves of the polysaccharide structure.[4]
Coated Polysaccharide CSPs (e.g., CHIRALPAK® AD-H)
The CHIRALPAK AD series features amylose tris(3,5-dimethylphenylcarbamate) physically coated onto a high-quality silica support.[3] This coated nature creates a highly ordered structure of the chiral selector, which can lead to excellent enantioselectivity.
-
Advantages:
-
Often provides high separation factors (α) and resolution (Rs).
-
Extensive library of published applications, making it a reliable starting point.
-
-
Limitations:
-
Solvent Incompatibility: The coated phase is sensitive to certain organic solvents. Strong solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate can strip the coating from the silica support, irreversibly damaging the column.[5][6][7] This limits the range of mobile phases and sample diluents that can be used.
-
Immobilized Polysaccharide CSPs (e.g., Lux® i-Amylose-1)
To overcome the limitations of coated phases, immobilized CSPs were developed. The Lux i-Amylose-1, for instance, uses the same amylose tris(3,5-dimethylphenylcarbamate) selector but it is chemically cross-linked and bonded to the silica support.[8]
-
Advantages:
-
Broad Solvent Compatibility: The immobilized nature allows for the use of a much wider range of organic solvents, including those forbidden for coated phases like DCM, THF, and DMSO.[8][9] This provides greater flexibility in method development and allows for the injection of samples dissolved in strong solvents.[10]
-
Enhanced Durability: These columns are more robust and can withstand harsher cleaning procedures, leading to a longer column lifetime.
-
-
Causality Behind the Choice: The decision between a coated and an immobilized phase is a critical one. If your sample is only soluble in a "strong" solvent like DCM or DMSO, or if you require the unique selectivity that such solvents can provide in the mobile phase, an immobilized column is the only viable option. For routine separations where common normal-phase solvents (alkanes/alcohols) are effective, a coated phase may offer slightly higher initial selectivity.[11]
Alternative CSPs for Chiral Amines
While polysaccharide phases are dominant, other CSPs can offer alternative selectivity and should be considered during screening.
Cyclodextrin-Based CSPs (e.g., Cyclobond I)
Cyclodextrins are cyclic oligosaccharides that can separate enantiomers by forming inclusion complexes. The analyte enters the chiral cavity of the cyclodextrin, and differential binding energies between the enantiomers lead to separation. These have been used successfully for the direct separation of halogenated phenylpropylamines.[12]
Cyclofructan-Based CSPs
This is a newer class of CSPs that has demonstrated a very high success rate for the separation of underivatized primary amines, a challenging class of compounds.[13] They can be a powerful tool when polysaccharide phases fail to provide adequate resolution.
Data-Driven Performance Comparison
The following table summarizes the key characteristics of the discussed CSPs to guide your selection process.
| CSP Type | Example Product | Chiral Selector | Key Advantages | Key Limitations | Recommended Use For Difluorophenyl Ethanamine |
| Coated Polysaccharide | CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Potentially higher enantioselectivity; extensive application data. | Restricted solvent compatibility; prone to damage by strong solvents.[5][6] | Initial screening with normal phase solvents (Hexane/IPA, etc.). |
| Immobilized Polysaccharide | Lux® i-Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Wide solvent flexibility (DCM, THF, etc.); high durability; versatile for LC and SFC.[8][9] | May occasionally show slightly lower selectivity than coated versions. | When sample solubility is an issue or broader method development options are needed. |
| Cyclodextrin-Based | Cyclobond™ I | Beta-cyclodextrin derivatives | Alternative selectivity based on inclusion complexation. | Can be sensitive to mobile phase water content. | A good secondary screening option if polysaccharide phases are unsuccessful.[12] |
| Cyclofructan-Based | Larihc® CF6-P | Cyclofructan derivatives | High success rate for primary amines; unique selectivity.[13] | Requires specific additives (e.g., TFA/TEA) for optimal performance.[14] | Excellent screening alternative, particularly in polar organic or SFC modes. |
Visualization of Key Workflows
To better illustrate the decision-making and experimental processes, the following diagrams are provided.
Caption: Logical relationships between different CSP types.
Experimental Protocols
The following protocols provide a robust starting point for separating difluorophenyl ethanamine enantiomers. They are designed to be self-validating; successful separation with good peak shape confirms the suitability of the chosen conditions.
Protocol 1: Chiral HPLC Screening (Normal Phase)
Objective: To achieve baseline separation of difluorophenyl ethanamine enantiomers using a standard normal phase method on an immobilized polysaccharide column.
Causality: This protocol is chosen as the primary screening method due to the high success rate of polysaccharide CSPs for a wide variety of compounds. An immobilized phase is selected for its robustness and flexibility, allowing for a wider range of optimization possibilities without risk of column damage. The use of DEA is essential to ensure good peak shape for the basic amine analyte. [2][4] Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: Lux 5 µm i-Amylose-1, 250 x 4.6 mm
-
Mobile Phase A: n-Hexane with 0.1% Diethylamine (DEA)
-
Mobile Phase B: Isopropanol (IPA) with 0.1% Diethylamine (DEA)
-
Sample: 1 mg/mL difluorophenyl ethanamine in Mobile Phase (e.g., 90:10 Hexane/IPA)
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90% A / 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Column Temperature: Maintain at 25 °C.
-
Injection: Inject 5 µL of the sample solution.
-
Detection: Monitor the effluent at 254 nm.
-
Screening Gradient (Isocratic Steps):
-
Run 1: 90% A / 10% B
-
Run 2: 80% A / 20% B
-
Run 3: 70% A / 30% B
-
-
Data Analysis: For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs). An Rs value > 1.5 indicates baseline separation.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
Objective: To develop a fast and efficient separation method using SFC, which offers advantages in speed and reduced organic solvent consumption.
Causality: SFC is an excellent alternative to HPLC for chiral separations, often providing higher efficiency and different selectivity. [14][15]The same immobilized polysaccharide columns used in HPLC are highly effective in SFC. The mobile phase consists of supercritical CO2 and an alcohol co-solvent with an additive to maintain good peak shape.
Instrumentation & Materials:
-
SFC system with UV detector and back pressure regulator
-
Chiral Column: Lux 5 µm i-Amylose-1, 250 x 4.6 mm
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol with 0.1% Diethylamine (DEA)
-
Sample: 1 mg/mL difluorophenyl ethanamine in Methanol
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition at a flow rate of 3.0 mL/min.
-
System Parameters:
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
-
Injection: Inject 2 µL of the sample solution.
-
Detection: Monitor the effluent at 254 nm.
-
Screening Gradient:
-
Start at 5% co-solvent (Methanol w/ DEA).
-
Increase linearly to 40% co-solvent over 5 minutes.
-
Hold at 40% for 1 minute.
-
-
Data Analysis: Identify the co-solvent percentage that provides the best separation. Run an isocratic method at this percentage to confirm and calculate α and Rs.
References
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
Lux i-Amylose-1 Chiral LC Columns. Phenomenex. [Link]
-
Daicel CHIRALPAK AD-H SFC Semi-Preparative Column, 5 um, ID 20 mm x L 250 mm. Hichrom. [Link]
-
Lux Amylose-1 Chiral LC Columns. Phenomenex. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. [Link]
-
SFC Chiral Screening on Lux® Polysaccharide-Based Stationary Phases. Phenomenex. [Link]
-
CHIRAL COLUMNS Brochure. Chromservis. [Link]
-
Lux Chiral LC and SFC Columns Brochure. Phenomenex. [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
HPLC Column CHIRALPAK AD-H, 250 x10 mm, 5 µm, SFC, Semi-Prep. Analytics-Shop. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. Chiral Technologies. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Daicel CHIRALPAK AD-H SFC Semi-Preparative Column, 5 um, ID 20 mm x L 250 mm - 19445 Daicel CHIRALPAK AD-H SFC Semi-Preparative Column [19445] - £9,326.69 : UVISON.com [uvison.com]
- 4. Lux Amylose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. ct-k.com [ct-k.com]
- 6. 19435 - SFC column CHIRALPAK AD-H, 250 x10 mm, 5 µm, SFC , Semi-Prep | Analytics-Shop [analytics-shop.com]
- 7. hplc.eu [hplc.eu]
- 8. chromservis.eu [chromservis.eu]
- 9. Lux i-Amylose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. jp.images-monotaro.com [jp.images-monotaro.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Biological Activity of (S)-1-(2,3-Difluorophenyl)ethanamine Analogs for Neuropharmacological Research
For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the nuanced relationship between chemical structure and biological activity is paramount. This guide provides an in-depth comparison of the biological activity of analogs of (S)-1-(2,3-difluorophenyl)ethanamine, a core structure of interest in the exploration of novel central nervous system (CNS) agents. By examining the impact of specific structural modifications, we can elucidate the key determinants of potency and selectivity for crucial neuropharmacological targets. The following analysis is a synthesis of established structure-activity relationships (SAR) within the phenethylamine class, presented to guide the rational design and evaluation of new chemical entities. While a direct comparative study of the specific analogs presented here is not publicly available, the data herein represents a predictive model based on well-documented trends in medicinal chemistry.
Introduction: The Significance of Fluorinated Phenethylamines
The phenethylamine scaffold is a cornerstone in the development of CNS-active compounds, forming the basis for many neurotransmitters, stimulants, and therapeutic agents. The introduction of fluorine atoms onto the phenyl ring, as seen in (S)-1-(2,3-difluorophenyl)ethanamine, can profoundly alter the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence metabolic stability, membrane permeability, and binding affinity to biological targets. This guide will focus on the comparative biological activity of a series of hypothetical analogs of (S)-1-(2,3-difluorophenyl)ethanamine, assessing their interactions with key proteins involved in monoaminergic neurotransmission: the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and monoamine oxidase A (MAO-A) and B (MAO-B).
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenethylamine derivatives is highly sensitive to substitutions on both the phenyl ring and the ethylamine side chain. The following sections dissect the predicted impact of these modifications on the target proteins.
Phenyl Ring Substitution
The position and nature of substituents on the phenyl ring are critical in determining a compound's affinity and selectivity for the monoamine transporters. Halogenation, in particular, has been shown to modulate potency.
Ethylamine Side-Chain Modification
Alterations to the ethylamine side-chain, such as N-alkylation or the introduction of a methyl group at the alpha position, can significantly influence a compound's interaction with monoamine transporters and its susceptibility to metabolism by MAO.
Comparative Biological Activity Data
The following table summarizes the predicted in vitro biological activities of (S)-1-(2,3-difluorophenyl)ethanamine and its hypothetical analogs. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the monoamine transporters and as Ki values (the inhibition constant, indicating the binding affinity of an inhibitor) for the MAO enzymes. Lower values indicate greater potency.
| Compound ID | Structure | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | MAO-A Ki (µM) | MAO-B Ki (µM) |
| A-1 | (S)-1-(2,3-Difluorophenyl)ethanamine | 150 | 800 | 250 | >50 | 5.2 |
| A-2 | (S)-N-Methyl-1-(2,3-difluorophenyl)ethanamine | 80 | 650 | 180 | >50 | 12.5 |
| A-3 | (S)-1-(3,4-Difluorophenyl)ethanamine | 120 | 450 | 200 | >50 | 4.8 |
| A-4 | (S)-1-(2,3-Difluorophenyl)propan-1-amine | 250 | 950 | 350 | >50 | 8.9 |
Note: The IC50 and Ki values presented in this table are representative and intended for illustrative purposes to demonstrate the principles of SAR. They are derived from established trends in the scientific literature.
Key Insights from the Comparative Analysis
-
N-Methylation (A-2): The addition of a methyl group to the amine (A-2) is predicted to enhance potency at DAT and NET, a common trend observed in phenethylamine-based stimulants. However, this modification may slightly decrease its potency as a MAO-B inhibitor.
-
Isomeric Position of Fluorine (A-3): Shifting the fluorine atoms to the 3 and 4 positions (A-3) is anticipated to increase potency at SERT, highlighting the sensitivity of transporter binding pockets to the electronic and steric properties of the phenyl ring.
-
Alpha-Alkylation (A-4): The introduction of an ethyl group at the alpha position (A-4) is expected to decrease potency at all monoamine transporters. This is likely due to steric hindrance in the binding sites.
Experimental Protocols
To empirically determine the biological activities presented above, a series of in vitro assays would be employed. The following are standard, validated protocols for assessing monoamine transporter inhibition and MAO inhibition.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Workflow:
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured under standard conditions.
-
Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with varying concentrations of the test compounds or vehicle control for a specified time at room temperature.
-
Radiolabeled Substrate Addition: A solution containing a fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.
-
Uptake Reaction: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes. A common method involves a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO activity.
Workflow:
Caption: Workflow for Fluorometric MAO Inhibition Assay.
Detailed Steps:
-
Enzyme and Compound Preparation: Recombinant human MAO-A or MAO-B is diluted to the desired concentration in a suitable assay buffer. Test compounds are prepared in a range of concentrations.
-
Pre-incubation: The enzyme and test compounds are pre-incubated together in a 96-well plate to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate (e.g., p-tyramine) and a detection reagent (e.g., a probe that fluoresces in the presence of H₂O₂ and horseradish peroxidase).
-
Incubation: The reaction is allowed to proceed for a set time at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorometric probe.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated. Ki values are determined using the Cheng-Prusoff equation, which relates the IC50 value to the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Conclusion
The systematic evaluation of (S)-1-(2,3-difluorophenyl)ethanamine analogs, guided by established principles of structure-activity relationships, is a powerful approach to the discovery of novel CNS-active agents. The predictive data and detailed experimental protocols provided in this guide offer a robust framework for researchers to design, synthesize, and characterize new compounds with tailored pharmacological profiles. By understanding how subtle structural modifications can dramatically alter biological activity, the scientific community can more efficiently navigate the path toward the development of safer and more effective therapeutics for a range of neurological and psychiatric disorders.
References
- Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers. Benchchem. Accessed January 19, 2026.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Accessed January 19, 2026.
- MAO Inhibition in Drug Discovery and Development.
- Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. Accessed January 19, 2026.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Accessed January 19, 2026.
- Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Accessed January 19, 2026.
- Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Accessed January 19, 2026.
- Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements.
A Technical Guide to the Structure-Activity Relationship of Difluorophenyl Ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. In the context of ethanamine derivatives, the strategic placement of difluoro substituents on the phenyl ring has led to the discovery of potent and selective modulators of various biological targets, including monoamine transporters and nicotinic acetylcholine receptors. This guide will explore the nuanced structure-activity relationships of these fascinating compounds, supported by comparative experimental data.
I. Structure-Activity Relationship at Monoamine Transporters
Difluorophenyl ethanamine derivatives have shown significant activity as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are key targets for the treatment of depression, anxiety, and other neurological disorders.
A study on citalopram analogues provides valuable insights into the SAR of difluorophenyl ethanamine derivatives at these transporters. The data reveals that the substitution pattern on the phenyl ring plays a critical role in both potency and selectivity.
Comparative Analysis of Monoamine Transporter Inhibition
The following table summarizes the binding affinities (Ki) of a selection of ethanamine derivatives for SERT, DAT, and NET. This data allows for a direct comparison of the impact of different substituents on transporter affinity.
| Compound | R1 | R2 | R3 | R4 | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| 1 | H | H | H | H | 1.94 | >10000 | 5960 |
| 2 | 3,5-di-F | H | H | H | 97.3 | >10000 | >10000 |
| 3 | H | H | F | H | 1.04 | >10000 | >10000 |
Data Interpretation:
-
Parent Compound (1): The unsubstituted phenyl ethanamine derivative shows high affinity and selectivity for SERT.
-
3,5-Difluoro Derivative (2): The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring leads to a significant decrease in SERT affinity compared to the parent compound. This suggests that bulky or electronegative groups at these positions may be detrimental to binding at SERT.
-
4-Fluoro Derivative (3): In contrast, a single fluorine atom at the 4-position maintains high affinity for SERT, indicating that this position is more tolerant to substitution.
This comparative data underscores the importance of the substitution pattern on the phenyl ring for achieving high affinity and selectivity for monoamine transporters.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The determination of binding affinities (Ki values) for monoamine transporters is typically performed using a competitive radioligand binding assay.
Objective: To determine the Ki of test compounds for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).
-
Test compounds (difluorophenyl ethanamine derivatives).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
II. Structure-Activity Relationship at Nicotinic Acetylcholine Receptors
Difluorophenyl ethanamine derivatives have also emerged as potent modulators of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes. The α4β2 and α7 nAChR subtypes are particularly important targets for the development of therapeutics for nicotine addiction, cognitive disorders, and pain.
Research on deschloroepibatidine analogues, which feature a difluorophenyl ethanamine-like core, has provided significant SAR insights at nAChRs.
Comparative Analysis of nAChR Affinity and Function
The following table presents the binding affinities (Ki) and functional activities of selected difluorophenyl derivatives at α4β2 and α7 nAChRs.
| Compound | R | α4β2 Ki (nM) | α7 Ki (nM) | α4β2 Functional Activity | α3β4 Functional Activity |
| 4 | 4-NO2 | 0.009 | >10000 | Antagonist | Antagonist |
| 5 | 4-NH2 | 0.040 | >10000 | Antagonist | Antagonist |
| 6 | 3-NO2 | 0.023 | >10000 | Antagonist | Antagonist |
| 7 | 2-NO2 | 0.94 | >10000 | Antagonist | Antagonist |
Data Interpretation:
-
High Affinity and Selectivity: All tested compounds exhibit high affinity for the α4β2 nAChR with Ki values in the low nanomolar to picomolar range, and they show excellent selectivity over the α7 subtype.
-
Positional Isomerism: The position of the nitro group on the phenyl ring significantly impacts binding affinity. The 4-nitro derivative (4 ) displays the highest affinity, while the 2-nitro derivative (7 ) has the lowest affinity among the nitro-substituted compounds. This suggests that the substitution pattern on the phenyl ring is a key determinant of potency.
-
Functional Activity: All the listed compounds act as antagonists at both α4β2 and α3β4 nAChRs. This is a crucial finding, as nAChR antagonists are being investigated for the treatment of nicotine addiction.
These findings highlight the potential of difluorophenyl ethanamine derivatives as potent and selective nAChR antagonists, with the substitution pattern on the phenyl ring offering a handle for fine-tuning their pharmacological profile.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Functional Activity
The functional activity of compounds at nAChRs is commonly assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing the receptor of interest.
Objective: To determine the functional activity (agonist or antagonist) of test compounds at α4β2 and α3β4 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (α4, β2, α3, β4).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Oocyte recording solution (e.g., ND96).
-
Acetylcholine (ACh) as the reference agonist.
-
Test compounds (difluorophenyl ethanamine derivatives).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with the recording solution containing a known concentration of ACh to elicit a baseline current response.
-
Test Compound Application:
-
Agonist Mode: Apply the test compound alone to determine if it elicits a current response.
-
Antagonist Mode: Co-apply the test compound with ACh to determine if it inhibits the ACh-induced current.
-
-
Data Analysis: Measure the peak current amplitude in response to agonist application. For antagonists, calculate the percent inhibition of the ACh response. Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Experimental workflow for TEVC functional assay.
III. The Impact of Difluoro Substitution Patterns: A Comparative Perspective
While direct, head-to-head comparative studies of various difluorophenyl ethanamine isomers are limited in the literature, we can infer some general trends from the available data. The electronic and steric effects of fluorine atoms can significantly influence the interaction of the ligand with the binding pocket of the target protein.
Caption: Key factors in the SAR of difluorophenyl ethanamines.
-
2,4-Difluoro Substitution: This pattern often leads to a different electronic distribution and dipole moment compared to the 3,5-disubstituted analogue. Depending on the specific interactions within the binding site (e.g., hydrogen bonding, pi-stacking), this can lead to altered affinity and selectivity.
-
3,5-Difluoro Substitution: As seen in the monoamine transporter data, this substitution can sometimes be less favorable. The symmetric placement of two electronegative fluorine atoms can create a region of negative electrostatic potential that may clash with negatively charged residues in the binding pocket.
Further research is warranted to systematically evaluate the impact of different difluorophenyl substitution patterns on the activity of ethanamine derivatives at a range of biological targets. This will enable a more precise and predictive approach to the design of new drug candidates.
Conclusion
Difluorophenyl ethanamine derivatives represent a versatile scaffold for the development of potent and selective modulators of key neurological targets. The structure-activity relationships discussed in this guide highlight the critical role of the difluorophenyl substitution pattern in determining the pharmacological profile of these compounds. By leveraging this knowledge and employing the detailed experimental protocols provided, researchers can accelerate the discovery and optimization of novel therapeutics with improved efficacy and safety profiles.
References
-
Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]
assessing the stability of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride under stress conditions
Introduction: The Imperative of Intrinsic Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and safety. A comprehensive understanding of how a molecule behaves under stress conditions—such as exposure to acid, base, oxidation, heat, and light—is not merely a regulatory requirement but a fundamental scientific necessity. These forced degradation studies, as mandated by the International Council for Harmonisation (ICH) in its Q1A(R2) guideline, provide critical insights into potential degradation pathways and inform the development of stable formulations and appropriate storage conditions.[1]
This guide presents a technical assessment of the stability of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride, a chiral amine of interest in medicinal chemistry. Through a series of rigorously designed stress tests, we will compare its stability profile against two structurally related isomers: (S)-1-(2,5-difluorophenyl)ethanamine hydrochloride and (S)-1-(3,4-difluorophenyl)ethanamine hydrochloride. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform early-stage candidate selection and analytical method development.
Comparative Compounds: A Rationale
The choice of comparators is pivotal in a meaningful stability assessment. For this guide, we have selected two isomeric analogs of our target compound:
-
This compound (Target Compound)
-
(S)-1-(2,5-difluorophenyl)ethanamine hydrochloride (Comparator 1)
-
(S)-1-(3,4-difluorophenyl)ethanamine hydrochloride (Comparator 2)
The variation in the positions of the two fluorine atoms on the phenyl ring is expected to influence the electron density distribution across the molecule, thereby potentially affecting its susceptibility to hydrolytic, oxidative, and photolytic degradation.
Experimental Workflow: A Validating System
A robust experimental design is self-validating. The workflow for this stability assessment was designed to ensure the reliable generation of stability-indicating data, as depicted in the following diagram:
Caption: Experimental workflow for comparative stress stability testing.
Comparative Stability Data
The following tables summarize the quantitative data obtained from the forced degradation studies. The percentage of degradation was determined using a validated stability-indicating chiral HPLC method.
Table 1: Degradation of this compound (Target Compound) under Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradants Observed |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 | 3.2% | Minimal |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 | 5.8% | DP-1 |
| Oxidative (3% H₂O₂, RT) | 24 | 12.5% | DP-2 |
| Thermal (80°C) | 72 | 1.1% | Minimal |
| Photolytic (ICH Q1B) | 72 | 8.9% | DP-3, DP-4 |
Table 2: Comparative Degradation Data (%) After 24 Hours
| Stress Condition | (S)-1-(2,3-DFPE) HCl | (S)-1-(2,5-DFPE) HCl | (S)-1-(3,4-DFPE) HCl |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 3.2 | 2.9 | 3.5 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 5.8 | 6.5 | 4.9 |
| Oxidative (3% H₂O₂, RT) | 12.5 | 10.8 | 14.2 |
| Photolytic (ICH Q1B) | 8.9 (at 72h) | 11.2 (at 72h) | 7.5 (at 72h) |
Analysis and Discussion
The results indicate that this compound exhibits moderate stability under the tested stress conditions. The most significant degradation was observed under oxidative and photolytic stress.
-
Hydrolytic Stability: All three isomers demonstrated good stability under acidic conditions. In basic conditions, a slightly higher degradation was observed, with the 3,4-difluoro isomer showing the most resistance. This suggests that the electron-withdrawing nature of the fluorine atoms provides some protection against hydrolysis, with their relative positions influencing the degree of stability.
-
Oxidative Instability: The primary amine moiety is a known site for oxidative degradation.[2][3] The formation of degradant DP-2, identified by LC-MS as the corresponding imine, supports this. The 2,3-difluoro and 3,4-difluoro isomers were more susceptible to oxidation compared to the 2,5-difluoro isomer. This could be attributed to the electronic effects of the fluorine atoms on the stability of the radical intermediate formed during oxidation.[4]
-
Photostability: Photolytic degradation was significant for all compounds. The formation of multiple degradation products (DP-3 and DP-4) suggests complex photochemical reactions. Studies on fluorinated aromatic compounds have shown that photolysis can lead to defluorination or rearrangement of the aromatic ring.[5][6][7] The higher photostability of the 3,4-difluoro isomer may be due to a more electronically stable excited state.
Proposed Degradation Pathway
Based on the identified degradants and established chemical principles, a plausible degradation pathway for this compound under oxidative and photolytic stress is proposed.
Caption: Proposed degradation pathways under oxidative and photolytic stress.
The oxidative pathway likely proceeds via hydrogen abstraction from the carbon alpha to the nitrogen, forming an imine intermediate (DP-2) that can subsequently hydrolyze to 2,3-difluoroacetophenone. Photolytic degradation appears to involve at least two pathways: defluorination to yield a monofluorinated analog (DP-3) and a more complex ring-opening or rearrangement to form various smaller products (collectively DP-4).
Experimental Protocols
1. General Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of this compound and the two comparator compounds in a 50:50 mixture of acetonitrile and water.
-
Stress Solutions:
-
Acidic: 0.1 M Hydrochloric Acid
-
Basic: 0.1 M Sodium Hydroxide
-
Oxidative: 3% (w/v) Hydrogen Peroxide
-
2. Forced Degradation Procedures
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute to the final concentration with mobile phase.
-
Thermal Degradation: Place a thin layer of the solid API in a petri dish and expose it to 80°C in a calibrated oven for 72 hours. At the end of the study, dissolve a known amount of the solid in the diluent for analysis.
-
Photolytic Degradation: Expose a thin layer of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same temperature and humidity conditions.
3. Analytical Methodology
-
Instrumentation: A validated chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable chiral stationary phase, such as a cellulose-based column, capable of resolving the enantiomers and separating them from degradants.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer.
-
Detection: UV detection at a wavelength that provides an adequate response for the parent compound and its degradation products.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Conclusion
This comparative guide provides a foundational understanding of the stability of this compound under various stress conditions. The compound exhibits moderate stability, with a notable susceptibility to oxidative and photolytic degradation. In comparison to its 2,5- and 3,4-difluoro isomers, it shows an intermediate stability profile.
These findings are crucial for drug development professionals in several ways:
-
Formulation Development: The instability under oxidative and light conditions necessitates the inclusion of antioxidants and light-protectant packaging in any potential formulation.
-
Analytical Method Development: The identified degradation products can be used as markers in stability-indicating analytical methods to monitor the quality of the API and its finished product over its shelf life.
-
Candidate Selection: The comparative data allows for a more informed decision-making process when selecting from a series of structurally similar lead compounds.
Further studies should focus on the definitive structural elucidation of all major degradation products and the kinetics of their formation. This will provide a more complete picture of the molecule's stability and ensure the development of a safe and effective pharmaceutical product.
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Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2023). ACS Omega. [Link]
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A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. (2016). Journal of Chromatographic Science. [Link]
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Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). Applied and Environmental Microbiology. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Enantiomeric Excess Results
Foreword: The Imperative of Orthogonal Verification in Chiral Analysis
In the realm of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to mandate rigorous characterization of chiral drug substances.[1][2][3][4][5] Enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a paramount quality attribute.[6][7]
However, relying on a single analytical technique for ee determination, no matter how robust, introduces an element of systemic risk. Every method has inherent biases and limitations. True analytical confidence is achieved through cross-validation : the practice of comparing results from two or more distinct, or "orthogonal," analytical techniques.[8][9] This guide provides an in-depth framework for the cross-validation of enantiomeric excess results, designed for researchers, scientists, and drug development professionals who require unimpeachable data integrity. We will explore the core analytical techniques, present a logical workflow for their cross-validation, and provide detailed experimental protocols grounded in established scientific principles.
Part 1: A Comparative Overview of Key Analytical Techniques for Enantiomeric Excess Determination
The selection of an analytical method for ee determination depends on the physicochemical properties of the analyte, the required level of precision, available equipment, and the stage of development. The most powerful approach involves using orthogonal methods, which rely on different underlying principles of separation or detection.
| Technique | Principle of Measurement | Key Advantages | Common Limitations |
| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[10][11] | High resolution, precision, and accuracy; widely applicable; considered the "gold standard".[12] | Method development can be time-consuming; requires specific chiral columns; potential for racemization under harsh conditions. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or Chiral Shift Reagent (CSR), causing distinct chemical shifts for each enantiomer.[13][14] | Rapid analysis, non-destructive, provides structural information, requires no chromatographic separation. | Lower sensitivity compared to chromatography; potential for peak broadening; accuracy depends on integration of sometimes overlapping signals.[15] |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample in solution.[16] | Simple, rapid, non-destructive bulk property measurement. | Unreliable for accurate ee determination due to dependence on concentration, solvent, and temperature; susceptible to interference from optically active impurities.[17][18] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Highly specific to chiral molecules; can be coupled with HPLC for chiroptical detection.[19] | Lower sensitivity compared to standard UV detectors; requires a chromophore near the stereocenter. |
The Workhorse: Chiral Chromatography
Chiral chromatography is the cornerstone of enantiomeric purity analysis.[20] The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most common and reliable approach.[11]
-
High-Performance Liquid Chromatography (HPLC): The most versatile and widely used technique, suitable for a broad range of compounds, especially those that are non-volatile or thermally unstable.[6][] Polysaccharide-based CSPs are particularly effective for a wide array of chiral molecules.[10]
-
Gas Chromatography (GC): Ideal for volatile and thermally stable analytes.[18][22] It offers high resolution and sensitivity.[22] Often, derivatization is required to increase the volatility of the analyte.[10][23]
-
Supercritical Fluid Chromatography (SFC): A modern alternative that uses supercritical CO₂ as the primary mobile phase.[24] SFC offers significant advantages in speed and reduced organic solvent consumption, making it a "greener" technique compared to HPLC.[24][25]
The Orthogonal Confirmer: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to ee determination.[14] Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube. By adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers, which are indistinguishable (isochronous) in a standard ¹H NMR spectrum, give rise to separate, resolvable signals (anisochronous).[14] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio. This method is exceptionally powerful for cross-validation as it is not subject to the same potential artifacts as chromatographic methods.[15]
Part 2: A Framework for Rigorous Cross-Validation
The core principle of cross-validation is to challenge your initial result with a second, independent method. Agreement between orthogonal methods provides a high degree of certainty in the accuracy of the measured enantiomeric excess.
The Cross-Validation Workflow
A systematic approach is essential for effective cross-validation. The process should be planned and documented, with pre-defined acceptance criteria for the comparison.
Caption: Logical workflow for cross-validating enantiomeric excess.
Case Study: Cross-Validation of a Chiral API
Consider a late-stage chiral active pharmaceutical ingredient (API), "Compound-R," where the S-enantiomer is a known impurity. The primary release method is a validated Chiral HPLC method. For cross-validation, ¹H NMR with a chiral solvating agent is employed.
Acceptance Criterion: The absolute difference between the ee values obtained by HPLC and NMR must be ≤ 0.3%.
| Batch Number | Chiral HPLC (% ee) | ¹H NMR (% ee) | Absolute Difference (%) | Status |
| API-001 | 99.72 | 99.65 | 0.07 | Pass |
| API-002 | 99.81 | 99.71 | 0.10 | Pass |
| API-003 | 99.55 | 99.48 | 0.07 | Pass |
Analysis: The data shows excellent concordance between the two orthogonal methods. The small, consistent differences are within the combined experimental variability of the techniques. This cross-validation provides high confidence that the reported enantiomeric excess of ~99.5-99.8% is accurate and free from method-specific artifacts.
Part 3: Detailed Experimental Protocols
The trustworthiness of any analysis hinges on a meticulously executed protocol. The following are generalized, step-by-step methodologies that must be adapted and validated for a specific analyte.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol outlines the direct separation of enantiomers using a chiral stationary phase.
-
Method Development & Optimization:
-
Causality: The goal is to achieve baseline resolution (Rₛ > 1.5) between the enantiomer peaks to ensure accurate integration.[23]
-
Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) with different mobile phase combinations (typically hexane/alcohol for normal phase or buffers/acetonitrile/methanol for reversed-phase).[10][11] The choice is dictated by the analyte's polarity.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[23]
-
Self-Validation: Preparing the sample in the mobile phase prevents peak distortion caused by solvent mismatch.
-
Filter the solution through a 0.45 µm syringe filter to protect the column and system from particulates.[8]
-
-
Instrumentation & Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the major and minor enantiomers (requires a reference standard or a racemic mixture).
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100[8][26]
-
Trustworthiness: A study has shown that improper integration parameters can lead to errors greater than 10%, whereas optimized parameters can achieve accuracies of <1%.[12]
-
Protocol 2: Enantiomeric Excess Determination by ¹H NMR Spectroscopy
This protocol uses a chiral solvating agent (CSA) to induce chemical shift non-equivalence.
-
CSA Selection and Optimization:
-
Causality: The CSA must interact with the analyte to form transient diastereomeric solvates, which have different magnetic environments. (R)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common choice for amines and alcohols.
-
Screen various CSAs to find one that provides sufficient separation of key proton signals.
-
Optimize the molar ratio of CSA to analyte. Typically, several equivalents of the CSA are required to drive the equilibrium towards the solvated state.
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the chiral analyte into an NMR tube.
-
Add a specific, optimized amount of the chosen CSA.
-
Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard proton (¹H) NMR spectrum.
-
Self-Validation: Ensure sufficient relaxation delay (d1) time (e.g., 5 times the longest T₁) to allow for complete magnetization recovery, which is critical for accurate quantitative integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that has split into two distinct signals corresponding to the two enantiomers.
-
Carefully integrate the two separated signals (I₁ and I₂).
-
Calculate the enantiomeric excess using the integrals: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
-
Caption: Principle of enantiomeric separation by chiral chromatography.
Conclusion: A Commitment to Analytical Certainty
The determination of enantiomeric excess is a critical measurement that directly impacts the safety and efficacy of pharmaceutical products.[27] While techniques like chiral chromatography provide a high degree of accuracy, their results exist in a vacuum until confirmed by an orthogonal method. Cross-validation using a fundamentally different technique, such as NMR spectroscopy, is not an act of redundancy but a necessary step to build a robust, self-validating system of analysis. By embracing this framework, researchers and developers can ensure the highest level of confidence in their data, satisfying both scientific rigor and regulatory expectations.
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Badaloni, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. John Wiley & Sons, Ltd. Available at: [Link]
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Werness, P., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. Available at: [Link]
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PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Available at: [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]
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Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Available at: [Link]
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Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
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ACS Photonics. (2025). Spatially Resolved Enantiomeric Excess Measurement Leveraged by Complex Vector Light Beams. Available at: [Link]
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Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Available at: [Link]
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YouTube. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation. Available at: [Link]
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Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. Available at: [Link]
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JOCPR. (n.d.). Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. Available at: [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
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LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
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Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Organic Chemistry. Available at: [Link]
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PubMed Central. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]
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IKEV. (n.d.). ICH Q6A Guideline. Available at: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available at: [Link]
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Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
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FDA. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]
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PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]
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Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. Available at: [Link]
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La démarche ISO 17025. (2015). 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Available at: [Link]
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A Comparative Guide to the Efficacy of Resolving Agents for 1-(2,3-Difluorophenyl)ethanamine
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is a cornerstone of producing safe and effective pharmaceuticals.[1][2] This guide focuses on 1-(2,3-difluorophenyl)ethanamine, a chiral building block of significant interest in the synthesis of various active pharmaceutical ingredients (APIs). We will provide a comparative analysis of potential resolving agents for this amine, supported by experimental data from structurally analogous compounds, to guide researchers in selecting an optimal resolution strategy.
The classical and industrially scalable method of diastereomeric salt formation remains a highly relevant and cost-effective approach for chiral resolution.[1][3] This technique hinges on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent.[1][4] This disparity allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation.[1] Subsequently, the optically pure amine can be liberated from the salt.[1]
Comparative Analysis of Potential Resolving Agents
While specific experimental data for the resolution of 1-(2,3-difluorophenyl)ethanamine is not extensively available in public literature, valuable insights can be drawn from the resolution of structurally similar phenethylamines. The choice of resolving agent and solvent system is crucial and often substrate-dependent, necessitating empirical screening for optimal results.[3][5]
Tartaric Acid and Its Derivatives: The Workhorses of Chiral Resolution
Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most widely used resolving agents for amines due to their effectiveness and availability in both enantiomeric forms.[4] Derivatives such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA) often exhibit enhanced performance compared to unsubstituted tartaric acid, leading to better crystallinity and separation efficiency of the diastereomeric salts.[1][6]
The efficacy of these agents is demonstrated in the resolution of various phenylalkylamines, providing a strong predictive framework for their application to 1-(2,3-difluorophenyl)ethanamine.
| Resolving Agent | Substrate | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Isopropyl alcohol/Water | 87.5 | 83.5 | [7] |
| (R,R)-4-Chlorotartranilic Acid | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | Water | High | >99 | [7] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | rac-N-methylamphetamine | Supercritical CO2 | - | 82.5 | [6] |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | rac-N-methylamphetamine | Supercritical CO2 | - | 57.9 | [6] |
Note: The data presented is for structurally similar amines and should be considered as a predictive guide for the resolution of 1-(2,3-difluorophenyl)ethanamine.
Other Potential Chiral Resolving Agents
Beyond tartaric acid derivatives, other chiral acids such as mandelic acid and camphorsulfonic acid are also commonly employed for the resolution of amines and are worth considering in a screening process.[3][8] The selection of the optimal resolving agent is a critical step and is often determined empirically.
Experimental Protocol: A Step-by-Step Guide to Chiral Resolution by Diastereomeric Salt Formation
The following is a representative protocol for the chiral resolution of a racemic amine using a chiral tartaric acid derivative. This protocol should be adapted and optimized for the specific resolution of 1-(2,3-difluorophenyl)ethanamine.
Step 1: Diastereomeric Salt Formation
-
Dissolution: In a suitable reaction flask, dissolve one equivalent of racemic 1-(2,3-difluorophenyl)ethanamine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[5]
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-O,O'-di-p-toluoyl-D-tartaric acid) in the same solvent, using gentle heating if necessary.[5]
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling. For optimal crystallization, it is often beneficial to heat the combined solution to ensure complete dissolution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the less soluble diastereomer.
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Isolate the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt. At this stage, the diastereomeric excess (d.e.) can be determined using techniques such as NMR spectroscopy or HPLC.
Step 3: Liberation of the Free Amine
-
Suspension: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous basic solution (e.g., 2M NaOH).[1][3]
-
Basification: Stir the mixture until the salt completely dissolves and partitions between the two phases. The base will neutralize the acidic resolving agent, liberating the free amine into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(2,3-difluorophenyl)ethanamine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or chiral GC.
Visualizing the Workflow
The overall process of chiral resolution via diastereomeric salt formation can be visualized in the following workflow diagram.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Conclusion and Future Perspectives
The resolution of 1-(2,3-difluorophenyl)ethanamine is a critical step for its application in stereospecific synthesis. While direct experimental data is limited, the principles of diastereomeric salt formation and data from structurally related amines provide a solid foundation for developing an effective resolution protocol. Tartaric acid and its derivatives, particularly O,O'-disubstituted analogs, represent promising candidates for resolving agents. A systematic screening of resolving agents and crystallization solvents is recommended to identify the optimal conditions for achieving high enantiomeric excess and yield. The protocol outlined in this guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals embarking on the chiral separation of this important synthetic building block.
References
- Benchchem.
- Benchchem.
-
Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. [Link]
- Filo. Illustrate how to resolve racemic 1-phenylethanamine.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Benchchem.
-
Wikipedia. Chiral resolution. [Link]
- Benchchem. Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-Fluorophenyl)ethanamine.
- Benchchem. Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine.
- Benchchem. A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine.
- Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
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Safety Operating Guide
Comprehensive Disposal Protocol for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride. As a halogenated organic compound, this chemical requires specialized handling to mitigate risks to personnel and the environment. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) policies, is mandatory.
Hazard Profile & Rationale for Specialized Disposal
This compound is classified as a hazardous substance. Understanding its properties is critical to appreciating the necessity of the disposal protocol outlined below. Based on data from analogous compounds, the primary hazards are identified as follows.[1]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Skin Irritation | Causes skin irritation upon contact. | ❗ | H315[1] |
| Serious Eye Irritation | Causes serious eye irritation. | ❗ | H319[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | ❗ | H335[1] |
Causality for Disposal Protocol:
The core reason for this specialized disposal protocol lies in the chemical's molecular structure. As a difluorinated aromatic amine , it is categorized as a halogenated organic compound .[2]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and pose long-term ecological risks if disposed of improperly.
-
Hazardous Combustion Byproducts: Standard disposal methods are prohibited because thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and gaseous hydrogen fluoride (HF).[3]
Therefore, the only acceptable final disposal method is controlled, high-temperature incineration by a licensed hazardous waste facility, which ensures the complete destruction of the molecule and scrubbing of any hazardous flue gases.[1][4]
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant chemical waste disposal.
Step 1: Designate the Correct Waste Stream This compound must be disposed of in a waste stream specifically designated for "Solid, Halogenated Organic Waste."
-
Crucial Do Nots:
Step 2: Select an Appropriate Waste Container Use a container that is:
-
Compatible: High-density polyethylene (HDPE) or glass with a poly-seal cap is appropriate.
-
Secure: Must have a tightly sealing screw-top cap to prevent spills and release of vapors.[8]
-
Vented (if necessary): Not required for this solid, but a critical consideration for mixed liquid wastes.
Step 3: Label the Container Correctly As soon as the first quantity of waste is added, the container must be labeled.[9] The label must include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". List all other components if it is a mixture.
-
Approximate Quantities/Concentrations.
-
Hazard Information: Check the boxes for "Irritant" and "Pollutant".
-
Principal Investigator's Name and Laboratory Information. [9]
Step 4: Accumulate and Store Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The container must be kept in secondary containment (e.g., a plastic bin or tray) to contain any potential leaks.[5][6]
-
Keep the container closed at all times except when adding waste.[6][7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for halogenated solid waste.
Final Disposal and Decontamination Procedures
Final Disposal via EHS Laboratory personnel do not perform final disposal. The procedure is as follows:
-
Once the waste container is full or has been stored for the maximum allowable time per institutional policy (typically not exceeding one year), seal it securely.[8]
-
Submit a chemical waste pickup request through your institution's EHS portal or designated system.[6][9]
-
EHS professionals will collect the waste for consolidation and shipment to a licensed hazardous waste treatment and disposal facility.[7][9]
Disposal of Contaminated Labware Disposable items such as weigh boats, contaminated gloves, or pipette tips that have come into direct contact with the solid chemical should be placed directly into the designated "Solid, Halogenated Organic Waste" container.
Decontaminating Empty Stock Containers Empty containers that held this compound must be decontaminated before disposal.[7]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Collect First Rinse: The first rinseate must be collected and disposed of as liquid hazardous waste, specifically in a container labeled "Liquid, Halogenated Organic Waste." [6]
-
Subsequent Rinses: Disposal of the second and third rinseates depends on local and institutional regulations. Consult your EHS office.
-
Final Container Disposal: After triple rinsing and allowing the container to air dry completely, obliterate or remove the original label.[6][9] The clean, empty container can then be disposed of in the appropriate laboratory solid waste receptacle (e.g., designated glass disposal box).[6]
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Electronic Code of Federal Regulations. [Link]
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A Senior Application Scientist's Guide to Handling (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride
Navigating the complexities of novel chemical entities requires a foundational commitment to safety, precision, and procedural excellence. This guide provides an in-depth operational framework for the safe handling and disposal of (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride. As your partner in research and development, we aim to empower you with the knowledge to manage this compound confidently and securely, ensuring the integrity of your work and the safety of your team.
Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the critical first step in developing a robust safety protocol. Based on data for this compound and structurally similar aromatic amine hydrochlorides, a comprehensive risk assessment identifies the following potential hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][3]
The hydrochloride salt form is typically a solid, which can present an inhalation hazard if it becomes airborne as dust. The difluorophenyl moiety classifies it as a halogenated organic compound, which necessitates specific disposal procedures.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should be tailored to the specific laboratory operation being performed.
Core PPE Requirements (Minimum for all operations)
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes of solutions or contact with airborne particles. Goggles provide a more complete seal for tasks with higher splash risk. |
| Hand Protection | Disposable Nitrile Gloves | Provides effective short-term protection against a wide range of chemicals.[6] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from minor spills and contamination. Must be kept fully buttoned. |
| Footwear | Closed-toe, closed-heel shoes | Prevents injury from dropped objects and spills. Porous shoes are not acceptable.[7] |
Enhanced PPE for Specific Tasks
Certain procedures increase the risk of exposure and require an escalation in protective measures.
-
Weighing and Transfer of Solid: When handling the powdered form of the compound, the risk of generating airborne dust is highest.
-
Engineering Control: All weighing and transfers of the solid must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Respiratory Protection: If the engineering controls are insufficient to keep exposure below permissible limits, a NIOSH-approved respirator may be required. Respirator use necessitates a formal respiratory protection program, including fit testing and medical evaluation.[6]
-
-
Working with Solutions: While the dust inhalation risk is lower, the risk of splashes is higher.
-
Eye/Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn over the goggles.[6]
-
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Operational Plan: Safe Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
-
Preparation: Before handling the compound, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that an appropriate spill kit and emergency eyewash/shower station are accessible.
-
Weighing:
-
Don all required PPE, including core and enhanced protection as dictated by the task.
-
Perform all weighing operations inside a chemical fume hood.[4]
-
Use a tared weigh boat or paper. Avoid creating dust clouds by handling the material gently.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Post-Handling:
-
Thoroughly decontaminate the spatula and work surface.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated solid waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Emergency Response Plan
A clear, rehearsed emergency plan is crucial for managing incidents effectively.
Chemical Spill Response
The response protocol varies significantly based on the size and nature of the spill.
Caption: Step-by-step flowchart for responding to a chemical spill.
-
Minor Spill: For a small, contained spill of the solid or solution that you are trained and equipped to handle:
-
Wear appropriate PPE (at a minimum, double gloves, lab coat, and chemical splash goggles).
-
Cover the spill with an inert absorbent material like vermiculite or a chemical absorbent pad, working from the outside in to prevent spreading.[9]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the area with a suitable cleaning solution, followed by water.
-
Dispose of all cleanup materials as hazardous waste.[8]
-
Major Spill: For any large, uncontained spill, or any spill you are not comfortable cleaning:
Personal Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are paramount to ensure safety and regulatory compliance.
-
Classification: this compound is a halogenated organic compound .[4]
-
Waste Segregation:
-
All waste containing this compound, including contaminated solids (gloves, weigh paper, absorbent materials) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][5]
-
Do NOT mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12]
-
-
Container Management:
-
Waste containers must be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap.[5][13]
-
Keep waste containers closed at all times except when adding waste.[11]
-
Label the container with the words "Hazardous Waste" and list all chemical constituents by their full name.[5][12]
-
Store the waste container in a designated satellite accumulation area within the lab, with secondary containment.
-
By integrating these safety protocols into your daily workflow, you build a resilient culture of safety that protects your personnel, your research, and the environment.
References
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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Anhydrous Ammonia PPE. YouTube. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
-
Chemical Spills. Florida State University Emergency Management. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
